AZD-1305
Description
Properties
CAS No. |
872045-91-5 |
|---|---|
Molecular Formula |
C22H31FN4O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1S,5R)-7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C22H31FN4O4/c1-22(2,3)31-21(28)25-6-7-26-12-17-14-27(15-18(13-26)30-17)8-9-29-20-5-4-16(11-24)10-19(20)23/h4-5,10,17-18H,6-9,12-15H2,1-3H3,(H,25,28)/t17-,18+ |
InChI Key |
BLLNYXOLLAVTRF-HDICACEKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCN1C[C@@H]2CN(C[C@H](C1)O2)CCOC3=C(C=C(C=C3)C#N)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CCOC3=C(C=C(C=C3)C#N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-1305; AZD 1305; AZD1305; UNII-CZO834LXQM; |
Origin of Product |
United States |
Foundational & Exploratory
AZD-1305: A Technical Deep Dive into its Mechanism of Action on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
AZD-1305 is an investigational antiarrhythmic agent that has garnered significant interest for its unique, multi-ion channel blocking properties, particularly in the context of atrial fibrillation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on cardiac ion channels, synthesizing data from key preclinical and clinical studies. The information is presented to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.
Core Mechanism: A Multi-Target Approach to Cardiac Electrophysiology
This compound exerts its antiarrhythmic effects through a combined blockade of several critical cardiac ion channels. This multi-faceted approach distinguishes it from more selective agents and is central to its therapeutic potential and safety profile. In vitro and in vivo studies have demonstrated that this compound targets the following key channels:
-
Human Ether-à-go-go-Related Gene (hERG) Potassium Channels (IKr): As a potent blocker of the rapid delayed rectifier potassium current (IKr), this compound exhibits Class III antiarrhythmic activity. This action prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in both atrial and ventricular myocytes, a key mechanism for suppressing arrhythmias.[1]
-
Voltage-Gated Sodium Channels (Nav1.5): this compound distinctively modulates sodium currents by blocking both the peak (INaPeak) and late (INaLate) components.[1][2] The inhibition of the late sodium current is particularly important, as it can counteract the proarrhythmic potential associated with significant IKr blockade by preventing early afterdepolarizations (EADs).[1][2]
-
L-type Calcium Channels (Cav1.2): The compound also blocks the L-type calcium current (ICaL), which contributes to its antiarrhythmic profile and may mitigate some of the risks associated with potent IKr inhibition.[1][3]
A noteworthy characteristic of this compound is its atrial-predominant electrophysiological action.[4][5] Studies have shown a greater degree of sodium channel blockade and APD prolongation in atrial myocytes compared to their ventricular counterparts.[4][5] This atrial selectivity is a desirable feature for an antiarrhythmic drug aimed at treating atrial fibrillation, as it may reduce the risk of ventricular proarrhythmias.[1][5]
Quantitative Effects on Cardiac Ion Channels and Electrophysiology
The following tables summarize the quantitative data on the effects of this compound on various cardiac ion channels and electrophysiological parameters.
Table 1: Inhibitory Potency of this compound on Cardiac Ion Channels
| Ion Channel | Current | Species/Cell Line | IC50 Value | Reference |
| hERG | IKr | CHO cells | Data not explicitly available in provided search results | |
| hNav1.5 | INaPeak | Dog Cardiomyocytes | 66 µM (extrapolated) | [2] |
| hNav1.5 | INaLate | Dog Cardiomyocytes | 4.3 µM | [2] |
| L-type Calcium | ICaL | Data not explicitly available in provided search results |
Table 2: Electrophysiological Effects of this compound in Preclinical Models
| Parameter | Tissue/Preparation | Species | Concentration | Effect | Reference |
| Vmax Reduction (Atria) | Atrial Myocytes | Dog | 3 µM | -51% ± 10% | [4][5] |
| Vmax Reduction (Ventricles) | Ventricular Myocytes | Dog | 3 µM | -31% ± 23% | [4][5] |
| QT Interval Prolongation | In vivo | Dog | Not specified | +37% (from 290±7 to 397±15 ms) | [6] |
| QT Interval Prolongation | In vivo (AV block) | Dog | Not specified | +40% (from 535±28 to 747±36 ms) | [6] |
| QT Interval Prolongation | In vivo | Rabbit | Not specified | from 145 ± 8 to 196 ± 18 ms | [3] |
| Beat-to-beat APD Variability | In vivo | Dog | Not specified | No significant increase | [6] |
Table 3: Clinical Electrophysiological Effects of this compound
| Parameter | Population | Dose Group 3 | Effect | Reference |
| Left Atrial ERP Increase | Patients post atrial flutter ablation | Mean increase | 55 ms | [7] |
| Right Atrial ERP Increase | Patients post atrial flutter ablation | Mean increase | 84 ms | [7] |
| Right Ventricular ERP Increase | Patients post atrial flutter ablation | Mean increase | 59 ms | [7] |
| Paced QT Interval Increase | Patients post atrial flutter ablation | Mean increase | 70 ms | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The primary technique used to elucidate the mechanism of action of this compound on cardiac ion channels is the whole-cell patch-clamp technique .[4] While specific parameters vary between studies, a general methodology can be outlined.
1. Cell Preparation:
-
Cell Types: Studies have utilized both isolated primary cardiomyocytes from animal models (e.g., canine atrial and ventricular myocytes) and heterologous expression systems (e.g., Chinese Hamster Ovary (CHO) cells) transfected with the specific human ion channel of interest (e.g., hERG, hNav1.5).[2][4]
-
Isolation: For primary myocytes, enzymatic digestion of cardiac tissue is a common method.
2. Electrophysiological Recording:
-
Configuration: The whole-cell configuration of the patch-clamp technique is employed to allow for the control of the intracellular environment and the recording of transmembrane currents.
-
Solutions:
-
External Solution (Bath): Typically contains physiological concentrations of ions such as NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH buffered to ~7.4. Specific channel blockers may be added to isolate the current of interest.
-
Internal Solution (Pipette): Contains a high concentration of a potassium salt (e.g., KCl or K-aspartate) for recording potassium currents, or a cesium salt to block potassium channels when recording sodium or calcium currents. It also includes chelating agents like EGTA, ATP, and GTP, and is buffered to a physiological pH.
-
-
Voltage Protocols: Specific voltage-clamp protocols are applied to elicit and measure the currents through the channels of interest.
-
For IKr (hERG): A depolarizing pulse to activate the channels is followed by a repolarizing step to a negative potential to measure the characteristic "tail" current.
-
For INa (Nav1.5): A series of depolarizing steps from a hyperpolarized holding potential are used to measure the peak and late components of the sodium current.
-
For ICaL (Cav1.2): Depolarizing pulses from a holding potential that inactivates sodium channels are used to elicit the calcium current.
-
3. Data Analysis:
-
Current amplitudes are measured before and after the application of this compound at various concentrations.
-
Concentration-response curves are generated to determine the IC50 value, which represents the concentration of the drug that causes 50% inhibition of the current.
-
Changes in the voltage-dependence of activation and inactivation, as well as the kinetics of the channels, are also analyzed to provide a more detailed understanding of the drug-channel interaction.
Clinical Implications and Discontinuation
Clinical trials were conducted to evaluate the efficacy and safety of this compound for the pharmacological cardioversion of atrial fibrillation.[8][9] The drug demonstrated dose-dependent efficacy in converting atrial fibrillation to sinus rhythm.[8] However, the clinical development of this compound was discontinued.[8][10] This decision was based on an unfavorable benefit-risk profile, which included significant QT prolongation and the occurrence of torsade de pointes (TdP) in some patients.[8] Despite its promising multi-channel blocking profile and atrial-selective properties, the proarrhythmic risk at therapeutic concentrations ultimately outweighed its potential benefits.
Conclusion
This compound represents a well-characterized example of a multi-ion channel blocker with a complex mechanism of action. Its ability to potently block IKr while also modulating INa and ICaL, coupled with its atrial-predominant effects, highlighted a sophisticated approach to antiarrhythmic drug design. However, the clinical experience with this compound underscores the fine balance between antiarrhythmic efficacy and proarrhythmic risk, particularly concerning QT prolongation. The in-depth understanding of its interactions with cardiac ion channels provides valuable insights for the future development of safer and more effective antiarrhythmic therapies.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AZD 1305 - AdisInsight [adisinsight.springer.com]
AZD-1305: A Technical Overview of its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1305 is an investigational antiarrhythmic agent that has been explored for the management of atrial fibrillation.[1] It is a multi-ion channel blocker, exhibiting a unique pharmacological profile by targeting several key cardiac ion channels involved in the cardiac action potential. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and the electrophysiological effects of this compound, intended for researchers and professionals in the field of drug development.
Molecular Structure and Chemical Identity
This compound is a complex organic molecule with the systematic IUPAC name 2-Methyl-2-propanyl (2-{7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl}ethyl)carbamate.[1]
Molecular Structure:
Caption: 2D Molecular Structure of this compound.
Chemical Properties
A summary of the key chemical and physical properties of this compound is provided below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₁FN₄O₄ | [1][2] |
| Molecular Weight | 434.51 g/mol | [1][2] |
| IUPAC Name | 2-Methyl-2-propanyl (2-{7-[2-(4-cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl}ethyl)carbamate | [1] |
| SMILES | CC(C)(C)OC(=O)NCCN1CC2CN(CCOc3ccc(cc3F)C#N)CC(C1)O2 | [2] |
| CAS Number | 872045-91-5 | [1][2] |
| Predicted logP | 2.28 | [3] |
| Predicted Water Solubility | 0.0833 mg/mL | [3] |
| Predicted pKa (Strongest Basic) | 6.5 | [3] |
| Predicted pKa (Strongest Acidic) | 15.11 | [3] |
Mechanism of Action & Signaling Pathway
This compound exerts its antiarrhythmic effects by blocking multiple cardiac ion channels. Its primary targets include the human ether-a-go-go-related gene (hERG) potassium channel (responsible for the rapid delayed rectifier current, IKr), the voltage-gated sodium channel Nav1.5 (responsible for the peak and late inward sodium current, INa), and the L-type calcium channel (responsible for the inward calcium current, ICa,L).[1] By blocking these channels, this compound prolongs the cardiac action potential duration, a characteristic of Class III antiarrhythmic agents.[1]
The following diagram illustrates the primary mechanism of action of this compound on cardiac myocytes.
Caption: Mechanism of action of this compound on cardiac ion channels.
Ion Channel Blocking Potency
The inhibitory activity of this compound on its target ion channels has been quantified in preclinical studies. The half-maximal inhibitory concentrations (IC₅₀) provide a measure of the drug's potency.
| Ion Channel Target | IC₅₀ Value (µM) | Experimental System |
| Late Na⁺ Current (INa,late) | 4.3 | Dog cardiomyocytes |
| Peak Na⁺ Current (INa,peak) | 66 | Dog cardiomyocytes |
| hERG (IKr) | Not explicitly stated in the provided results. | |
| L-type Ca²⁺ Current (ICa,L) | Not explicitly stated in the provided results. |
Note: The IC₅₀ values for hERG and L-type Ca²⁺ channels were not explicitly found in the provided search results, although these channels are known targets.
Experimental Protocols
The following sections outline generalized experimental protocols for assessing the activity of compounds like this compound on its key ion channel targets. These are based on standard methodologies in the field; specific parameters for this compound studies may have varied.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying ion channel function. It allows for the recording of ionic currents across the cell membrane in response to controlled voltage changes.
General Workflow:
Caption: General workflow for whole-cell patch-clamp experiments.
1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human ion channel of interest (hERG, Nav1.5, or Cav1.2) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: For recording, cells are plated onto glass coverslips at a suitable density.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): e.g., 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.
-
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The whole-cell configuration is established by forming a gigaseal between the pipette tip and the cell membrane, followed by membrane rupture.
3. Voltage-Clamp Protocols:
-
hERG (IKr): A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Nav1.5 (INa): A holding potential of -120 mV is used, followed by depolarizing steps to various potentials (e.g., -80 to +40 mV) to elicit the sodium current.
-
L-type Ca²⁺ (ICa,L): From a holding potential of -80 mV, a prepulse to -40 mV can be applied to inactivate sodium channels, followed by a test pulse to 0 mV or +10 mV to elicit the calcium current.
4. Data Analysis:
-
Current amplitudes are measured before and after the application of various concentrations of this compound.
-
The percentage of current inhibition is calculated for each concentration.
-
The IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.
Synthesis Outline
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a European patent describes the final deprotection step in its synthesis. The precursor, (2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester, is treated with trifluoroacetic acid in dichloromethane to remove the tert-butoxycarbonyl (Boc) protecting group, yielding the trifluoroacetic acid salt of the primary amine, which is then converted to the hydrochloride salt.
Conclusion
This compound is a potent multi-ion channel blocker with a well-defined molecular structure and a mechanism of action that supports its potential as an antiarrhythmic agent. This guide has summarized its key chemical properties and provided an overview of the experimental methodologies used to characterize its pharmacological profile. Further research and disclosure of detailed experimental data would be beneficial for a more complete understanding of this compound.
References
AZD-1305: A Multi-Ion Channel Blocker for Atrial Fibrillation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-1305 is an investigational antiarrhythmic agent that has demonstrated a unique pharmacological profile as a multi-ion channel blocker. This technical guide provides an in-depth overview of the core preclinical data on this compound, with a focus on its inhibitory effects on key cardiac ion channels. The document summarizes quantitative data, details experimental methodologies for the assessment of its electrophysiological properties, and provides visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.
Introduction
Atrial fibrillation (AF) remains a significant clinical challenge, and the development of novel antiarrhythmic drugs with improved efficacy and safety profiles is a key area of research. This compound emerged as a promising candidate due to its combined effect on multiple cardiac ion channels, a mechanism thought to offer advantages over single-channel blockers by potentially reducing proarrhythmic risk.[1] In vitro and in vivo studies have characterized this compound as a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, the L-type calcium channel, and the voltage-gated sodium channel Nav1.5.[1][2] This multi-channel blockade contributes to its primary electrophysiological effect: the prolongation of the cardiac action potential duration (APD), particularly in atrial myocytes.
Quantitative Data Presentation: Ion Channel Inhibition Profile
The inhibitory potency of this compound has been quantified for several key cardiac ion channels. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that while this compound is a known blocker of hERG (IKr) and L-type calcium (ICa-L) channels, specific IC50 values are not consistently reported in publicly available literature.
| Target Ion Channel | Current | Species/Cell Line | IC50 Value | Reference |
| Sodium Channel | INa-late (Late Current) | Dog Ventricular Myocytes | 4.3 µM | [3][4] |
| INa-peak (Peak Current) | Dog Ventricular Myocytes | 66 µM | [3][4] | |
| Potassium Channel | IKr (hERG) | - | Potent inhibitor; IC50 << 3 µM | [3][5] |
| Calcium Channel | ICa-L (L-type) | - | Concentration-dependent block | [1][2] |
Signaling Pathway: Modulation of the Cardiac Action Potential
This compound exerts its antiarrhythmic effects by modulating the intricate signaling cascade that governs the cardiac action potential. By blocking multiple ion channels, it alters the influx and efflux of key ions, thereby prolonging the duration of the action potential and the effective refractory period of cardiomyocytes.
Experimental Protocols: Whole-Cell Patch Clamp Electrophysiology
The characterization of this compound's ion channel blocking activity is primarily achieved through whole-cell patch-clamp electrophysiology. The following are detailed methodologies for assessing the inhibitory effects on hERG, L-type calcium, and Nav1.5 channels.
General Cell Culture and Preparation
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the human α-subunit of the respective ion channel (hERG, hCaV1.2, or hNav1.5) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator. Selection antibiotics (e.g., G418) are used to maintain stable expression.
-
Cell Preparation: For recording, cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips. Recordings are typically performed within 24 hours of plating.
Recording Solutions
| Solution Type | hERG (IKr) | L-type Calcium (ICa-L) | Nav1.5 (INa) |
| External Solution (in mM) | 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4 with NaOH) | 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH) | 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH) |
| Internal Solution (in mM) | 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 MgATP (pH 7.2 with KOH) | 120 Cs-Aspartate, 20 CsCl, 10 HEPES, 10 EGTA, 5 MgATP (pH 7.2 with CsOH) | 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH) |
Voltage-Clamp Protocols
-
hERG (IKr) Current:
-
Holding potential: -80 mV.
-
Depolarizing step: +20 mV for 2 seconds.
-
Repolarizing step to -50 mV for 3 seconds to elicit the tail current.
-
Current measurement: Peak tail current amplitude at -50 mV.
-
-
L-type Calcium (ICa-L) Current:
-
Holding potential: -40 mV (to inactivate sodium and T-type calcium channels).
-
Depolarizing test pulses: to various potentials (e.g., -30 mV to +60 mV in 10 mV increments) for 200 ms.
-
Current measurement: Peak inward current during the test pulse.
-
-
Nav1.5 (INa) Peak and Late Currents:
-
Holding potential: -120 mV.
-
Depolarizing step: to -20 mV for 50 ms to elicit the peak current.
-
A slow ramp protocol can be used to measure the late current.
-
Current measurement: Peak inward current for INa-peak and the sustained current during the later phase of depolarization for INa-late.
-
Experimental Workflow: Preclinical Assessment of a Multi-Ion Channel Blocker
The preclinical evaluation of a multi-ion channel blocker like this compound follows a structured workflow, often aligned with the principles of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative. This workflow integrates in vitro data with in silico modeling to predict proarrhythmic risk.
References
- 1. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1305 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Effects of AZD-1305 on hERG Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1305 is an investigational antiarrhythmic agent that has garnered significant interest for its potential in the management of atrial fibrillation.[1][2][3] Its mechanism of action is characterized by the combined blockade of multiple cardiac ion channels, a property that distinguishes it from agents targeting a single channel and may offer a superior safety and efficacy profile.[1][4] Central to its electrophysiological effects is its interaction with the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[1][5] This current plays a critical role in the repolarization phase of the cardiac action potential.[5] This technical guide provides a comprehensive overview of the effects of this compound on hERG potassium channels, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Mechanism of Action
This compound exhibits Class III antiarrhythmic activity primarily through the blockade of the hERG potassium channel.[1] This inhibition of IKr leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in both atrial and ventricular myocytes.[1][4] The delayed repolarization is a key factor in the suppression of arrhythmias like atrial fibrillation.[1]
Beyond its effects on hERG, this compound is a multi-ion channel blocker, also inhibiting the L-type calcium current and the late inward sodium current (INa).[1][2][6] This combined blockade is believed to contribute to its lower proarrhythmic potential compared to more selective IKr blockers.[2][6] By attenuating the late sodium current, this compound can counteract the excessive action potential prolongation and repolarization instability that can be induced by IKr blockade alone, thereby reducing the risk of early afterdepolarizations (EADs) and Torsades de Pointes (TdP).[1][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on various ion channels, with a focus on hERG.
| Parameter | Value | Cell Type | Species | Reference |
| hERG (IKr) Block | ||||
| IC50 | Not explicitly stated in snippets | CHO cells | Hamster | [6] |
| Sodium Channel (INa) Block | ||||
| IC50 (late INa) | 4.3 µM | Dog ventricular myocytes | Dog | [6][7] |
| IC50 (peak INa) | 66 µM | Dog ventricular myocytes | Dog | [6][7] |
| L-type Calcium Channel Block | ||||
| IC50 | Concentration-dependent | Not specified | Not specified | [2] |
Note: Specific IC50 value for hERG block by this compound was not available in the provided search results, though its blocking effect is consistently reported.
Experimental Protocols
The primary technique used to characterize the effects of this compound on hERG and other ion channels is the whole-cell patch-clamp technique .[2][8][9]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the membrane of single isolated cardiac myocytes or cells expressing the channel of interest (e.g., Chinese Hamster Ovary (CHO) cells stably expressing hERG channels).[6]
General Protocol:
-
Cell Preparation: Single cardiac myocytes are isolated from animal hearts (e.g., canine or rabbit ventricles) through enzymatic digestion.[6][9] Alternatively, cell lines heterologously expressing the ion channel of interest are cultured.
-
Electrode and Solution Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is used as the recording electrode. The external solution is a physiological saline solution that bathes the cell.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols are then applied to elicit the desired ion currents (e.g., a depolarizing pulse to activate hERG channels). The resulting currents are recorded, amplified, and digitized for analysis.
-
Drug Application: this compound is applied to the external solution at various concentrations to determine its effect on the ion current. The concentration-dependent block is then used to calculate the IC50 value.
Visualizations
Experimental Workflow for Assessing this compound Effects
Caption: Experimental workflow for evaluating this compound's effects on ion channels.
Proposed Mechanism of this compound's Anti-arrhythmic and Safety Profile
Caption: Proposed mechanism of this compound's action and safety profile.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of AZD-1305 in Atrial Fibrillation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacodynamics of AZD-1305, an investigational antiarrhythmic agent that showed promise for the management of atrial fibrillation (AF). This compound is a combined ion channel blocker with a unique atrial-predominant electrophysiological profile.[1][2] This document will detail its mechanism of action, its effects in various preclinical and clinical models of atrial fibrillation, and the experimental protocols utilized in its evaluation. The development of this compound was ultimately discontinued due to an unfavorable benefit-risk profile, specifically concerns about QT prolongation and torsades de pointes (TdP).[3] However, the study of its pharmacodynamics provides valuable insights into the complex electrophysiology of atrial fibrillation and the challenges of developing novel antiarrhythmic therapies.
Mechanism of Action: A Multi-Ion Channel Approach
This compound exerts its antiarrhythmic effects by modulating several key cardiac ion channels. In vitro studies have demonstrated that it blocks the rapid delayed rectifier potassium current (IKr), the L-type calcium current (ICa-L), and the inward sodium current (INa).[4][5] This multi-channel blockade contributes to its distinct electrophysiological properties.
The primary mechanism of action involves the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the IKr current.[4] Inhibition of IKr prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in both atrial and ventricular myocytes.[4] However, a key characteristic of this compound is its atrial-selective activity.[1][4] Studies have shown a greater inhibition of INa and IKr in atrial myocytes compared to ventricular myocytes.[4] This atrial preference is advantageous as it aims to suppress AF without significantly increasing the risk of ventricular proarrhythmias.[4]
The blockade of the late sodium current (INa-late) by this compound is another crucial aspect of its pharmacodynamic profile.[5] This action helps to mitigate the proarrhythmic potential associated with significant IKr blockade by preventing early afterdepolarizations (EADs) and reducing beat-to-beat variability in APD.[4][5]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data on the pharmacodynamics of this compound from various preclinical and clinical studies.
Table 1: In Vitro Ion Channel Blocking Potency of this compound
| Ion Channel | Preparation | IC50 | Reference |
| IKr (hERG) | CHO cells | Not specified, but potent blockade observed | [5] |
| INa-late | Dog Cardiomyocytes | 4.3 µM | [5][6] |
| INa-peak | Dog Cardiomyocytes | 66 µM | [5][6] |
| ICa-L | Not specified | Blockade contributes to functional effects | [5] |
Table 2: Electrophysiological Effects of this compound in Canine Models
| Parameter | Preparation | Concentration | Effect | Reference |
| Vmax (Atria) | Isolated Canine Atria | 3 µM | -51 ± 10% | [1][2] |
| Vmax (Ventricles) | Isolated Canine Ventricles | 3 µM | -31 ± 23% | [1][2] |
| Action Potential Duration (APD) | Canine Atria & Ventricles | 1-3 µM | Preferential prolongation in atria | [1] |
| Effective Refractory Period (ERP) | Canine Atria & Ventricles | 1-3 µM | Preferential increase in atria | [1] |
| Conduction Time | Canine Atria | 1-3 µM | Increased | [1] |
| Diastolic Threshold of Excitation | Canine Atria | 1-3 µM | Increased | [1] |
Table 3: Efficacy of this compound in a Canine Model of Acetylcholine-Mediated Persistent Atrial Fibrillation
| Endpoint | Concentration | Result | Reference |
| Prevention of AF Induction | Not specified | Effectively prevented induction in 5/5 atria | [1][2] |
| Termination of Persistent AF | 1 µM | Terminated AF in 2/6 atria | [1] |
| Termination of Persistent AF | 3 µM | Terminated AF in 7/8 atria | [1][2] |
Table 4: Electrophysiological Effects of this compound in Humans (Post-Atrial Flutter Ablation)
| Parameter | Dose Group 3 | Effect (Mean Increase) | Reference |
| Left Atrial Effective Refractory Period | Ascending Doses | 55 ms | [7] |
| Right Atrial Effective Refractory Period | Ascending Doses | 84 ms | [7] |
| Right Ventricular Effective Refractory Period | Ascending Doses | 59 ms | [7] |
| Paced QT Interval | Ascending Doses | 70 ms | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. The following sections describe the key experimental protocols used to evaluate this compound.
In Vitro Electrophysiology in Isolated Canine Myocytes
Objective: To determine the effects of this compound on individual ion currents in atrial and ventricular myocytes.
Protocol:
-
Cell Isolation: Single atrial and ventricular myocytes were isolated from canine hearts using enzymatic digestion.
-
Patch-Clamp Technique: The whole-cell patch-clamp technique was used to record specific ion currents.
-
Current Measurement:
-
INa: Sodium currents (both peak and late) were elicited by depolarizing voltage steps.
-
IKr: The rapid delayed rectifier potassium current was measured during repolarizing voltage steps.
-
ICa-L: L-type calcium currents were recorded during depolarizing pulses.
-
-
Drug Application: this compound was applied at various concentrations to determine the concentration-response relationship and calculate IC50 values.[1][5]
Coronary-Perfused Canine Atrial and Ventricular Preparations
Objective: To assess the effects of this compound on action potentials and electrical conduction in intact cardiac tissue.
Protocol:
-
Preparation: The right atrium or a portion of the left ventricle was dissected from a canine heart and arterially perfused with Tyrode's solution.
-
Electrophysiological Recordings:
-
Action Potentials: Transmembrane action potentials were recorded using glass microelectrodes from various locations within the tissue.
-
Conduction Time: Conduction velocity was measured by recording the time delay between stimulation and recording at two different sites.
-
Effective Refractory Period (ERP): ERP was determined using the extrastimulus technique.
-
-
Drug Perfusion: this compound was added to the perfusate at different concentrations (e.g., 1 µM and 3 µM).[1]
-
Data Analysis: Changes in action potential duration (APD), maximum rate of rise of the action potential upstroke (Vmax), ERP, and conduction time were measured before and after drug application.[1]
In Vivo Anesthetized Dog Model of Atrial Fibrillation
Objective: To evaluate the in vivo efficacy and electrophysiological effects of this compound.
Protocol:
-
Animal Preparation: Anesthetized dogs were instrumented for electrocardiogram (ECG) recording, blood pressure monitoring, and intracardiac catheter placement.
-
Electrophysiological Study:
-
Catheter Placement: Multielectrode catheters were placed in the right atrium and right ventricle.
-
Baseline Measurements: Baseline heart rate, blood pressure, and intracardiac electrograms were recorded. Atrial and ventricular ERPs and conduction times were measured.
-
-
Drug Administration: this compound was administered intravenously.
-
Post-Drug Measurements: Electrophysiological parameters were reassessed at pseudo steady-state plasma concentrations of the drug.[1]
-
AF Induction and Termination: In a separate set of experiments, persistent atrial fibrillation was induced using acetylcholine and rapid atrial pacing. The ability of this compound to prevent the induction of AF or to terminate ongoing AF was then evaluated.[1][2]
Human Invasive Cardiac Electrophysiology Study
Objective: To assess the cardiac electrophysiological and hemodynamic effects of this compound in humans.
Protocol:
-
Patient Population: Patients who had undergone successful catheter ablation for atrial flutter were enrolled.[7]
-
Randomization: Patients were randomized to receive either placebo or one of four ascending doses of this compound.[7]
-
Electrophysiological Measurements:
-
Catheter Placement: Standard electrophysiology catheters were placed in the heart.
-
Baseline and Post-Infusion Measurements: Measurements were performed before and approximately 20 minutes after the start of the infusion.[7]
-
Parameters Measured: Left and right atrial ERP, right ventricular ERP, and paced QT interval were the primary endpoints. Atrial, atrioventricular nodal, and ventricular conduction times were also assessed.[7]
-
-
Hemodynamic Monitoring: Intracardiac pressures and systemic blood pressure were monitored throughout the study.[7]
Conclusion
This compound demonstrated a novel and promising pharmacodynamic profile with atrial-predominant electrophysiological effects, effectively suppressing atrial fibrillation in preclinical models.[1][2] Its multi-ion channel blocking activity, particularly the combined inhibition of IKr and INa, contributed to its efficacy.[4] However, the translation of these findings to the clinical setting was hampered by a narrow therapeutic window, leading to significant QT prolongation and the risk of TdP, which ultimately led to the discontinuation of its development.[3] The comprehensive study of this compound's pharmacodynamics has nevertheless provided the scientific community with valuable knowledge regarding the complexities of atrial fibrillation and the critical importance of balancing efficacy with ventricular safety in the development of new antiarrhythmic drugs.
References
- 1. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD1305 - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of AZD-1305: An Investigational Antiarrhythmic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AZD-1305 is an investigational antiarrhythmic drug candidate designed for the management of cardiac arrhythmias, with a particular focus on atrial fibrillation and flutter.[1] Preclinical studies have characterized it as a combined ion channel blocker, exhibiting a unique electrophysiological profile with atrial-predominant effects. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, summarizing key quantitative findings in tabular format, outlining experimental protocols, and visualizing complex pathways and workflows.
Mechanism of Action
This compound exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels. In vitro studies have demonstrated that it blocks the rapid component of the delayed rectifier potassium current (IKr), the L-type calcium current (ICa-L), and the inward sodium current (INa).[1] The blockade of IKr, mediated by its action on the human ether-a-go-go-related gene (hERG) potassium channel, prolongs the action potential duration (APD) and increases the refractory period in both atrial and ventricular myocytes.[1]
A notable feature of this compound is its more potent inhibition of the fast sodium current (INa) in atrial myocytes compared to ventricular myocytes.[2][3] This atrial-selective sodium channel blockade contributes to a preferential prolongation of the effective refractory period (ERP) and the induction of post-repolarization refractoriness in the atria, which is believed to be a key mechanism for its efficacy in suppressing atrial fibrillation.[1][2] Furthermore, by blocking the L-type calcium current, this compound can suppress early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for cardiac arrhythmias.
Signaling Pathway
The primary mechanism of action of this compound involves the direct blockade of cardiac ion channels, rather than a complex intracellular signaling cascade. The following diagram illustrates the direct targets of this compound.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-1305: A Technical Deep Dive into its Role in Atrial Fibrillation Suppression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational antiarrhythmic agent AZD-1305, with a specific focus on its mechanism of action and efficacy in the suppression of atrial fibrillation (AF). This compound, a combined ion channel blocker, was developed for the management of AF, demonstrating atrial-predominant electrophysiological effects.[1][2] Despite its potential, the development program for this compound was ultimately discontinued due to an unfavorable benefit-risk profile, primarily related to QT prolongation and instances of Torsades de Pointes (TdP).[3][4] This document collates key preclinical and clinical findings to serve as a detailed resource for the scientific community.
Core Mechanism of Action: Multi-Ion Channel Blockade
This compound exerts its antiarrhythmic effects by blocking several key cardiac ion channels. In vitro studies have identified it as a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), the L-type calcium current (ICaL), and the inward sodium current (INa).[5][6] This multi-channel blockade contributes to its functional effects on action potential duration (APD), refractoriness, and conduction.[6]
The primary mechanism involves the prolongation of the action potential duration, a characteristic of Class III antiarrhythmic agents, by blocking the hERG potassium channel responsible for the IKr current.[5] This leads to an increased refractory period in both atria and ventricles.[5] Additionally, this compound attenuates both the peak (INapeak) and late (INalate) sodium currents, with a more potent inhibition of the late current.[5] The blockade of the late sodium current is thought to counteract the proarrhythmic potential of IKr blockade by preventing excessive APD prolongation and instability.[5][7][8]
Signaling Pathway of this compound's Cellular Effects
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the ion channel blocking potency and electrophysiological effects of this compound from various preclinical and clinical studies.
Table 1: In Vitro Ion Channel Blocking Potency of this compound
| Ion Current | IC50 Value (μM) | Cell Type | Reference |
| INalate | 4.3 | Dog Cardiomyocytes | [7][8] |
| INapeak | 66 | Dog Cardiomyocytes | [7][8] |
| hERG (IKr) | Not explicitly stated in provided text | CHO cells | [7] |
| L-type Calcium (ICaL) | Not explicitly stated in provided text | Not specified | [6][9] |
| hNav1.5 (INa) | Not explicitly stated in provided text | Not specified | [9] |
Table 2: Electrophysiological Effects of this compound in Preclinical Models
| Parameter | Species | Preparation | Concentration | Effect | Reference |
| Vmax Reduction (Atria) | Dog | Isolated Myocytes | 3 μM | -51 ± 10% | [1][2] |
| Vmax Reduction (Ventricles) | Dog | Isolated Myocytes | 3 μM | -31 ± 23% | [1][2] |
| APD90 Prolongation (Atria - Crista Terminalis) | Dog | Coronary-Perfused Preparations | 3.0 μM | From 224 ± 12 to 298 ± 30 ms | [1] |
| APD90 Prolongation (Atria - Pectinate Muscle) | Dog | Coronary-Perfused Preparations | 3.0 μM | From 205 ± 8 to 283 ± 17 ms | [1] |
| APD90 Prolongation (Ventricles - M cell region) | Dog | Coronary-Perfused Preparations | 3.0 μM | From 167 ± 14 to 209 ± 14 ms | [1] |
| APD90 Prolongation (Ventricles - Epicardium) | Dog | Coronary-Perfused Preparations | 3.0 μM | From 148 ± 12 to 191 ± 24 ms | [1] |
| QT Interval Prolongation | Rabbit | In vivo (Methoxamine-sensitized) | Not specified | From 145 ± 8 to 196 ± 18 ms | [9] |
| QT Interval Shortening (Post-Dofetilide TdP) | Rabbit | In vivo | Not specified | From 275 ± 25 to 216 ± 9 ms | [9] |
| QT Interval Prolongation | Dog | In vivo (Chronic AV block) | Not specified | From 535 ± 28 to 747 ± 36 ms | [10] |
Table 3: Electrophysiological Effects of this compound in Humans (Phase II Clinical Trial)
| Parameter | Dose Group | Mean Increase (milliseconds) | Reference |
| Left Atrial Effective Refractory Period (LAERP) | 3 | 55 | [11] |
| Right Atrial Effective Refractory Period (RAERP) | 3 | 84 | [11] |
| Right Ventricular Effective Refractory Period (RVERP) | 3 | 59 | [11] |
| Paced QT Interval | 3 | 70 | [11] |
Table 4: Clinical Efficacy of Intravenous this compound for Atrial Fibrillation Conversion
| Dose Rate (mg/h) | Conversion Rate | Placebo Conversion Rate | P-value vs. Placebo | Reference |
| 50 | 8% (2 of 26) | 0% (0 of 43) | 0.14 | [4] |
| 100 | 18% (8 of 45) | 0% (0 of 43) | 0.006 | [4] |
| 130 | 38% (17 of 45) | 0% (0 of 43) | < 0.001 | [4] |
| 180 | 50% (6 of 12) | 0% (0 of 43) | < 0.001 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies on this compound.
In Vitro Electrophysiology in Canine Myocytes
-
Objective: To determine the effects of this compound on atrial and ventricular electrophysiology.
-
Preparations:
-
Techniques:
-
Protocol:
-
Myocytes were isolated from canine atria and ventricles.
-
Whole-cell patch-clamp technique was employed to record ionic currents and action potentials.
-
This compound was applied at various concentrations (e.g., 3 μM) to assess its effect on INa and Vmax at a specified cycle length (e.g., 500 ms).[1][2]
-
In separate experiments, coronary-perfused right atrial preparations were used.
-
Persistent acetylcholine-mediated AF was induced, and the ability of this compound to prevent induction or terminate existing AF was evaluated.[1][2]
-
In Vivo Electrophysiology in Anesthetized Dogs
-
Objective: To assess the in vivo electrophysiological and hemodynamic effects of this compound.
-
Animal Model: Anesthetized dogs.[1]
-
Protocol:
-
This compound was infused to achieve two different pseudo steady-state plasma concentrations (low dose: ~1.0-1.2 μM; high dose: ~3.1-4.4 μM).[1]
-
Electrophysiological and hemodynamic variables were recorded before and after drug infusion.
-
Parameters measured included heart rate, mean arterial blood pressure, action potential duration, effective refractory period, diastolic threshold of excitation, and conduction time in both atria and ventricles.[1]
-
Clinical Electrophysiology Study in Atrial Flutter Patients
-
Objective: To assess the cardiac electrophysiological and hemodynamic effects of intravenous this compound in humans.
-
Study Population: Patients who had undergone successful catheter ablation of atrial flutter.[11]
-
Study Design: Randomized, placebo-controlled study with four ascending dose groups of this compound (n=38) versus placebo (n=12).[11]
-
Protocol:
-
Electrophysiological and hemodynamic measurements were performed before the infusion.
-
Patients received either this compound or placebo via intravenous infusion.
-
Measurements were repeated commencing 20 minutes after the start of the infusion.[11]
-
Primary outcome measure was the change in the left atrial effective refractory period (LAERP).[11][12]
-
Secondary outcome measures included right atrial and ventricular effective refractory periods (RAERP, VERP), and other electrocardiographic variables.[11][12]
-
Experimental Workflow for Clinical Trial of AF Conversion
Caption: Workflow of the clinical trial for AF conversion.
Conclusion
This compound is a multi-ion channel blocker that demonstrated efficacy in converting atrial fibrillation to sinus rhythm and exhibited atrial-predominant electrophysiological actions.[1][2][4] Its mechanism, involving the blockade of IKr, INa, and ICaL, leads to a prolongation of the action potential duration and effective refractory period, particularly in atrial tissue.[1][5] While preclinical studies suggested a potentially low proarrhythmic profile due to its combined ion channel effects, clinical trials revealed a dose-dependent increase in QT interval and the occurrence of Torsades de Pointes, which ultimately led to the discontinuation of its development.[3][4][9] The comprehensive data gathered from the investigation of this compound provides valuable insights into the complexities of developing antiarrhythmic drugs and the intricate balance between efficacy and safety.
References
- 1. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD1305 - Wikipedia [en.wikipedia.org]
- 6. Electrophysiologic and Antiarrhythmic Effects of AZD1305 in Canine Pulmonary Vein Sleeves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac electrophysiological study [astrazenecaclinicaltrials.com]
Understanding the Atrial-Selective Activity of AZD-1305: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1305 is an investigational antiarrhythmic agent that has demonstrated notable atrial-selective electrophysiological effects, making it a subject of significant interest for the management of atrial fibrillation (AF). This technical guide provides an in-depth analysis of the core mechanisms underlying the atrial-selective activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The development of this compound was ultimately discontinued due to an unfavorable benefit-risk profile, specifically the potential for QT prolongation and Torsades de Pointes (TdP). Nevertheless, the study of its atrial-selective properties offers valuable insights for the development of future antiarrhythmic therapies.
Core Mechanism of Atrial Selectivity
The atrial-predominant action of this compound stems from its combined ion channel blocking activity, with a more pronounced effect on the sodium and potassium channels in atrial myocytes compared to their ventricular counterparts. This selectivity is attributed to the inherent electrophysiological differences between atrial and ventricular tissues, such as the more depolarized resting membrane potential of atrial cells.
Key Electrophysiological Effects:
-
Atrial-Predominant Sodium Channel Blockade: this compound exhibits a greater blocking effect on the fast sodium current (INa) in atrial myocytes. This leads to a more significant reduction in the maximum rate of rise of the action potential upstroke (Vmax) in the atria.
-
Prolongation of Atrial Action Potential Duration (APD) and Effective Refractory Period (ERP): The compound prolongs the APD and increases the ERP preferentially in the atria. This effect is crucial for suppressing the rapid and disorganized electrical activity characteristic of AF.
-
Induction of Post-Repolarization Refractoriness (PRR): this compound induces PRR, primarily in the atrium, which further contributes to its antiarrhythmic efficacy.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Electrophysiological Effects of this compound in Canine Preparations
| Parameter | Atria | Ventricles | Concentration & Conditions | Source |
| Reduction in Vmax | -51 ± 10% | -31 ± 23% | 3 µM; cycle length = 500 ms | |
| APD90 Prolongation (Crista Terminalis) | from 224±12 to 298±30 ms | N/A | 3.0 µM; CL=500 ms | |
| APD90 Prolongation (Pectinate Muscle) | from 205±8 to 283±17 ms | N/A | 3.0 µM; CL=500 ms | |
| APD90 Prolongation (M cell region) | N/A | from 167±14 to 209±14 ms | 3.0 µM; CL=500 ms | |
| APD90 Prolongation (Epicardial region) | N/A | from 148±12 to 191±24 ms | 3.0 µM; CL=500 ms |
Table 2: Inhibitory Effects of this compound on Cardiac Ion Channels
| Ion Channel | IC50 Value | Preparation | Source |
| Late INa (INalate) | 4.3 µM | Dog cardiomyocytes | |
| Peak INa (INapeak) | 66 µM | Dog cardiomyocytes | |
| hERG (IKr) | Potently blocked (specific IC50 not provided in source) | In vitro patch-clamp | |
| L-type Calcium Current (ICa,L) | Potently blocked (specific IC50 not provided in source) | In vitro patch-clamp |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the atrial-selective activity of this compound.
In Vivo Electrophysiological Studies in Anesthetized Dogs
-
Animal Preparation: Anesthetized mongrel dogs were used. Electrophysiological catheters were inserted through the femoral veins to record intracardiac electrograms and monophasic action potentials (MAPs) from the right atrium and right ventricle.
-
Drug Administration: this compound was administered via a bolus and maintenance infusion regimen to achieve pseudo steady-state plasma concentrations.
-
Measurements: Key parameters measured included heart rate, blood pressure, action potential duration (APD), effective refractory period (ERP), conduction time, and diastolic threshold of excitation.
In Vitro Studies on Isolated Canine Myocytes
-
Cell Isolation: Atrial and ventricular myocytes were isolated from canine hearts.
-
Patch-Clamp Technique: The whole-cell patch-clamp technique was employed to record ionic currents, including the fast sodium current (INa).
-
Voltage Clamp Protocols: Specific voltage clamp protocols were used to assess the tonic and use-dependent block of sodium channels by this compound. This involved applying trains of depolarizing pulses from various holding potentials.
Acetylcholine-Mediated Atrial Fibrillation Model
-
Preparation: Canine isolated coronary-perfused right atria were used.
-
AF Induction: Persistent AF was induced by burst pacing or a single extrastimulus in the presence of acetylcholine (ACh).
-
Drug Efficacy Testing: The ability of this compound to prevent the induction of AF or to terminate existing AF was evaluated.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures related to this compound's atrial-selective activity.
Caption: Mechanism of this compound Atrial Selectivity.
Caption: Key Experimental Workflows for this compound Evaluation.
Conclusion
This compound demonstrates significant atrial-selective electrophysiological properties, primarily through a more pronounced blockade of sodium channels in atrial myocytes. This leads to preferential prolongation of the atrial action potential duration and effective refractory period, which are key mechanisms for the suppression of atrial fibrillation. While the clinical development of this compound was halted, the detailed understanding of its atrial-selective mechanism of action provides a valuable framework for the design and evaluation of novel antiarrhythmic drugs with improved safety and efficacy profiles. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of cardiac electrophysiology and drug development.
AZD-1305: A Comprehensive Technical Review of its Impact on Cardiac Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1305 is an investigational antiarrhythmic agent that has demonstrated a unique electrophysiological profile, characterized by a multi-ion channel blocking effect with a notable atrial preference. This technical guide provides an in-depth analysis of the preclinical data surrounding this compound's impact on cardiac action potential duration (APD). The information is compiled from a range of in vivo and in vitro studies, offering a detailed resource for researchers and drug development professionals in the field of cardiac electrophysiology and antiarrhythmic therapy. While this compound showed efficacy in converting atrial fibrillation to sinus rhythm, its development was discontinued due to an unfavorable benefit-risk profile, including instances of QT prolongation and Torsades de Pointes (TdP)[1].
Mechanism of Action: A Multi-Ion Channel Blocker
This compound exerts its effects on cardiac repolarization through the modulation of several key ion currents. It is classified as a combined ion channel blocker, with significant activity against the rapid delayed rectifier potassium current (IKr), the late inward sodium current (INa-late), the peak inward sodium current (INa-peak), and the L-type calcium current (ICa-L)[2][3][4][5]. This multi-target approach distinguishes it from more selective antiarrhythmic agents and contributes to its complex electrophysiological profile.
The primary mechanism for APD prolongation by this compound is the blockade of the hERG potassium channel, which is responsible for the IKr current[2]. Inhibition of IKr delays the repolarization phase of the cardiac action potential, thereby increasing the effective refractory period[2]. However, the concurrent blockade of late INa is a critical feature of this compound's action. By attenuating the late sodium current, this compound can counteract some of the proarrhythmic potential associated with significant IKr blockade, such as excessive APD prolongation and repolarization instability[3][6][7]. The blockade of peak INa contributes to its atrial-predominant effects and rate-dependent depression of cardiac excitability[8][9].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cardiac electrophysiological parameters as reported in preclinical studies.
Table 1: Concentration-Dependent Blockade of Cardiac Ion Currents by this compound
| Ion Current | Species | Preparation | IC50 (µM) | Reference(s) |
| IKr (hERG) | --- | --- | Potent Blocker | [2][3][4][5] |
| Late INa (INalate) | Dog | Cardiomyocytes | 4.3 | [3][4] |
| Peak INa (INapeak) | Dog | Cardiomyocytes | 66 | [3][4] |
| L-type ICa | --- | --- | Contributory Blocker | [3][4][5] |
Note: Specific IC50 for IKr and ICa-L were not consistently reported in the reviewed literature, but their blockade is a key part of this compound's mechanism.
Table 2: Effect of this compound on Action Potential Duration (APD90) in Canine Cardiac Tissues
| Tissue | Preparation | Cycle Length (ms) | This compound Concentration (µM) | APD90 Prolongation | Reference(s) |
| Atria (Crista Terminalis) | Isolated Coronary-Perfused | 500 | 3.0 | 224±12 ms to 298±30 ms | [8] |
| Atria (Pectinate Muscle) | Isolated Coronary-Perfused | 500 | 3.0 | 205±8 ms to 283±17 ms | [8] |
| Ventricle (M Cell Region) | Isolated Coronary-Perfused | 500 | 3.0 | 167±14 ms to 209±14 ms | [8] |
| Ventricle (Epicardial Region) | Isolated Coronary-Perfused | 500 | 3.0 | 148±12 ms to 191±24 ms | [8] |
Table 3: Atrial vs. Ventricular Electrophysiological Effects of this compound in Dogs
| Parameter | Atria | Ventricle | Concentration (µM) & Conditions | Reference(s) |
| Vmax Reduction | -51 ± 10% | -31 ± 23% | 3 µM; Cycle Length = 500 ms | [8][9] |
| MAPD90 Prolongation | Greater | Lesser | 1.2 and 4.5 µM (in vivo) | [8] |
Key Experimental Protocols
In Vitro Electrophysiology
1. Whole-Cell Patch-Clamp Technique in Isolated Cardiomyocytes:
-
Objective: To measure the effect of this compound on specific ion channel currents (INa, IKr, ICa-L).
-
Cell Preparation: Single atrial and ventricular myocytes were enzymatically isolated from canine hearts[5][8].
-
Recording: The whole-cell configuration of the patch-clamp technique was used. Pipettes with a resistance of 2.5–3 MΩ were filled with an appropriate internal solution. Series resistance compensation of 60–70% was applied[3].
-
Protocols:
-
INa Measurement: To measure peak and late INa, cells were depolarized from a holding potential of -80 mV to -10 mV for 300 ms at a frequency of 0.2 Hz. Peak INa was measured at the beginning of the pulse, and late INa was measured as the mean current between 200 and 220 ms after the pulse[3].
-
hERG (IKr) and ICa-L Measurement: Standard voltage protocols were applied to isolate and record these currents in cells expressing the respective channels (e.g., HEK-293 or CHO cells transfected with hERG) or in native cardiomyocytes[4][5]. This compound was applied at various concentrations to determine the concentration-response relationship and IC50 values.
-
2. Microelectrode Recordings in Isolated Perfused Cardiac Tissues:
-
Objective: To assess the effects of this compound on action potential parameters (APD, Vmax) in intact cardiac tissue.
-
Preparation: Canine hearts were excised, and specific regions (e.g., right atrial preparations including the crista terminalis and pectinate muscles, or ventricular wedges) were dissected and arterially perfused with Tyrode's solution[8].
-
Recording: Standard glass microelectrodes filled with 3 M KCl were used to impale cardiac cells and record transmembrane action potentials. Tissues were stimulated at various cycle lengths.
-
Drug Application: this compound was added to the perfusate at different concentrations, and recordings were taken after a period of equilibration[8].
In Vivo Electrophysiology
1. Anesthetized Dog Model:
-
Objective: To evaluate the systemic electrophysiological and hemodynamic effects of this compound.
-
Animal Preparation: Mongrel dogs were anesthetized, and catheters were placed for drug administration, blood pressure monitoring, and intracardiac recordings[8][9][10].
-
Electrophysiological Measurements: Monophasic action potential (MAP) catheters were positioned in the right atrium and right ventricle to record MAP duration. Pacing protocols were used to assess effective refractory period (ERP) and conduction time[8].
-
Drug Administration: this compound was administered intravenously, and measurements were taken at baseline and at pseudo steady-state plasma concentrations[8].
Visualizations: Pathways and Processes
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD 1305 | Semantic Scholar [semanticscholar.org]
- 8. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiologic and antiarrhythmic effects of AZD1305 in canine pulmonary vein sleeves - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rationale for Developing AZD-1305 for Atrial Flutter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD-1305 was investigated as a potential therapeutic agent for atrial arrhythmias, with a specific application in the management of atrial flutter. The core rationale for its development was centered on its unique profile as a combined ion channel blocker, exhibiting atrial-predominant electrophysiological effects. The hypothesis was that by simultaneously modulating multiple cardiac ion channels, this compound could effectively terminate the macro-reentrant circuit characteristic of atrial flutter while minimizing the risk of ventricular proarrhythmia. This document provides an in-depth technical overview of the scientific basis for the development of this compound for this indication, including its mechanism of action, preclinical evidence, and clinical electrophysiological effects. While the development of this compound was ultimately halted due to safety concerns in a broader atrial fibrillation program, the foundational science provides valuable insights into the pharmacological management of atrial flutter.
The Unmet Need in Atrial Flutter Management
Atrial flutter is a common supraventricular tachyarrhythmia characterized by a rapid, organized atrial rate, typically between 240 and 340 beats per minute.[1] The underlying mechanism is a macro-reentrant circuit, most commonly located in the right atrium.[2][3] While catheter ablation is a highly effective and often curative treatment, pharmacological options are still necessary for acute termination and for patients who are not candidates for or who are awaiting ablation.[1][2][4] Existing antiarrhythmic drugs have limitations, including incomplete efficacy and the risk of proarrhythmia.[5] This created a clear therapeutic window for a novel agent with a more favorable efficacy and safety profile.
Mechanism of Action and Preclinical Rationale
The development of this compound for atrial flutter was predicated on its multi-ion channel blocking activity, with a notable atrial-predominant effect.
Multi-Ion Channel Blockade
In vitro studies revealed that this compound is a potent blocker of several key cardiac ion channels:
-
hERG (IKr): The rapid component of the delayed rectifier potassium current, crucial for ventricular repolarization.
-
L-type Calcium (ICa,L): Involved in the plateau phase of the action potential.
-
hNav1.5 (INa): The fast sodium current responsible for the rapid depolarization phase of the action potential. This compound also demonstrated blockade of the late sodium current (INa,late).[6][7]
By blocking these channels, this compound was designed to prolong the atrial action potential duration (APD) and, consequently, the effective refractory period (ERP). In the context of a macro-reentrant arrhythmia like atrial flutter, increasing the ERP of the tissue within the reentrant circuit can extinguish the arrhythmia by rendering the tissue unexcitable to the re-entering wavefront.
Atrial-Predominant Effects
A key feature of this compound's preclinical profile was its atrial-predominant action, particularly concerning sodium channel blockade. Studies in canine models demonstrated that this compound had a more pronounced effect on prolonging the APD and increasing the ERP in atrial myocytes compared to ventricular myocytes. This atrial selectivity was hypothesized to provide a wider therapeutic window, allowing for effective termination of atrial arrhythmias at concentrations that would have a lesser effect on ventricular repolarization, thereby reducing the risk of ventricular tachyarrhythmias like Torsades de Pointes (TdP).[8]
Preclinical Data Summary
The following table summarizes key quantitative findings from preclinical investigations of this compound.
| Parameter | Species/Model | Concentration | Atrial Effect | Ventricular Effect | Citation |
| Vmax Reduction | Canine Myocytes | 3 µM | -51% ± 10% | -31% ± 23% | [9] |
| Action Potential Duration (APD90) Prolongation | Canine Perfused Tissue | 3 µM | From 224±12ms to 298±30ms (Crista Terminalis) | From 167±14ms to 209±14ms (M Cell Region) | [9] |
| QT Interval Prolongation | Anesthetized Rabbit | Infusion | From 145 ± 8ms to 196 ± 18ms | N/A | [6] |
| AF Termination | Canine Perfused Atria | 3 µM | Terminated in 7 of 8 atria | N/A | [9] |
Clinical Electrophysiology in Atrial Flutter Patients
A key clinical study investigated the electrophysiological effects of intravenous this compound in patients who had recently undergone successful catheter ablation for atrial flutter.[10] This study provided direct evidence of the drug's effects on human atrial and ventricular myocardium.
Experimental Protocol: Invasive Electrophysiology Study
-
Study Design: A randomized, placebo-controlled, dose-escalating study was conducted in patients after successful catheter ablation of atrial flutter.[10]
-
Participants: 38 patients received this compound across four ascending dose groups, and 12 patients received a placebo.[10]
-
Procedure:
-
Baseline electrophysiological measurements were performed.
-
Patients received an intravenous infusion of either this compound or a placebo.
-
Electrophysiological measurements were repeated starting 20 minutes after the commencement of the infusion.[10]
-
-
Key Measurements: Left and right atrial effective refractory period (ERP), right ventricular ERP, paced QT interval, and intracardiac conduction times were measured.[10]
Clinical Electrophysiological Data
The study demonstrated a dose- and concentration-dependent effect of this compound on key electrophysiological parameters.
| Parameter | Dose Group | Mean Increase from Baseline (ms) | Placebo | Citation |
| Left Atrial ERP | 3 | 55 | Not specified | [10] |
| Right Atrial ERP | 3 | 84 | Not specified | [10] |
| Right Ventricular ERP | 3 | 59 | Not specified | [10] |
| Paced QT Interval | 3 | 70 | Not specified | [10] |
These findings confirmed that this compound prolongs atrial and ventricular refractoriness in humans, consistent with its preclinical profile. The significant increase in atrial ERP provided a strong mechanistic rationale for its potential to terminate atrial flutter.
Visualizing the Rationale and Mechanisms
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflow for Clinical Electrophysiology Study
Caption: Workflow of the invasive electrophysiology study of this compound.
Logical Rationale for Development
Caption: Logical framework for the development of this compound for atrial flutter.
Conclusion and Discontinuation of Development
The rationale for developing this compound for atrial flutter was scientifically sound, based on its multi-ion channel blocking properties and its atrial-predominant electrophysiological effects. The drug was designed to prolong atrial refractoriness, thereby terminating the macro-reentrant circuit of atrial flutter, with a hypothesized lower risk of ventricular proarrhythmia compared to existing agents. Preclinical data and a dedicated clinical electrophysiology study in post-atrial flutter ablation patients supported this mechanism of action.[10]
Despite its discontinuation, the investigation into this compound provides a valuable case study in the development of antiarrhythmic drugs. It underscores the potential of multi-ion channel blockers with atrial-selective properties for the treatment of atrial arrhythmias, while also highlighting the critical importance of thoroughly evaluating the risk of ventricular proarrhythmia, even with seemingly favorable preclinical profiles. The data generated from the this compound program continues to inform the ongoing search for safer and more effective pharmacological therapies for atrial flutter and other atrial tachyarrhythmias.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophysiological and Clinical Characterization of Left Atrial Macroreentrant Tachycardia - Revista Española de Cardiología [revespcardiol.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Management of macro-reentrant right atrial tachycardia around multiple leads aided by high-density mapping [imrpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atrial Flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-1305: A Comprehensive Technical Guide to its Interaction with Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1305 is an investigational drug candidate that has been evaluated for the management of cardiac arrhythmias, particularly atrial fibrillation.[1][2] Its mechanism of action involves a multi-ion channel blockade, with a significant interaction with voltage-gated sodium channels (Nav). This technical guide provides an in-depth analysis of the electrophysiological effects, binding kinetics, and experimental protocols related to this compound's interaction with these critical channels. The information presented is collated from a range of preclinical and clinical studies to support further research and development in the field of anti-arrhythmic therapies.
Core Interaction with Voltage-Gated Sodium Channels
This compound exhibits a nuanced interaction with voltage-gated sodium channels, primarily targeting the Nav1.5 subtype, which is predominantly expressed in the heart. Its effects are multifaceted, involving the modulation of both the peak (INa peak) and late (INa late) components of the sodium current.
A key characteristic of this compound is its more potent inhibition of the late sodium current compared to the peak current.[1][3] The late sodium current, although small in amplitude, plays a crucial role in determining the action potential duration (APD) and can be a significant contributor to arrhythmogenesis, particularly in pathological conditions. By preferentially targeting INa late, this compound can modulate cardiac repolarization and reduce the likelihood of early afterdepolarizations (EADs), a known trigger for arrhythmias.[1]
Furthermore, studies have demonstrated that this compound's sodium channel blocking effects are more pronounced in atrial myocytes compared to ventricular myocytes.[4][5] This atrial-predominant action is a desirable feature for an anti-arrhythmic drug aimed at treating atrial fibrillation, as it may minimize the risk of ventricular proarrhythmia.[5]
Quantitative Analysis of Sodium Channel Blockade
The following tables summarize the quantitative data on the interaction of this compound with voltage-gated sodium channels, as reported in various preclinical studies.
| Parameter | Value | Cell Type | Species | Reference |
| INa late IC50 | 4.3 µM | Left Ventricular Midmyocardial Cells | Dog | [3][6] |
| INa peak IC50 | 66 µM | Left Ventricular Midmyocardial Cells | Dog | [3][6] |
| Parameter | Atrial Myocytes | Ventricular Myocytes | Concentration | Cycle Length | Species | Reference |
| Reduction in Vmax | -51% ± 10% | -31% ± 23% | 3 µM | 500 ms | Dog | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound with voltage-gated sodium channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of a compound on ion channel currents in isolated cells.
Objective: To measure the peak and late sodium currents in isolated cardiomyocytes in the presence of varying concentrations of this compound.
Cell Preparation:
-
Canine atrial and ventricular myocytes are enzymatically isolated.
-
Cells are stored in a specific solution at room temperature and used for experiments within a set timeframe.
Recording Conditions:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes with a specific resistance range are used.
-
A junction-potential correction is applied.[3]
-
Specific internal and external solutions are used to isolate the sodium current. The external solution is typically designed to block other ionic currents.
Voltage Protocol:
-
To measure the sodium current, a test pulse to a specific membrane potential (e.g., -10 mV) is applied from a holding potential for a defined duration (e.g., 300 ms) at a specific frequency (e.g., 0.2 Hz).[3][7]
-
To enhance the late sodium current for easier measurement, a toxin such as Anemonia sulcata toxin II (ATX-II) can be used.[3]
Data Analysis:
-
The peak sodium current (INa peak) is measured as the maximum inward current during the initial phase of the test pulse.
-
The late sodium current (INa late) is measured as the mean current during a specified time window towards the end of the test pulse (e.g., 200-220 ms).[7]
-
Concentration-response curves are generated to determine the IC50 values for both INa peak and INa late inhibition.
Signaling Pathways and Logical Relationships
The interaction of this compound with multiple ion channels results in a complex electrophysiological profile. The following diagrams illustrate these relationships.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for patch-clamp analysis.
Conclusion
This compound demonstrates a complex but potentially beneficial interaction with voltage-gated sodium channels for the management of atrial fibrillation. Its preferential inhibition of the late sodium current and its atrial-predominant effects are key features that have been elucidated through detailed preclinical studies. Although the clinical development of this compound was discontinued due to an unfavorable benefit-risk profile, primarily related to QT prolongation and Torsades de Pointes (TdP), the extensive research conducted on this compound provides valuable insights into the pharmacology of multi-ion channel blockers.[8] The data and methodologies presented in this guide serve as a comprehensive resource for the ongoing development of safer and more effective anti-arrhythmic drugs targeting voltage-gated sodium channels.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. Intravenous cardioversion of atrial fibrillation (AF) with AZD1305 [astrazenecaclinicaltrials.com]
- 3. academic.oup.com [academic.oup.com]
- 4. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
Discontinuation of AZD-1305 Clinical Development: A Technical Analysis
The clinical development of AZD-1305, a promising antiarrhythmic agent for atrial fibrillation, was terminated due to an unfavorable benefit-risk profile, primarily driven by concerns over significant QT interval prolongation and the emergence of Torsades de Pointes (TdP), a life-threatening cardiac arrhythmia. This in-depth guide provides a technical overview of the available data and experimental methodologies related to the discontinuation of this compound, aimed at researchers, scientists, and drug development professionals.
Executive Summary
This compound is a multi-ion channel blocker designed to possess atrial-predominant electrophysiological effects. While demonstrating efficacy in converting atrial fibrillation to sinus rhythm, clinical trials revealed a dose-dependent increase in the QT interval, culminating in cases of TdP. Preclinical studies had indicated a complex pharmacological profile, with inhibitory effects on several key cardiac ion channels, including the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-late), the peak sodium current (INa-peak), and the L-type calcium current (ICa,L). Ultimately, the proarrhythmic risk associated with QT prolongation outweighed the observed antiarrhythmic benefits, leading to the cessation of its development program.
Preclinical Pharmacology and Electrophysiology
This compound's mechanism of action involves the blockade of multiple cardiac ion channels, contributing to its antiarrhythmic and proarrhythmic properties.
Ion Channel Inhibition Profile
The inhibitory potency of this compound on various cardiac ion channels was evaluated in preclinical studies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Ion Channel | Current | IC50 (µM) | Cell Type/System |
| hERG (human Ether-à-go-go-Related Gene) | IKr | Not explicitly stated, but potent block is implied. | CHO cells |
| Voltage-gated Sodium Channel | INa-late | 4.3[1] | Dog cardiomyocytes |
| Voltage-gated Sodium Channel | INa-peak | 66[1] | Dog cardiomyocytes |
| L-type Calcium Channel | ICa,L | Not explicitly stated, but block is a key feature. | In vitro studies |
Note: While several sources confirm the inhibitory activity of AZD1305 on IKr and ICa,L, specific IC50 values were not consistently reported in the reviewed literature.
Preclinical Electrophysiological Effects
In preclinical models, this compound demonstrated atrial-predominant electrophysiological actions. In canine models, the drug prolonged action potential duration and increased the effective refractory period preferentially in atrial myocytes compared to ventricular myocytes[2][3]. This atrial selectivity was attributed to a greater tonic inhibition of the fast sodium current (INa) in atrial versus ventricular cells[2][3].
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp in Canine Cardiomyocytes
Objective: To characterize the inhibitory effects of this compound on various cardiac ion currents.
Methodology:
-
Cell Isolation: Atrial and ventricular myocytes were enzymatically isolated from canine hearts[2][3].
-
Recording: Whole-cell patch-clamp technique was employed to record ionic currents[2][3].
-
Voltage Clamp Protocols: Specific voltage protocols were used to isolate and measure individual currents such as INa, ICa,L, and IKr. For instance, to measure INa-late, a voltage ramp protocol was often used in the presence of a blocker for the transient outward current[1].
-
Data Analysis: Dose-response curves were generated to determine the IC50 values for channel blockade[1].
Clinical Development and Discontinuation
The clinical development program for this compound included a key Phase II study (NCT00915356) designed to evaluate its efficacy and safety in patients with atrial fibrillation.
Clinical Trial NCT00915356
Objective: To assess the efficacy of intravenous this compound in converting atrial fibrillation to sinus rhythm.
Study Design: A double-blind, randomized, placebo-controlled, multicentre, dose-escalation study[4].
Patient Population: Patients with atrial fibrillation episodes lasting from 3 hours to 3 months[4].
Dosing Regimens: Four ascending dose groups with infusion rates of 50, 100, 130, and 180 mg/h[4][5].
Clinical Efficacy and Safety Findings
The study demonstrated a dose-dependent increase in the pharmacological conversion of atrial fibrillation to sinus rhythm.
| Treatment Group | Conversion Rate (%) |
| Placebo | 0 |
| This compound (50 mg/h) | 8 |
| This compound (100 mg/h) | 18 |
| This compound (130 mg/h) | 38 |
| This compound (180 mg/h) | 50 |
Data from the NCT00915356 clinical trial[4].
Despite the promising efficacy, the trial revealed significant safety concerns. Maximum QTcF (QT interval corrected using Fridericia's formula) generally increased in a dose-dependent manner[4]. Crucially, two patients experienced Torsade de Pointes (TdP): one asymptomatic case in the 130 mg/h dose group and one case requiring DC defibrillation in the 180 mg/h dose group[4]. Both patients recovered without lasting consequences[4].
Visualizations
Signaling Pathway: Cardiac Action Potential and Ion Channel Blockade by this compound
Caption: Cardiac action potential phases and the inhibitory effects of this compound on key ion channels.
Experimental Workflow: In Vitro Patch Clamp Electrophysiology
Caption: Workflow for assessing the effect of this compound on cardiac ion channels using patch clamp.
Logical Relationship: Benefit vs. Risk Leading to Discontinuation
Caption: The unfavorable benefit-risk profile that led to the discontinuation of this compound.
Conclusion
The discontinuation of this compound's clinical development serves as a critical case study in cardiovascular drug safety. Despite a rational design for atrial-selective antiarrhythmic activity and demonstrated efficacy, the inherent risk of proarrhythmia due to significant QT prolongation proved to be an insurmountable hurdle. This technical overview highlights the importance of a comprehensive understanding of a drug's interaction with multiple cardiac ion channels and the necessity of rigorous clinical safety monitoring. The data underscore the delicate balance between achieving antiarrhythmic efficacy and ensuring patient safety in the development of novel cardiac medications.
References
- 1. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous cardioversion of atrial fibrillation (AF) with AZD1305 [astrazenecaclinicaltrials.com]
Methodological & Application
Application Notes and Protocols for Assessing AZD-1305's Effect on Cardiomyocytes
Introduction
AZD-1305 is an anti-arrhythmic compound that exhibits a multi-ion channel blocking mechanism, making it a subject of significant interest for cardiovascular research, particularly in the context of atrial fibrillation.[1][2][3] It primarily targets the rapid component of the delayed rectifying potassium current (I_Kr), the late sodium current (I_Na,late), and the L-type calcium current (I_Ca,L).[1][4] This complex pharmacological profile necessitates a multi-faceted approach to accurately assess its effects on cardiomyocyte physiology.
These application notes provide detailed protocols for evaluating the electrophysiological, calcium handling, and contractile effects of this compound on isolated cardiomyocytes or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Mechanism of Action Overview
This compound's anti-arrhythmic potential stems from its combined blockade of several key cardiac ion channels.[1] It possesses Class III anti-arrhythmic activity by blocking the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the I_Kr current.[1][2] This action prolongs the action potential duration (APD). Additionally, this compound attenuates the peak and, more potently, the late inward sodium current (I_Na) and blocks the L-type calcium current (I_Ca,L).[1][4][5] This combined action helps to suppress early afterdepolarizations (EADs) and offers atrial-selective effects, which are beneficial for treating atrial fibrillation while minimizing ventricular pro-arrhythmia risks.[1][2][6]
Experimental Protocols
Electrophysiological Assessment using Patch-Clamp
The patch-clamp technique is the gold standard for directly measuring ion channel currents and action potentials in single cardiomyocytes.[7][8]
Objective: To quantify the inhibitory effect of this compound on I_Kr (hERG), I_Na, and I_Ca,L currents and to characterize its impact on the cardiomyocyte action potential.
Protocol: Whole-Cell Voltage-Clamp for Ion Channel Currents
-
Cell Preparation: Use freshly isolated adult ventricular myocytes or cultured hiPSC-CMs. Plate cells on laminin/fibronectin-coated coverslips.
-
Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 5.5 Glucose, 5.0 HEPES. Adjust pH to 7.4 with NaOH.[9]
-
Pipette Solution (K-based): (in mM) 125 K-gluconate, 20 KCl, 5 NaCl, 10 HEPES. Adjust pH to 7.2 with KOH.[10] Specific ion currents may require different solutions (e.g., using BaCl₂ for I_Ca,L).[11]
-
-
Recording:
-
Perform recordings at near-physiological temperature (35-37°C).[2]
-
Obtain a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.[2][12]
-
Rupture the membrane patch to achieve whole-cell configuration.
-
Apply specific voltage protocols to isolate and measure the current of interest (e.g., hERG, Nav1.5). Standardized protocols, such as those recommended by the FDA or the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, should be used for consistency.[2][12][13]
-
Record baseline currents until a stable state is achieved (<10% rundown over 5 minutes).[2]
-
Perfuse the cell with increasing concentrations of this compound, allowing the drug effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude for each channel at each drug concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.[12]
-
Protocol: Current-Clamp for Action Potentials
-
Setup: Use the same cell preparation and solutions as for voltage-clamp.
-
Recording:
-
After establishing a whole-cell configuration, switch the amplifier to current-clamp mode.
-
Elicit action potentials by injecting brief (2-4 ms) suprathreshold current pulses at a physiological frequency (e.g., 1 Hz).
-
Record stable baseline action potentials.
-
Apply this compound and record changes in the action potential waveform.
-
-
Data Analysis:
-
Measure key parameters: Resting Membrane Potential (RMP), Action Potential Amplitude (APA), maximum upstroke velocity (V_max), and Action Potential Duration at 50% and 90% repolarization (APD₅₀, APD₉₀).[14]
-
Calcium Homeostasis Assessment
Objective: To measure the effect of this compound on intracellular calcium (Ca²⁺) transients, which are crucial for excitation-contraction coupling.
Protocol:
-
Cell Preparation: Plate cardiomyocytes on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Incubate cells with a fluorescent Ca²⁺ indicator such as Fura-2 AM (ratiometric) or Fluo-4 AM (single-wavelength).[15][16][17] Popular choices for high-throughput screening include Cal-520 and FLIPR Calcium 6.[18][19]
-
A typical loading concentration is 0.2-5 µM Fura-2 AM or Fluo-4 AM for 10-20 minutes at room temperature or 37°C.[17]
-
Wash the cells with Tyrode's solution to remove excess dye and allow 30-40 minutes for de-esterification.[17]
-
-
Data Acquisition:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., IonOptix, or a camera-based system).
-
Pace the cells at a constant frequency (e.g., 1 Hz).
-
Record baseline Ca²⁺ transients for several minutes.
-
Perfuse the cells with this compound and record the resulting changes in Ca²⁺ transients.
-
-
Data Analysis:
-
Measure the amplitude of the Ca²⁺ transient (systolic peak minus diastolic baseline).
-
Measure the kinetics of the transient, including time-to-peak and the decay time constant (Tau).
-
Analyze for abnormalities such as EAD-induced Ca²⁺ release.
-
Contractility Assessment
Objective: To determine the impact of this compound on the mechanical function (contraction and relaxation) of cardiomyocytes.
Protocol:
-
Cell Preparation: Use rod-shaped, healthy cardiomyocytes plated at a low density to allow for clear visualization of single-cell shortening.
-
Data Acquisition:
-
Use a system capable of measuring cell shortening, such as an IonOptix system for sarcomere length detection or a video-based system that tracks cell edge movement (Motion Field Imaging).[17][20]
-
Pace cells electrically at various cycle lengths (e.g., 2000 ms down to 333 ms) to assess for rate-dependent effects.[17]
-
Record several baseline contraction cycles.
-
Introduce this compound and record changes in contractility.
-
-
Data Analysis:
-
Measure the amplitude of cell shortening (or sarcomere shortening).
-
Measure the maximum velocity of shortening and relengthening (+dL/dt and -dL/dt).
-
Analyze the time-to-peak contraction and time-to-90% relaxation.
-
Cytotoxicity Assessment
Objective: To evaluate if this compound induces cardiomyocyte cell death at the tested concentrations.
Protocol:
-
Cell Culture: Plate hiPSC-CMs in 96-well plates.
-
Drug Incubation: Treat cells with a range of this compound concentrations for a prolonged period (e.g., 24-72 hours) to assess chronic effects.[21]
-
Assay: Use commercially available assays to measure cell viability.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
MTS/MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
Luminescence-based Assays: Use reagents like RealTime-Glo™ to measure viability in real-time.[21]
-
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability versus drug concentration to determine any cytotoxic threshold.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on cardiomyocyte ion channels and electrophysiological parameters based on published data.
Table 1: Inhibitory Potency (IC₅₀) of this compound on Cardiac Ion Currents
| Ion Current | Channel | Species | IC₅₀ Value (µM) | Reference |
| Late I_Na (I_Nalate) | Nav1.5 | Dog | 4.3 | [5] |
| Peak I_Na (I_Napeak) | Nav1.5 | Dog | 66 | [5] |
| I_Kr | hERG | Mammalian Cells | Data not specified in provided abstracts | |
| I_Ca,L | Cav1.2 | Mammalian Cells | Data not specified in provided abstracts |
Table 2: Electrophysiological Effects of this compound in Canine Models
| Parameter | Tissue | Condition/Concentration | Effect | Reference |
| V_max Reduction | Atria | 3 µM this compound | -51 ± 10% | [3][6] |
| V_max Reduction | Ventricles | 3 µM this compound | -31 ± 23% | [3][6] |
| MAPD₉₀ Prolongation | Atria (in vivo) | 4.5 µM this compound | Significant increase | [6] |
| MAPD₉₀ Prolongation | Ventricles (in vivo) | 4.5 µM this compound | Significant, but less than atrial | [6] |
| ERP Increase | Left Atrium (Human) | Dose-dependent | +55 ms (Dose Group 3) | [22] |
| ERP Increase | Right Atrium (Human) | Dose-dependent | +84 ms (Dose Group 3) | [22] |
| ERP Increase | Right Ventricle (Human) | Dose-dependent | +59 ms (Dose Group 3) | [22] |
| Paced QT Interval | Human | Dose-dependent | +70 ms (Dose Group 3) | [22] |
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 9. Molecular and electrophysiological evaluation of human cardiomyocyte subtypes to facilitate generation of composite cardiac models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. fda.gov [fda.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imaging calcium sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Calcium Transient Assays for Compound Screening with Human iPSC-derived Cardiomyocytes: Evaluating New Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Video-based assessment of drug-induced effects on contractile motion properties using human induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of chronic drug-induced electrophysiological and cytotoxic effects using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Patch-Clamp Studies of AZD-1305
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of AZD-1305, a multi-ion channel blocking agent, on key cardiac ion channels using the whole-cell patch-clamp technique. This compound is known to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, the L-type calcium channel (Caᵥ1.2), and the voltage-gated sodium channel (Naᵥ1.5).[1][2] The following protocols are designed for use with mammalian cell lines heterologously expressing these channels, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells.
Mechanism of Action of this compound
This compound is an investigational antiarrhythmic drug with a unique profile of blocking multiple cardiac ion channels. This multi-channel action is believed to contribute to its potential efficacy in treating atrial fibrillation while mitigating the proarrhythmic risks associated with drugs that target only a single ion channel. The primary targets of this compound are:
-
hERG (IKr): Blockade of the rapidly activating delayed rectifier potassium current (IKr), mediated by hERG channels, prolongs the cardiac action potential duration.
-
Caᵥ1.2 (ICa,L): Inhibition of the L-type calcium current can affect cardiac contractility and may also contribute to action potential modulation.
-
Naᵥ1.5 (INa): Blockade of the fast sodium current can reduce cardiac excitability and conduction. This compound has been shown to have a greater blocking effect on atrial versus ventricular myocytes.[3]
The combined blockade of these channels results in a complex electrophysiological profile that is of significant interest for the development of novel antiarrhythmic therapies.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound for its primary molecular targets as determined by whole-cell patch-clamp studies.
| Target Ion Channel | Reported IC₅₀ (µM) | Cell Line | Reference |
| hERG (Kᵥ11.1) | 125.5 | Not Specified | [4] |
| Naᵥ1.5 (Peak Current) | > 300 | Not Specified | [4] |
| Caᵥ1.2 | > 300 | Not Specified | [4] |
Note: IC₅₀ values can vary depending on the experimental conditions, including the specific cell line, temperature, and voltage protocol used.
Experimental Protocols
Detailed methodologies for whole-cell patch-clamp experiments to assess the effect of this compound on hERG, Naᵥ1.5, and Caᵥ1.2 channels are provided below.
Protocol 1: hERG (Kᵥ11.1) Channel Blockade
This protocol is designed to measure the inhibitory effect of this compound on the hERG potassium channel current.
1. Cell Culture and Preparation:
-
Culture HEK-293 or CHO cells stably expressing the hERG channel according to standard cell culture protocols.
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution to ensure channel integrity.
-
Resuspend the cells in the extracellular solution and allow them to recover for at least 30 minutes before recording.
2. Solutions:
| Solution | Composition (in mM) |
| Extracellular (Bath) | 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. |
| Intracellular (Pipette) | 120 KCl, 10 EGTA, 5.374 CaCl₂, 1.75 MgCl₂, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH. |
3. Whole-Cell Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) with a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Maintain the holding potential at -80 mV.
4. Voltage-Clamp Protocol:
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1000 ms, followed by a repolarizing step to -50 mV for 2000 ms to record the peak tail current.
-
Repeat this protocol at a frequency of 0.067 Hz (every 15 seconds).
-
Stabilize the baseline current by perfusing the cell with the extracellular solution for several minutes before applying this compound.
-
Apply increasing concentrations of this compound via a perfusion system until a steady-state block is achieved at each concentration.
5. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Calculate the percentage of current inhibition for each concentration of this compound relative to the control current.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
Protocol 2: Naᵥ1.5 Channel Blockade (Peak Current)
This protocol is for measuring the effect of this compound on the peak inward sodium current mediated by Naᵥ1.5 channels.
1. Cell Culture and Preparation:
-
Use HEK-293 or CHO cells stably expressing the Naᵥ1.5 channel.
-
Follow the same cell preparation steps as for the hERG assay.
2. Solutions:
| Solution | Composition (in mM) |
| Extracellular (Bath) | 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. |
| Intracellular (Pipette) | 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. |
3. Whole-Cell Patch-Clamp Recording:
-
Use recording pipettes with a resistance of 1-3 MΩ.
-
Establish a whole-cell configuration as described previously.
-
Use series resistance compensation (typically >80%).
-
Set the holding potential to -120 mV to ensure the channels are in a resting state.
4. Voltage-Clamp Protocol:
-
Elicit sodium currents by applying a 50 ms depolarizing pulse to -20 mV from the holding potential of -120 mV.
-
Apply pulses at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects, or at a higher frequency (e.g., 1-10 Hz) to investigate use-dependent block.
-
Record a stable baseline current before applying this compound.
-
Perfuse the cell with increasing concentrations of this compound.
5. Data Analysis:
-
Measure the peak inward current amplitude at -20 mV.
-
Calculate the percentage of block for each this compound concentration.
-
Determine the IC₅₀ value by fitting the data to the Hill equation.
Protocol 3: Caᵥ1.2 Channel Blockade
This protocol is for assessing the inhibitory effect of this compound on L-type calcium currents.
1. Cell Culture and Preparation:
-
Use HEK-293 or CHO cells stably co-expressing the α₁, β₂, and α₂δ subunits of the Caᵥ1.2 channel.
-
Prepare cells as described in the previous protocols.
2. Solutions:
| Solution | Composition (in mM) |
| Extracellular (Bath) | 120 NaCl, 20 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Barium is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation). |
| Intracellular (Pipette) | 120 Cs-methanesulfonate, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH. |
3. Whole-Cell Patch-Clamp Recording:
-
Use pipettes with a resistance of 2-5 MΩ.
-
Establish the whole-cell configuration.
-
Set the holding potential to -80 mV. To inactivate a portion of the channels and study state-dependent block, a holding potential of -50 mV can be used.[5]
4. Voltage-Clamp Protocol:
-
Elicit calcium channel currents with a 200 ms depolarizing step to +10 mV from a holding potential of -80 mV.[6]
-
Apply pulses every 15-20 seconds.
-
Record a stable baseline before the application of this compound.
-
Apply cumulative concentrations of this compound to the bath.
5. Data Analysis:
-
Measure the peak inward current at +10 mV.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC₅₀ value using the Hill equation.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive in vitro pro‐arrhythmic assays demonstrate that omecamtiv mecarbil has low pro‐arrhythmic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. reactionbiology.com [reactionbiology.com]
AZD-1305: Laboratory Application Notes and Protocols for Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1305 is an investigational antiarrhythmic compound that functions as a multi-ion channel blocker.[1] Primarily, it inhibits the rapid activating delayed-rectifier potassium current (IKr), the L-type calcium current, and the inward sodium current (INa).[1] This comprehensive application note provides detailed protocols for the preparation and handling of this compound solutions for laboratory use, along with available data on its stability and solubility.
Data Summary
Quantitative data on the solubility and long-term stability of this compound in various solvents is limited in publicly available literature. The following tables summarize the available information and provide general guidelines based on best practices for small molecule inhibitors.
Table 1: Solubility of this compound
| Solvent | Known Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Commonly used for creating stock solutions. |
| Distilled Water | 1 mM | Mentioned as a solvent for stock solutions. |
Table 2: Stability and Storage of this compound Solutions
| Parameter | Recommendation | Rationale |
| Storage Temperature | Solid: -20°CDMSO Stock Solutions: -20°C or -80°C | To minimize degradation over long-term storage. Studies on small molecule inhibitors suggest that over 85% of compounds in DMSO remain stable for years at -20°C.[2] |
| Freeze-Thaw Cycles | Avoid repeated cycles. | Aliquoting into single-use vials is highly recommended to prevent degradation that can be induced by repeated temperature changes. |
| Light Exposure | Store protected from light (e.g., in amber vials or wrapped in foil). | To prevent photodegradation. |
| Long-Term Stability in DMSO | While specific data for this compound is unavailable, general studies on small molecule libraries in DMSO show high stability over many years when stored at -20°C.[2] | DMSO is a widely accepted solvent for long-term storage of compound libraries.[2] |
| Working Solutions (Aqueous) | Prepare fresh before use. | The stability of small molecules in aqueous solutions can be limited. |
Signaling Pathway of this compound
This compound exerts its antiarrhythmic effects by blocking multiple cardiac ion channels. This action modulates the cardiac action potential, which is crucial for regulating heart rhythm. The primary targets are the hERG (IKr) potassium channels, voltage-gated sodium channels (Nav1.5), and L-type calcium channels.[1]
References
Application Notes and Protocols for Testing AZD-1305 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1305 is an investigational antiarrhythmic agent designed for the management of atrial fibrillation and flutter.[1][2] As a combined ion channel blocker, its mechanism of action involves the modulation of several key cardiac ion channels, leading to atrial-predominant electrophysiological effects.[1][3][4] These application notes provide a detailed overview of the electrophysiological assays crucial for evaluating the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its antiarrhythmic effects by blocking multiple cardiac ion channels.[1][5][6][7] Its primary targets include:
-
Rapidly activating delayed-rectifier potassium current (IKr): Mediated by the human ether-a-go-go-related gene (hERG) potassium channel, blockade of IKr by this compound prolongs the action potential duration (APD) and increases the refractory period in both atrial and ventricular myocytes.[1]
-
Voltage-gated sodium channels (Nav1.5): this compound attenuates both the peak (INa-peak) and late (INa-late) sodium currents.[1][8] The more potent inhibition of the late sodium current helps to modulate the IKr-blockade induced APD instability.[1]
-
L-type calcium current (ICa-L): Blockade of this current helps to suppress intracellular calcium elevations and oscillations that can lead to early afterdepolarizations (EADs).[1]
This multi-channel blockade contributes to its atrial-selective activity, which is key to its potential for suppressing atrial fibrillation with a reduced risk of ventricular pro-arrhythmias.[1][3][4]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in preclinical studies.
Table 1: Effect of this compound on Action Potential Duration (APD90) in Canine Cardiac Preparations
| Tissue | Concentration (µM) | Baseline APD90 (ms) | Post-AZD-1305 APD90 (ms) |
| Atrial Crista Terminalis | 3.0 | 224 ± 12 | 298 ± 30 |
| Atrial Pectinate Muscle | 3.0 | 205 ± 8 | 283 ± 17 |
| Ventricular M Cell Region | 3.0 | 167 ± 14 | 209 ± 14 |
| Ventricular Epicardium | 3.0 | 148 ± 12 | 191 ± 24 |
| Data from isolated coronary-perfused canine preparations.[3] |
Table 2: Effect of this compound on Maximum Upstroke Velocity (Vmax) in Canine Cardiac Preparations
| Tissue | Concentration (µM) | % Reduction in Vmax |
| Atria | 3.0 | -51 ± 10% |
| Ventricles | 3.0 | -31 ± 23% |
| Data obtained at a cycle length of 500 ms.[3][4] |
Table 3: Inhibitory Concentrations (IC50) of this compound on Sodium Currents in Dog Cardiomyocytes
| Current | IC50 (µM) |
| Late Sodium Current (INa-late) | 4.3 |
| Peak Sodium Current (INa-peak) | 66 |
| Data from studies utilizing 0.03 µM ATX-II to enhance late sodium current.[8][9] |
Experimental Protocols
Whole-Cell Patch-Clamp Assay for IKr (hERG), INa, and ICa-L
This protocol outlines the methodology to assess the inhibitory effects of this compound on specific ion channels using the whole-cell patch-clamp technique.
Experimental Workflow for Patch-Clamp Assay
Caption: Workflow for whole-cell patch-clamp assay.
Methodology:
-
Cell Preparation:
-
For recombinant channels, use cell lines (e.g., HEK293, CHO) stably expressing the human α-subunit of the target channel (e.g., hERG for IKr, Nav1.5 for INa, Cav1.2 for ICa-L).
-
For native channels, isolate primary cardiomyocytes from appropriate animal models (e.g., canine atrial and ventricular myocytes).[3][4]
-
-
Solutions:
-
External Solution (Tyrode's): Composition tailored to isolate the specific current of interest (e.g., using channel blockers for non-target currents).
-
Internal (Pipette) Solution: Composition designed to maintain cell health and control intracellular ion concentrations.
-
-
Electrophysiological Recording:
-
Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit the target current. For example:
-
IKr (hERG): A depolarizing pulse followed by a repolarizing step to measure the tail current.
-
INa: A series of depolarizing pulses from a hyperpolarized holding potential.
-
ICa-L: A depolarizing pulse from a holding potential that inactivates sodium channels.
-
-
-
Drug Application:
-
Record baseline currents in the control external solution.
-
Apply ascending concentrations of this compound via a perfusion system, allowing for steady-state block at each concentration.[8]
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline to determine the percentage of inhibition.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Action Potential Duration (APD) Assay
This protocol describes the measurement of action potential duration in isolated cardiac tissue preparations to assess the integrative electrophysiological effects of this compound.
Methodology:
-
Tissue Preparation:
-
Isolate cardiac tissue, such as canine coronary-perfused right atria or ventricular wedges.[3]
-
Mount the preparation in a tissue bath and perfuse with oxygenated Tyrode's solution at a physiological temperature.
-
-
Electrophysiological Recording:
-
Drug Application:
-
Record baseline action potentials.
-
Add this compound to the perfusate at the desired concentrations, allowing at least 15 minutes for equilibration at each concentration.[3]
-
-
Data Analysis:
Conclusion
The provided protocols and data offer a framework for the electrophysiological evaluation of this compound. The multi-channel blocking properties of this compound, with its atrial-predominant effects, can be thoroughly characterized using these assays. Such studies are essential for understanding its antiarrhythmic potential and safety profile.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic and Antiarrhythmic Effects of AZD1305 in Canine Pulmonary Vein Sleeves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assessment of AZD-1305's Effect on QT Interval
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1305 is an investigational antiarrhythmic agent with a multi-ion channel blocking mechanism. It has been shown to predominantly block the rapidly activating delayed rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG), the L-type calcium current, and the inward sodium current (INa)[1]. This combined ion channel blockade leads to a prolongation of the cardiac action potential duration (APD), which manifests as a QT interval prolongation on an electrocardiogram (ECG)[2][3][4]. Understanding the in vitro effects of this compound on cardiac repolarization is crucial for assessing its proarrhythmic potential.
These application notes provide detailed protocols for two primary in vitro methods to measure the effect of this compound on the QT interval surrogate markers: the hERG patch-clamp assay and assays utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Data Summary: In Vitro Effects of this compound
The following table summarizes the quantitative effects of this compound on key cardiac ion channels and action potential duration from in vitro studies.
| Parameter | Species/Cell Type | Method | This compound Concentration | Observed Effect | Reference |
| hERG (IKr) Current | CHO or HEK293 cells | Patch Clamp | Various | Predominant, concentration-dependent block | [1] |
| Late Na+ Current (INalate) | Dog Cardiomyocytes | Patch Clamp | 0.1–30 µM | IC50 = 4.3 µM | [4] |
| Peak Na+ Current (INapeak) | Dog Cardiomyocytes | Patch Clamp | 0.1–30 µM | IC50 = 66 µM | [4] |
| Action Potential Duration at 90% Repolarization (APD90) | Canine Atrial Crista Terminalis | Isolated Perfused Preparation | 3.0 µM | Prolonged from 224±12 ms to 298±30 ms | [5] |
| Action Potential Duration at 90% Repolarization (APD90) | Canine Atrial Pectinate Muscle | Isolated Perfused Preparation | 3.0 µM | Prolonged from 205±8 ms to 283±17 ms | [5] |
| Action Potential Duration at 90% Repolarization (APD90) | Canine Ventricular M Cell Region | Isolated Perfused Preparation | 3.0 µM | Prolonged from 167±14 ms to 209±14 ms | [5] |
| Action Potential Duration at 90% Repolarization (APD90) | Canine Ventricular Epicardium | Isolated Perfused Preparation | 3.0 µM | Prolonged from 148±12 ms to 191±24 ms | [5] |
Experimental Protocols
Protocol 1: Manual Whole-Cell Patch-Clamp Assay for hERG (IKr) Current
This protocol details the measurement of this compound's effect on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture:
-
Culture hERG-expressing cells in appropriate media and conditions as recommended by the supplier.
-
Plate cells onto glass coverslips at a suitable density for patch-clamp experiments 24-48 hours prior to the experiment.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Test Solutions: Prepare a range of this compound concentrations by diluting the stock solution in the external solution. Ensure the final DMSO concentration is consistent across all test solutions and the vehicle control (typically ≤0.1%).
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution at a physiological temperature (e.g., 35-37°C).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV to +40 mV to activate the channels, followed by a repolarizing step to -50 mV to -60 mV to measure the peak tail current.
-
Allow the baseline current to stabilize by perfusing the cell with the external solution.
-
Apply the vehicle control followed by increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm the recorded current is predominantly from hERG channels.
4. Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration.
-
Normalize the current at each concentration to the baseline current in the vehicle control.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Protocol 2: hiPSC-Cardiomyocyte Assay using Multi-Electrode Arrays (MEAs)
This protocol describes the use of hiPSC-CMs cultured on MEAs to measure the effect of this compound on the field potential duration, a surrogate for the QT interval.
1. Cell Culture:
-
Plate hiPSC-CMs onto fibronectin-coated MEA plates according to the manufacturer's instructions to form a spontaneously beating syncytium.
-
Culture the cells in their specific maintenance medium, allowing them to mature and establish stable electrical activity (typically 7-14 days post-plating).
2. Experimental Procedure:
-
Replace the culture medium with a pre-warmed recording medium (e.g., Tyrode's solution with 10 mM HEPES) and allow the cells to equilibrate in the MEA recording system at 37°C.
-
Record a stable baseline of spontaneous field potentials for at least 10-20 minutes.
-
Prepare test solutions of this compound in the recording medium at various concentrations. Include a vehicle control with the same final solvent concentration.
-
Add the vehicle control to designated wells and record for a sufficient duration to establish a stable post-addition baseline.
-
Add the different concentrations of this compound to the remaining wells.
-
Record the field potentials continuously or at set intervals for a defined period (e.g., 30-60 minutes) to assess acute effects.
3. Data Analysis:
-
Use the MEA system's software to detect and analyze the field potential waveforms.
-
The primary endpoint is the field potential duration (FPD), measured from the start of the initial sharp depolarization to the peak of the repolarization wave.
-
Correct the FPD for the beat rate using a correction formula such as Fridericia's (FPDc = FPD / (beat period)^1/3) or Bazett's (FPDc = FPD / (beat period)^1/2).
-
Calculate the change in FPDc from baseline for each this compound concentration.
-
Plot the percentage change in FPDc against the this compound concentration to generate a concentration-response curve.
-
Monitor for proarrhythmic events such as early afterdepolarizations (EADs) and irregular beating.
Protocol 3: hiPSC-Cardiomyocyte Calcium Transient Assay
This protocol outlines a method to assess changes in intracellular calcium handling in hiPSC-CMs, which can be an indicator of altered action potential duration.
1. Cell Preparation and Dye Loading:
-
Plate hiPSC-CMs on glass-bottom 96-well plates coated with fibronectin.
-
On the day of the experiment, wash the cells with Tyrode's solution.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Cal-520 AM or Fura-2 AM) in Tyrode's solution for a specified time (e.g., 45-60 minutes) at 37°C, according to the dye manufacturer's protocol.
-
After incubation, wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification.
2. Calcium Transient Measurement:
-
Place the plate in a high-throughput fluorescence imaging system (e.g., FDSS or FLIPR) maintained at 37°C.
-
Record a stable baseline of spontaneous calcium transients for several minutes.
-
Prepare this compound test solutions in Tyrode's solution.
-
Add the vehicle control and different concentrations of this compound to the wells.
-
Record the calcium transients for a defined period (e.g., 30 minutes) post-compound addition.
3. Data Analysis:
-
Analyze the recorded fluorescence signals to determine key parameters of the calcium transient on a beat-to-beat basis.
-
The primary parameter of interest is the Calcium Transient Duration at 90% decay (CTD90), which is a surrogate for the action potential duration.
-
Other parameters include the transient amplitude and beating rate.
-
Calculate the percentage change in CTD90 from baseline for each this compound concentration.
-
Generate a concentration-response curve by plotting the percentage change in CTD90 against the this compound concentration.
-
Observe for any irregularities in the calcium transients, which may indicate arrhythmic events.
Visualizations
References
- 1. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1305 - Wikipedia [en.wikipedia.org]
- 3. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
Application of AZD-1305 in Isolated Heart Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1305 is an investigational antiarrhythmic agent that has demonstrated efficacy in the management of atrial fibrillation.[1][2][3][4][5][6] Its mechanism of action involves the combined blockade of multiple cardiac ion channels, including the rapidly activating delayed-rectifier potassium current (I_Kr), the L-type calcium current (I_CaL), and the inward sodium current (I_Na).[3][5] Notably, this compound exhibits atrial-predominant electrophysiological effects, making it a promising candidate for targeted atrial arrhythmia therapy with a potentially reduced risk of ventricular proarrhythmia.[2][3][5][7]
These application notes provide a comprehensive overview of the use of this compound in isolated heart preparations, including quantitative data on its electrophysiological effects and detailed protocols for key experimental setups.
Data Presentation
Electrophysiological Effects of this compound on Action Potential Parameters
| Preparation | Species | Concentration (µM) | Parameter | Control | This compound | % Change / Notes | Citation |
| Atrial Crista Terminalis | Dog | 3.0 | APD90 (ms) | 224 ± 12 | 298 ± 30 | +33% | [7] |
| Atrial Pectinate Muscle | Dog | 3.0 | APD90 (ms) | 205 ± 8 | 283 ± 17 | +38% | [7] |
| Ventricular M Cell Region | Dog | 3.0 | APD90 (ms) | 167 ± 14 | 209 ± 14 | +25% | [7] |
| Ventricular Epicardium | Dog | 3.0 | APD90 (ms) | 148 ± 12 | 191 ± 24 | +29% | [7] |
| Atria | Dog | 3.0 | Vmax (% of control) | 100 | -51 ± 10 | -51% | [2][7] |
| Ventricles | Dog | 3.0 | Vmax (% of control) | 100 | -31 ± 23 | -31% | [2][7] |
| Rabbit Purkinje Fiber | Rabbit | N/A | APD90 (ms) | 380 ± 15 | 374 ± 13 (with E-4031) | -2% | [8][9] |
| Rabbit Ventricular Muscle | Rabbit | N/A | APD90 (ms) | 175 ± 18 | 177 ± 13 (with E-4031) | +1% | [8] |
Effects of this compound on Cardiac Ion Channels
| Ion Channel | Preparation | IC50 (µM) | Notes | Citation |
| Late I_Na | Dog ventricular myocytes | 4.3 | --- | [8][9] |
| Peak I_Na | Dog ventricular myocytes | 66 | --- | [8][9] |
| hERG (I_Kr) | HEK cells | N/A | Predominantly blocked | [1] |
| L-type Calcium (I_CaL) | N/A | N/A | Predominantly blocked | [1] |
| hNav1.5 (Peak I_Na) | N/A | N/A | Predominantly blocked | [1] |
Experimental Protocols
Langendorff-Perfused Isolated Heart Preparation
This protocol is designed for assessing the effects of this compound on global cardiac function and electrophysiology in an ex vivo setting.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
This compound stock solution
-
Surgical instruments for heart excision
-
Pacing electrodes
-
Data acquisition system for recording ECG, LVDP, and other parameters.[10]
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rabbit, guinea pig, or rat) according to approved institutional protocols.[10] Heparin may be administered to prevent blood clotting.[11]
-
Heart Excision: Perform a thoracotomy to expose the heart.[10] Quickly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[10]
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus.[10] Ensure no air bubbles are introduced into the system.[11]
-
Perfusion: Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow rate.[12]
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters are recorded.[12]
-
Drug Application: Introduce this compound into the perfusate at the desired concentrations. Allow for an equilibration period of at least 15 minutes for each concentration before recording data.[7]
-
Data Acquisition: Continuously record electrocardiogram (ECG), left ventricular developed pressure (LVDP), heart rate, and coronary flow.[12] Monophasic action potentials can also be recorded using appropriate electrodes.
Diagram of Langendorff Perfusion Workflow:
Caption: Experimental workflow for the Langendorff-perfused isolated heart preparation.
Whole-Cell Patch-Clamp on Isolated Cardiomyocytes
This protocol is used to investigate the effects of this compound on specific ion channel currents and action potentials at the single-cell level.
Materials:
-
Enzymatic digestion solution (e.g., collagenase, protease)
-
Cell culture medium
-
Patch-clamp rig (microscope, micromanipulators, amplifier)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular solutions
-
This compound stock solution
-
Data acquisition and analysis software
Procedure:
-
Cardiomyocyte Isolation: Isolate single cardiomyocytes from the desired cardiac region (e.g., atria, ventricles) of the animal model.[13] This is typically achieved through enzymatic digestion of the heart tissue.[13]
-
Cell Culture: Plate the isolated myocytes on coverslips and allow them to adhere.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.[8]
-
Recording:
-
Place a coverslip with cardiomyocytes in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single, healthy-looking myocyte with the patch pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.[7]
-
-
Data Acquisition:
-
Drug Application: Apply this compound to the extracellular solution at various concentrations. Allow sufficient time for the drug to take effect before recording.
Diagram of Patch-Clamp Experimental Workflow:
Caption: Experimental workflow for whole-cell patch-clamp studies on isolated cardiomyocytes.
Mechanism of Action and Signaling Pathways
This compound's antiarrhythmic effects stem from its multi-channel blocking properties. By inhibiting I_Kr, it prolongs the action potential duration (APD) and the effective refractory period (ERP).[3] Its blockade of I_Na, particularly the late component, contributes to the reduction of early afterdepolarizations (EADs) and repolarization instability.[3][8][9] The inhibition of I_CaL further helps in suppressing EADs.[3] The atrial-predominant nature of its I_Na block is key to its atrial-selective effects.[2][7]
Diagram of this compound's Effect on Cardiac Action Potential:
Caption: Signaling pathway illustrating the multi-channel blocking effects of this compound.
Conclusion
This compound demonstrates significant and atrial-predominant electrophysiological effects in isolated heart preparations. Its multi-channel blocking profile offers a promising approach for the treatment of atrial fibrillation with a potentially favorable safety profile concerning ventricular proarrhythmias. The provided protocols serve as a foundation for researchers to further investigate the pharmacological properties of this compound and similar compounds in cardiac electrophysiology research.
References
- 1. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1305 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adinstruments.com [adinstruments.com]
- 11. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diacomp.org [diacomp.org]
- 13. a-star.edu.sg [a-star.edu.sg]
- 14. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Studying AZD-1305's Proarrhythmic Potential: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the proarrhythmic potential of AZD-1305, an investigational antiarrhythmic agent. The methodologies outlined are based on established in vitro and in vivo models and are intended to guide researchers in the comprehensive evaluation of the electrophysiological effects of this compound.
Introduction
This compound is a compound with combined ion channel-blocking properties, primarily targeting the rapid component of the delayed rectifier potassium current (IKr), the L-type calcium current (ICaL), and the inward sodium current (INa)[1][2][3]. Its development has been aimed at the management of atrial fibrillation[2][4][5]. A critical aspect of the safety assessment for any antiarrhythmic agent is its potential to induce arrhythmias, a property known as proarrhythmia. This document details the key experimental methodologies to thoroughly investigate the proarrhythmic risk of this compound.
In Vitro Methodologies
In vitro assays are fundamental for characterizing the effects of this compound on individual cardiac ion channels and its integrated effect on the cardiac action potential.
Ion Channel Assays using Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for assessing the potency and kinetics of ion channel blockade[2].
Objective: To quantify the concentration-dependent block of key cardiac ion channels (hERG, Nav1.5, Cav1.2) by this compound.
Experimental Protocol:
-
Cell Preparation: Utilize human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably transfected with the genes encoding the alpha subunits of the target ion channels (e.g., KCNH2 for hERG, SCN5A for Nav1.5, CACNA1C for Cav1.2).
-
Electrophysiological Recording:
-
Maintain cells in a bath solution (e.g., Tyrode's solution) at a physiological temperature (e.g., 35-37°C).
-
Use borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Establish a whole-cell recording configuration.
-
Apply specific voltage-clamp protocols to elicit and isolate the target ionic currents.
-
For hERG (IKr), a typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current.
-
For Nav1.5 (INa), use a series of depolarizing steps from a holding potential of -120 mV.
-
For Cav1.2 (ICaL), apply depolarizing steps from a holding potential of -80 mV.
-
-
Drug Application: Perfuse the cells with increasing concentrations of this compound. Allow for steady-state block to be reached at each concentration.
-
Data Analysis: Measure the peak current amplitude for INa and ICaL, and the peak tail current for IKr in the presence and absence of this compound. Calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.
Data Presentation:
| Ion Channel | This compound IC50 (µM) |
| hERG (IKr) | Data to be populated from experimental findings |
| Nav1.5 (peak INa) | Data to be populated from experimental findings |
| Nav1.5 (late INa) | Data to be populated from experimental findings |
| Cav1.2 (ICaL) | Data to be populated from experimental findings |
Cardiac Action Potential Recordings in Isolated Preparations
These experiments assess the integrated effect of this compound on the action potential morphology and duration.
Objective: To determine the effect of this compound on action potential duration (APD), maximum upstroke velocity (Vmax), and the induction of early afterdepolarizations (EADs) in isolated cardiac tissues.
Experimental Protocol:
-
Tissue Preparation: Isolate preparations such as canine pulmonary vein sleeves or arterially perfused ventricular wedge preparations[3][6].
-
Electrophysiological Recording:
-
Superfuse the tissue with oxygenated Tyrode's solution at a physiological temperature.
-
Use sharp glass microelectrodes filled with 3 M KCl to impale cardiac myocytes and record intracellular action potentials.
-
Pace the preparation at different cycle lengths (e.g., 1000 ms, 300 ms, 200 ms) to assess rate-dependent effects[7].
-
-
Drug Application: Superfuse the tissue with increasing concentrations of this compound.
-
Data Analysis: Measure the following parameters at each concentration and pacing cycle length:
-
Action Potential Duration at 90% repolarization (APD90).
-
Maximum upstroke velocity (Vmax), an indicator of sodium channel block.
-
Action Potential Amplitude (APA).
-
Presence and characteristics of EADs.
-
Data Presentation:
| Parameter | Control | This compound (1 µM) | This compound (3 µM) | This compound (10 µM) |
| APD90 (ms) at 1 Hz | Value | Value | Value | Value |
| Vmax (V/s) at 1 Hz | Value | Value | Value | Value |
| EAD Incidence (%) | Value | Value | Value | Value |
Table adapted from data that would be generated in such an experiment.
In Vivo Methodologies
In vivo studies are crucial for evaluating the proarrhythmic potential of this compound in a whole-animal system, taking into account pharmacokinetics and autonomic influences.
Anesthetized Dog Model
This model is used to assess the effects of this compound on cardiac electrophysiology and its potential to suppress atrial fibrillation.
Objective: To evaluate the in vivo effects of this compound on atrial and ventricular refractory periods, action potential duration, and conduction time.
Experimental Protocol:
-
Animal Preparation: Anesthetize mongrel dogs of either sex. Introduce catheters for drug administration, blood pressure monitoring, and intracardiac recordings.
-
Electrophysiological Measurements: Record surface ECG and intracardiac electrograms. Measure parameters such as heart rate, blood pressure, action potential duration, effective refractory period (ERP), and conduction time in both atria and ventricles[4][5].
-
Drug Administration: Administer this compound intravenously at escalating doses.
-
Data Analysis: Compare the electrophysiological parameters before and after drug administration. Note any atrial-selective effects.
Data Presentation:
| Parameter | Pre-AZD-1305 | Post-AZD-1305 (Dose X) |
| Atrial ERP (ms) | Value | Value |
| Ventricular ERP (ms) | Value | Value |
| Atrial APD90 (ms) | Value | Value |
| Ventricular APD90 (ms) | Value | Value |
Table adapted from data that would be generated in such an experiment.
Methoxamine-Sensitized Rabbit Model
This is a sensitive model for detecting the potential of a drug to induce Torsades de Pointes (TdP)[8].
Objective: To assess the propensity of this compound to induce TdP in a sensitized animal model and compare it to a known TdP-inducing drug like dofetilide.
Experimental Protocol:
-
Animal Preparation: Anesthetize rabbits and administer the α-agonist methoxamine to induce bradycardia and sensitize the heart to proarrhythmic events.
-
ECG Monitoring: Continuously monitor the ECG for changes in QT interval, T-wave morphology, and the occurrence of ventricular arrhythmias, including TdP.
-
Drug Infusion: Infuse this compound intravenously at a constant rate. In a separate group of animals, infuse dofetilide as a positive control.
-
Data Analysis: Measure the QT interval and beat-to-beat variability of the QT interval (short-term variability, STV). Record the incidence of TdP. Compare the effects of this compound with dofetilide[2].
Data Presentation:
| Parameter | Vehicle Control | This compound | Dofetilide |
| QT Interval Prolongation (ms) | Value | Value | Value |
| Short-Term Variability (ms) | Value | Value | Value |
| TdP Incidence (%) | Value | Value | Value |
Table based on findings from comparative studies.[2]
Chronic Atrioventricular (AV) Block Dog Model
This model exhibits enhanced susceptibility to drug-induced TdP and is considered a highly sensitive model for proarrhythmia assessment[9][10].
Objective: To evaluate the proarrhythmic potential of this compound in a remodeled heart model with reduced repolarization reserve.
Experimental Protocol:
-
Model Creation: Induce complete AV block in dogs via catheter ablation. Allow for a period of remodeling (e.g., >2 weeks).
-
Electrophysiological Studies: In anesthetized AV block dogs, administer this compound and a positive control (e.g., dofetilide) on separate occasions.
-
Data Collection: Record ECG and left ventricular monophasic action potentials. Measure QT interval and beat-to-beat variability of monophasic action potential duration.
-
Data Analysis: Compare the incidence of TdP and the changes in repolarization instability between this compound and the positive control[9].
Data Presentation:
| Parameter | Pre-Drug | This compound | Dofetilide |
| QT Interval (ms) | Value | Value | Value |
| Beat-to-beat Variability of LV-MAPD (ms) | Value | Value | Value |
| TdP Incidence (%) | 0 | Value | Value |
Table based on findings from comparative studies in remodeled hearts.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflows for its proarrhythmia assessment.
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: General workflow for assessing the proarrhythmic potential of this compound.
Conclusion
A comprehensive assessment of the proarrhythmic potential of this compound requires a multi-faceted approach. The methodologies described herein, from in vitro ion channel screening to in vivo studies in sensitive and remodeled animal models, provide a robust framework for characterizing its electrophysiological profile. The atrial-predominant effects of this compound, coupled with its combined ion channel blocking properties, suggest a complex proarrhythmic profile that warrants careful and thorough investigation[1][4]. The data generated from these studies are essential for a comprehensive risk-benefit analysis in the development of this compound as a potential antiarrhythmic therapy.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic and Antiarrhythmic Effects of AZD1305 in Canine Pulmonary Vein Sleeves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro models of proarrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD-1305 Dose-Response Studies in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1305 is an investigational antiarrhythmic agent that has been evaluated for the management of atrial fibrillation.[1][2] It is characterized as a combined ion channel blocker, exhibiting activity on multiple cardiac ion channels, which contributes to its electrophysiological effects.[1][3][4] These application notes provide a summary of the dose-response effects of this compound in various cellular models and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound exerts its antiarrhythmic effects by blocking several key cardiac ion channels. Its primary mechanism involves the inhibition of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1][2][5] This action prolongs the action potential duration (APD) and increases the refractory period in cardiac myocytes.[1][6] Additionally, this compound blocks the L-type calcium current (ICa,L) and the inward sodium current (INa).[1][2][3] The combined blockade of these channels contributes to its atrial-selective electrophysiological actions and a potentially lower risk of proarrhythmia compared to more selective IKr blockers.[1][6]
Mechanism of action of this compound on cardiac ion channels.
Data Presentation: Dose-Response of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels from cellular electrophysiology studies.
| Ion Channel | Cell Type | Assay Type | IC50 | Reference |
| hERG (IKr) | HEK293 cells | Whole-cell patch clamp | 0.13 µM | [2] |
| hNav1.5 (Peak INa) | Dog cardiomyocytes | Whole-cell patch clamp | 66 µM | [3][7] |
| hNav1.5 (Late INa) | Dog cardiomyocytes | Whole-cell patch clamp | 4.3 µM | [3][7] |
| L-type Calcium (ICa,L) | Not Specified | Whole-cell patch clamp | 0.68 µM | [2] |
| Parameter | Cell/Tissue Type | Effect | Concentration | Reference |
| Vmax Reduction (Atria) | Canine Atrial Myocytes | -51 ± 10% | 3 µM | [6][8] |
| Vmax Reduction (Ventricle) | Canine Ventricular Myocytes | -31 ± 23% | 3 µM | [6][8] |
| Action Potential Duration (APD) | Canine Purkinje Fibers | Prolongation | 3 µM | [3] |
| Action Potential Duration (APD) | Canine Ventricular Myocytes | Prolongation | 3 µM | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG (IKr) Current Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture:
-
Culture hERG-expressing cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 4 K-ATP. Adjust pH to 7.3 with KOH.[9]
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to a recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Record hERG currents using a patch-clamp amplifier and appropriate data acquisition software.
4. Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
-
Repeat this protocol at a steady frequency (e.g., every 10-15 seconds) to establish a stable baseline current.
5. Drug Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
Apply a range of this compound concentrations to the cell via the perfusion system, allowing the current to reach a steady-state at each concentration.
-
Record the peak tail current at each concentration.
6. Data Analysis:
-
Measure the peak tail current amplitude in the presence of different this compound concentrations and normalize to the baseline control current.
-
Plot the normalized current as a function of the drug concentration and fit the data to a Hill equation to determine the IC50 value.
General workflow for a whole-cell patch-clamp experiment.
Protocol 2: Assessment of this compound on Late Sodium Current (INaL)
This protocol is adapted for measuring the effect of this compound on the late sodium current in isolated cardiomyocytes.
1. Cell Isolation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., canine) using enzymatic digestion.
2. Solutions:
-
Use external and internal solutions similar to Protocol 1, with adjustments as needed for primary cardiomyocytes.
3. Electrophysiological Recording:
-
Establish a whole-cell configuration as described in Protocol 1.
-
To enhance the late sodium current, Anemonia sulcata toxin II (ATX-II) at a concentration of 0.03 µM can be added to the external solution.[3]
4. Voltage Protocol:
-
Hold the cell at a potential that inactivates the fast sodium current (e.g., -120 mV).
-
Apply a long depolarizing pulse (e.g., 300 ms) to -10 mV to elicit the sodium current.[3]
-
The late component of the sodium current is measured during the latter part of this depolarizing pulse.
5. Drug Application and Data Analysis:
-
Follow the drug application and data analysis steps as outlined in Protocol 1 to determine the dose-response relationship for this compound on the late sodium current. This compound can be tested at ascending concentrations from 0.1 to 30 µM.[3]
Conclusion
The provided data and protocols offer a framework for studying the dose-response of this compound in cellular models. These experiments are crucial for understanding the compound's electrophysiological profile and its potential as an antiarrhythmic agent. Researchers should adapt these protocols to their specific experimental conditions and cell systems.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiologic and Antiarrhythmic Effects of AZD1305 in Canine Pulmonary Vein Sleeves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of AZD-1305 in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1305 is an investigational antiarrhythmic agent that has been evaluated for the management of atrial fibrillation.[1] It functions as a combined ion channel blocker, exhibiting activity against the rapidly activating delayed-rectifier potassium current (IKr), the L-type calcium current (ICa-L), and the late inward sodium current (INa).[2] This multi-channel blockade contributes to its electrophysiological effects, which include prolongation of the action potential duration (APD) and an increase in the refractory period of cardiac myocytes.[2] Notably, in vivo and in vitro studies have indicated that this compound's inhibitory effects on INa and IKr are more pronounced in atrial versus ventricular myocytes, suggesting a degree of atrial selectivity.[2]
These application notes provide a comprehensive overview of the in vivo administration of this compound in preclinical animal models, focusing on established protocols in canine and rabbit models of cardiac arrhythmia. The detailed methodologies and data presented are intended to guide researchers in designing and executing their own in vivo studies with this compound.
Physicochemical Properties and Formulation
This compound is a crystalline oxabispidine, and its neutral form is a base with a pKa of 9.9. For in vivo administration, particularly intravenously, a common formulation involves dissolving this compound in an equimolar amount of 0.1 mol/L tartaric acid and then diluting it in 0.9% saline.
Mechanism of Action: Signaling Pathway
This compound exerts its antiarrhythmic effects by modulating the function of several key cardiac ion channels. This combined blockade alters the electrophysiological properties of cardiac cells, leading to a prolongation of the action potential duration and an increased refractory period, which can suppress arrhythmias.
Mechanism of action of this compound.
Experimental Protocols
Canine Model of Chronic Atrioventricular Block (CAVB)
The CAVB dog model is a well-established preclinical model for studying proarrhythmic risk and the efficacy of antiarrhythmic drugs. This model mimics conditions of cardiac remodeling and increased susceptibility to arrhythmias.
Protocol for Creation of the CAVB Dog Model via Radiofrequency Catheter Ablation of the His Bundle:
-
Animal Preparation: Anesthetize adult mongrel dogs (e.g., with sodium pentobarbital 30 mg/kg IV, followed by maintenance infusion).[3] Intubate and ventilate the animal. Monitor standard ECG leads throughout the procedure.[3]
-
Catheter Placement: Under fluoroscopic guidance, introduce a 7F bipolar electrode catheter through the right carotid artery and advance it in a retrograde manner to the noncoronary cusp of the aortic valve to record a His-bundle electrogram.[4]
-
His Bundle Mapping: Manipulate the catheter until a stable His bundle potential is recorded.
-
Radiofrequency Ablation: Once the His bundle is localized, deliver radiofrequency energy through the ablation catheter to create a complete atrioventricular block.[5] Successful ablation is confirmed by the dissociation of atrial and ventricular activity on the ECG.
-
Post-Ablation Recovery and Confirmation: Allow the animals to recover for at least 2 to 3 weeks to allow for cardiac remodeling to occur.[6] The presence of a stable, complete heart block should be confirmed by ECG prior to drug administration studies.
Experimental Workflow for this compound Administration in the CAVB Dog Model:
Workflow for this compound study in CAVB dogs.
In Vivo Electrophysiology Recording Protocol (Monophasic Action Potential - MAP):
-
Catheter Placement: In the anesthetized dog, introduce MAP catheters into the right atrium and the right and left ventricles via the femoral or jugular veins.[7]
-
Signal Acquisition: Position the catheter tip against the endocardium to obtain stable MAP recordings.[8] The signal should display a sharp upstroke and a clear repolarization phase.
-
Data Recording: Record baseline MAP duration at 90% repolarization (MAPD90). During and after drug infusion, continuously record MAPs to assess changes in action potential duration.[2]
Methoxamine-Sensitized Rabbit Model
This model is used to assess the proarrhythmic potential of drugs by creating a state of alpha-adrenergic stimulation, which can unmask torsadogenic effects.
Protocol for this compound Administration:
-
Animal Preparation: Anesthetize female New Zealand white rabbits (e.g., with ketamine and xylazine).[9] Cannulate the external jugular vein for drug administration and record a lead II ECG.[9]
-
Methoxamine Infusion: After a stabilization period, begin an intravenous infusion of methoxamine (e.g., 15 μg/kg/min).[9]
-
This compound Administration: Following methoxamine sensitization, administer this compound intravenously. While a specific dose for this compound in this model is not detailed in the provided search results, studies with other compounds in this model use a dose-escalation approach.[9]
-
Monitoring: Continuously monitor the ECG for the occurrence of ventricular extrasystoles or Torsades de Pointes (TdP).[9]
Data Presentation
Electrophysiological Effects of this compound in Anesthetized Dogs
| Parameter | Baseline | This compound (36 μg/kg/min for 30 min) | % Change | p-value |
| Normal Sinus Rhythm | ||||
| QT Interval (ms) | 290 ± 7 | 397 ± 15 | +37% | <0.0001 |
| RR Interval (ms) | 603 ± 22 | 778 ± 32 | +29% | =0.002 |
| Chronic AV Block | ||||
| QT Interval (ms) | 535 ± 28 | 747 ± 36 | +40% | <0.0001 |
Data adapted from studies in anesthetized mongrel dogs.
Monophasic Action Potential Duration (MAPD90) in Anesthetized Dogs
| Location | Baseline (ms) | This compound (3.0 μM) | % Change | p-value |
| Atria (Crista Terminalis) | 224 ± 12 | 298 ± 30 | +33% | <0.001 |
| Atria (Pectinate Muscle) | 205 ± 8 | 283 ± 17 | +38% | <0.001 |
| Ventricles (M cell region) | 167 ± 14 | 209 ± 14 | +25% | <0.01 |
| Ventricles (Epicardium) | 148 ± 12 | 191 ± 24 | +29% | <0.01 |
Data obtained from in vitro studies on isolated coronary-perfused canine preparations, which correlate with in vivo findings.[2]
Pharmacokinetics of this compound in Dogs
| Route | Dose | Cmax (μmol/L) | Tmax (min) |
| Intravenous | 36 μg/kg/min for 30 min | 1.57 ± 0.05 | 30 |
Pharmacokinetic parameters in normal anesthetized dogs.
Safety and Toxicology
In preclinical animal models, this compound has demonstrated a lower proarrhythmic potential compared to pure IKr blockers like dofetilide.[6] In the methoxamine-sensitized rabbit model, this compound was reported to be devoid of proarrhythmia, whereas selective IKr blockers were highly torsadogenic.[6] In the CAVB dog model, while both this compound and dofetilide caused similar ventricular repolarization prolongation, this compound induced significantly less Torsades de Pointes.[6] Specifically, all 14 chronic atrioventricular block animals exhibited TdP on dofetilide, whereas the arrhythmia was induced in only 4 of 11 dogs after this compound administration.[6]
Conclusion
The in vivo administration of this compound in canine and rabbit models of cardiac arrhythmia provides valuable insights into its electrophysiological properties, efficacy, and safety profile. The detailed protocols and data presented herein serve as a practical guide for researchers investigating the preclinical characteristics of this compound and similar antiarrhythmic compounds. The established models, particularly the CAVB dog, are crucial for evaluating the potential benefits and risks of novel antiarrhythmic therapies.
References
- 1. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msbt.nat.fau.de [msbt.nat.fau.de]
- 4. ahajournals.org [ahajournals.org]
- 5. Atrioventricular nodal ablation and His-bundle pacing: an acute canine model for proarrhythmic risk assesment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. In vivo recording of monophasic action potentials in awake dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method and theory of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | TdP Incidence in Methoxamine-Sensitized Rabbit Model Is Reduced With Age but Not Influenced by Hypercholesterolemia [frontiersin.org]
Application Notes and Protocols for Cellular Electrophysiology Studies of AZD-1305
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-1305 is an investigational antiarrhythmic agent that exhibits a multi-ion channel blocking profile, making it a compound of interest for the management of cardiac arrhythmias, particularly atrial fibrillation.[1] Its mechanism of action involves the modulation of several key cardiac ion channels, leading to alterations in the electrophysiological properties of cardiac myocytes.[1] These application notes provide a detailed overview of the cellular electrophysiological effects of this compound and protocols for its characterization using patch-clamp techniques.
Mechanism of Action
This compound exerts its antiarrhythmic effects by blocking multiple cardiac ion currents. In vitro studies have demonstrated that it inhibits the rapidly activating delayed-rectifier potassium current (I_Kr), the L-type calcium current (I_CaL), and the inward sodium current (I_Na).[1] Notably, its inhibitory action on the fast sodium current (I_Na) is more pronounced in atrial myocytes compared to ventricular myocytes.[2][3] This atrial-predominant action is a key characteristic of this compound.[2][3] The compound also potently inhibits the late component of the sodium current (I_Na_late).[4][5] By blocking these channels, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the electrophysiological effects of this compound.
Table 1: Inhibitory Potency of this compound on Cardiac Ion Channels
| Ion Channel | IC50 Value (µM) | Cell Type/Preparation | Reference |
| Peak I_Na | 66 | Dog cardiomyocytes | [4][5] |
| Late I_Na | 4.3 | Dog cardiomyocytes | [4][5] |
| hERG (I_Kr) | > IC50 for I_Na or I_Kr | CHO cells, canine ventricular myocytes | [4] |
Table 2: Effects of this compound on Action Potential Duration (APD) in Canine Cardiac Preparations (at 3 µM)
| Tissue Type | Region | Control APD90 (ms) | This compound APD90 (ms) | Change in APD90 (ms) | Reference |
| Atria | Crista Terminalis | 224 ± 12 | 298 ± 30 | +74 | [2] |
| Atria | Pectinate Muscle | 205 ± 8 | 283 ± 17 | +78 | [2] |
| Ventricles | M cell region | 167 ± 14 | 209 ± 14 | +42 | [2] |
| Ventricles | Epicardial region | 148 ± 12 | 191 ± 24 | +43 | [2] |
Table 3: In Vivo Electrophysiological Effects of this compound in Dogs
| Parameter | Condition | Control | This compound | % Change | Reference |
| QT Interval | Normal Sinus Rhythm | 290 ± 7 ms | 397 ± 15 ms | +37% | [6][7] |
| RR Interval | Normal Sinus Rhythm | 603 ± 22 ms | 778 ± 32 ms | +29% | [6][7] |
| QT Interval | Chronic AV Block | 535 ± 28 ms | 747 ± 36 ms | +40% | [6][7] |
Table 4: Effects of this compound on Atrial and Ventricular Electrophysiological Parameters in Humans (Dose Group 3)
| Parameter | Change from Baseline (ms) | Reference |
| Left Atrial Effective Refractory Period | +55 | [8] |
| Right Atrial Effective Refractory Period | +84 | [8] |
| Right Ventricular Effective Refractory Period | +59 | [8] |
| Paced QT Interval | +70 | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of I_Na in Isolated Cardiomyocytes
This protocol describes the measurement of both peak and late sodium currents (I_Na) in isolated cardiac myocytes using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Isolate single ventricular or atrial myocytes from animal hearts (e.g., canine, rabbit) using established enzymatic digestion protocols.
-
Store isolated myocytes in a holding solution at room temperature for use within 2-8 hours.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 CsCl, 5 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
3. Recording Procedure:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single myocyte.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
To measure peak I_Na, apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 50 ms.
-
To measure late I_Na, apply a longer depolarizing step to -20 mV for 500 ms. The late I_Na is measured as the mean current during the last 100 ms of the pulse.
-
To enhance the late I_Na for easier measurement, Anemonia sulcata toxin II (ATX-II) at a concentration of 0.03 µM can be added to the external solution.[4]
4. Data Analysis:
-
Measure the peak inward current for peak I_Na and the steady-state inward current for late I_Na.
-
Construct current-voltage (I-V) relationships.
-
To determine the IC50 of this compound, apply cumulative concentrations of the drug and measure the percentage block of the current at each concentration. Fit the data to a Hill equation.
Protocol 2: hERG (I_Kr) Current Measurement in Stably Transfected Cell Lines
This protocol details the assessment of this compound's effect on the hERG potassium channel, which underlies the I_Kr current, using a stably transfected cell line (e.g., HEK293 or CHO cells).
1. Cell Culture:
-
Culture HEK293 or CHO cells stably expressing the hERG channel in appropriate media and conditions.
-
Plate cells onto glass coverslips for electrophysiological recording.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.
3. Recording Procedure:
-
Use patch pipettes with a resistance of 2-5 MΩ.
-
Establish a whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit hERG currents using a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
Apply different concentrations of this compound to the external solution and record the corresponding reduction in the tail current amplitude.
4. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Calculate the percentage inhibition of the hERG current for each concentration of this compound.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
Protocol 3: Action Potential Duration (APD) Measurement in Cardiac Tissue Preparations
This protocol outlines the measurement of action potential duration in isolated cardiac tissue preparations (e.g., atrial or ventricular muscle strips) using sharp microelectrode recordings.
1. Tissue Preparation:
-
Dissect cardiac tissue (e.g., canine crista terminalis, pectinate muscle, or ventricular free wall) in oxygenated Tyrode's solution.
-
Mount the tissue in a perfusion chamber and superfuse with oxygenated Tyrode's solution at 37°C.
2. Solutions:
-
Tyrode's Solution (in mM): 129 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 24 NaHCO₃, 0.4 NaH₂PO₄, 5.5 Glucose; bubbled with 95% O₂ / 5% CO₂.
3. Recording Procedure:
-
Impale a cell within the tissue with a glass microelectrode filled with 3 M KCl (resistance 10-20 MΩ).
-
Stimulate the tissue at a constant cycle length (e.g., 500 ms) using a bipolar stimulating electrode.
-
Record stable action potentials in the control condition.
-
Perfuse the tissue with Tyrode's solution containing the desired concentration of this compound and record the changes in the action potential.
4. Data Analysis:
-
Measure the action potential duration at 90% repolarization (APD90).
-
Compare the APD90 values before and after the application of this compound.
-
Other parameters such as resting membrane potential, action potential amplitude, and maximum upstroke velocity (Vmax) can also be analyzed.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardiac myocytes.
Caption: Experimental workflow for electrophysiological analysis.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of AZD-1305 as a research tool for studying arrhythmia
Application Notes and Protocols
Introduction
AZD-1305 is an investigational drug candidate notable for its complex electrophysiological profile, acting as a combined ion channel blocker.[1][2][3] Initially developed for the management of atrial fibrillation and flutter, its clinical development was halted due to observations of proarrhythmic events, specifically Torsade de Pointes (TdP).[4] Despite its unsuitability for therapeutic use, the unique, multi-target mechanism of this compound makes it a valuable research tool for scientists and drug development professionals studying the fundamental mechanisms of cardiac arrhythmias.
This document provides detailed application notes and experimental protocols for the use of this compound in a research setting. Its primary utility lies in its ability to modulate multiple ion channels, offering a unique pharmacological probe to investigate the interplay of different currents in both atrial and ventricular arrhythmogenesis.
Mechanism of Action
This compound exhibits a multi-ion channel blocking profile, with prominent effects on sodium, potassium, and calcium channels.[1][2] Its primary mechanism involves the blockade of the rapid delayed rectifier potassium current (IKr), mediated by the hERG channel, which prolongs the action potential duration (APD) and increases the refractory period.[1]
In addition to its Class III antiarrhythmic activity, this compound also demonstrates significant blockade of voltage-gated sodium channels (INa), particularly the late sodium current (INa-late), and L-type calcium channels (ICa,L).[1][3] This combined blockade contributes to its atrial-selective properties, with a more pronounced effect on atrial myocytes compared to ventricular myocytes.[1][5][6] The inhibition of INa-late is thought to counteract some of the proarrhythmic potential associated with pure IKr blockade by stabilizing repolarization.[1][3]
Data Presentation
In Vitro Ion Channel Blocking Potency of this compound
| Ion Channel | Current | Species/Cell Line | IC50 | Reference |
| hERG | IKr | CHO cells | Not explicitly stated, but potent blockade noted | [3] |
| hNav1.5 | INa-peak | Dog ventricular myocytes | ~66 µM (extrapolated) | [3] |
| - | INa-late | Dog ventricular myocytes | 4.3 µM | [3] |
| L-type Calcium | ICa,L | Not explicitly stated | Concentration-dependent blockade | [2] |
Electrophysiological Effects of this compound in Canine Models
| Parameter | Tissue/Preparation | Concentration | Effect | Reference |
| Vmax | Atria | 3 µM | -51 ± 10% | [5][6] |
| Vmax | Ventricles | 3 µM | -31 ± 23% | [5][6] |
| Action Potential Duration | Atria and Ventricles | 1 and 3 µM | Prolonged | [5] |
| Effective Refractory Period | Atria and Ventricles | 1 and 3 µM | Increased | [5] |
| Diastolic Threshold of Excitation | Atria and Ventricles | 1 and 3 µM | Increased | [5] |
| Conduction Time | Atria and Ventricles | 1 and 3 µM | Increased | [5] |
Mandatory Visualizations
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: Workflow for studying this compound in a canine atrial fibrillation model.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Isolated Canine Atrial/Ventricular Preparations
Objective: To characterize the effects of this compound on action potential parameters in isolated, coronary-perfused canine cardiac tissue.
Materials:
-
Canine heart tissue (right atria and left ventricular free wall)
-
Tyrode's solution
-
This compound stock solution
-
Perfusion apparatus
-
Microelectrodes for intracellular recording
-
Pacing electrodes
-
Data acquisition system
Methodology:
-
Preparation Isolation: Isolate the right atrium and a portion of the left ventricular free wall from a canine heart.
-
Perfusion: Cannulate the appropriate coronary arteries and perfuse the preparations with oxygenated Tyrode's solution.
-
Equilibration: Allow the preparations to equilibrate in the tissue bath for 30-60 minutes until electrically stable.
-
Pacing: Pace the preparations at a cycle length of 500 ms using bipolar rectangular pulses of 2 ms duration and twice the diastolic threshold of excitation intensity.[5]
-
Baseline Recording: Record baseline action potentials.
-
Drug Application: Add this compound to the perfusate at desired concentrations (e.g., 1 µM and 3 µM).[5]
-
Incubation: Allow at least 15 minutes for each concentration of this compound to act before data collection.[5]
-
Data Acquisition: Record changes in action potential duration (APD), effective refractory period (ERP), maximum rate of rise of the action potential upstroke (Vmax), and diastolic threshold of excitation (DTE).[5]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effects of this compound on specific ion currents (e.g., INa, IKr) in isolated cardiomyocytes.
Materials:
-
Isolated canine atrial and ventricular myocytes
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Intracellular and extracellular solutions specific for the current being studied
-
This compound stock solution
Methodology:
-
Cell Isolation: Isolate single myocytes from canine atrial and ventricular tissue using established enzymatic digestion protocols.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to an appropriate resistance. Fill with the appropriate intracellular solution.
-
Cell Culture: Place isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Giga-seal Formation: Obtain a giga-ohm seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to elicit the ion current of interest (e.g., trains of depolarizing pulses to measure use-dependent block of INa).[5]
-
Baseline Current Recording: Record baseline currents.
-
Drug Perfusion: Perfuse the cell with a solution containing this compound at various concentrations.
-
Data Recording: Record the effects of this compound on the peak and late components of the ion current.
-
Data Analysis: Analyze the concentration-dependent block to determine IC50 values.
Protocol 3: In Vitro Model of Acetylcholine-Mediated Atrial Fibrillation
Objective: To assess the efficacy of this compound in preventing the induction and terminating persistent acetylcholine (ACh)-mediated atrial fibrillation (AF).
Materials:
-
Isolated, coronary-perfused canine right atrial preparations
-
Acetylcholine (ACh)
-
This compound
-
Pacing and recording equipment as in Protocol 1
Methodology: For Prevention of AF Induction:
-
Prepare and equilibrate the atrial preparation as described in Protocol 1.
-
Perfuse the preparation with a solution containing 3 µM this compound.[5]
-
After equilibration with this compound, add ACh (0.5-1.0 µM) to the perfusate.[5]
-
Attempt to induce AF using programmed electrical stimulation and rapid pacing.[5]
-
Record the incidence and duration of any induced atrial tachyarrhythmias.
For Termination of Persistent AF:
-
Prepare and equilibrate the atrial preparation.
-
Add ACh (0.5-1.0 µM) to the perfusate to induce persistent AF.[5]
-
Once persistent AF is established, add this compound to the perfusate.
-
Monitor for termination of AF and conversion to sinus rhythm.
Conclusion
This compound is a potent, multi-target ion channel blocker with atrial-predominant effects. While its clinical utility is limited by proarrhythmic risk, these same properties make it an excellent research tool for dissecting the complex interplay of ion currents in arrhythmia. The protocols and data presented here provide a framework for utilizing this compound to investigate the electrophysiological mechanisms underlying atrial and ventricular arrhythmias. Researchers should remain mindful of its effects on repolarization and the potential for proarrhythmic events in their experimental models.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting AZD-1305 solubility issues in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-1305. The information is presented in a question-and-answer format to directly address common solubility and handling issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a reliable solvent for preparing a concentrated stock solution of this compound. Commercial suppliers offer this compound as a 10 mM solution in DMSO. For experiments where DMSO may interfere, a 10 mM stock solution can be prepared in 10 mM tartaric acid.
Q2: I observed a precipitate after diluting my this compound stock solution into an aqueous buffer. What could be the cause?
A2: Precipitation upon dilution of a concentrated stock into an aqueous buffer is a common issue for many compounds. The primary reason is that the concentration of this compound in the final aqueous solution has exceeded its solubility limit under those specific buffer conditions (pH, ionic strength, temperature). The organic solvent from the stock solution is diluted, and if the compound is not sufficiently soluble in the aqueous environment, it will precipitate.
Q3: How can I prevent precipitation when diluting my this compound stock solution?
A3: To prevent precipitation, consider the following troubleshooting steps:
-
Pre-warm the buffer/media: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps in your buffer or media. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Increase the final volume: By increasing the total volume of the final solution, you lower the final concentration of this compound, which may keep it below its solubility limit.
-
Vortex/mix during addition: Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform mixing.
-
Evaluate the final concentration: Your target experimental concentration may be too high for the aqueous medium. It may be necessary to test a lower final concentration.
Q4: What is the known pH sensitivity of this compound?
A4: this compound is a basic compound with a pKa of 9.9. It has been noted to degrade at lower pH values. Therefore, it is expected to be more soluble and stable in neutral to slightly basic buffers. When working with acidic buffers, the potential for both degradation and altered solubility should be considered.
Q5: Are there any known incompatibilities with common buffer components?
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture well/flask after adding this compound.
-
Inconsistent experimental results that may be attributed to inaccurate compound concentration.
Troubleshooting Workflow:
Issue 2: Inconsistent Results in Electrophysiology Experiments
Symptoms:
-
Variability in measured ion channel blockade between experiments.
-
Drifting baseline or unstable recordings after drug application.
Troubleshooting Workflow:
Physicochemical and Solubility Data
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₁FN₄O₄ | Wikipedia |
| Molar Mass | 434.51 g/mol | Wikipedia |
| pKa | 9.9 (basic) | Preformulation Study |
| Physical Form | Crystalline solid (two polymorphic forms) | Preformulation Study |
| Hygroscopicity | Non-hygroscopic | Preformulation Study |
| Thermal Stability | Degrades with higher temperature | Preformulation Study |
| pH Stability | Degrades at lower pH | Preformulation Study |
| Known Solvents for Stock | DMSO, 10 mM Tartaric Acid | Commercial Supplier, Research Article |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound powder required to make the desired volume of a 10 mM solution. (Molar Mass = 434.51 g/mol )
-
For 1 mL of 10 mM stock, weigh out 4.345 mg of this compound.
-
-
Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound powder is completely dissolved. Visually inspect for any remaining solid particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
Objective: To prepare a final concentration of 1 µM this compound in cell culture medium from a 10 mM DMSO stock, minimizing precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution:
-
Pipette 990 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to create a 100 µM intermediate solution.
-
Mix thoroughly by gentle vortexing or by pipetting up and down. This results in a 1% DMSO concentration in the intermediate solution.
-
-
Final Dilution:
-
Pipette the required volume of the final culture medium into a separate tube or directly to the culture plate.
-
Add the 100 µM intermediate solution to the final medium to achieve the target concentration of 1 µM (e.g., add 100 µL of the 100 µM solution to 9.9 mL of medium).
-
Mix gently. The final DMSO concentration will be 0.01%.
-
-
Application to Cells:
-
Immediately add the final this compound-media mixture to your cells. Do not store dilute aqueous solutions of the compound for extended periods.
-
Signaling Pathway
This compound is a multi-ion channel blocker. Its primary mechanism of action involves the inhibition of several key cardiac ion channels.
Technical Support Center: Optimizing AZD-1305 Concentration for hERG Channel Block
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing AZD-1305 concentration for studying hERG (human Ether-a-go-go-Related Gene) channel block. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on cardiac ion channels?
A1: this compound is a multi-ion channel blocker, meaning it affects several different types of ion channels in the heart.[1][2][3] It is known to predominantly block the hERG (I_Kr_) potassium channel, L-type calcium channels, and the hNav1.5 sodium channel.[1][2] Its Class III anti-arrhythmic activity is primarily attributed to the blockade of the hERG potassium channel, which leads to a prolongation of the action potential duration (APD) and a delay in cardiac repolarization.[3]
Q2: What is the reported IC50 value for this compound on the hERG channel?
A2: While it is established that this compound blocks the hERG channel in a concentration-dependent manner, a specific IC50 value for hERG inhibition is not consistently reported in the reviewed public literature.[1][2] However, its potency on other channels, such as the late sodium current (I_Na,late_) with an IC50 of 4.3 µM, provides context for its effective concentration range.[4]
Q3: What concentrations of this compound have been shown to be effective in experimental settings?
A3: Studies have used various concentrations to elicit electrophysiological effects. For instance, in vitro experiments on isolated coronary-perfused preparations have shown that 3.0 µM of this compound significantly prolongs the APD90.[4][5] In vivo studies have utilized plasma concentrations ranging from approximately 1.2 µM to 4.5 µM to assess its effects on cardiac action potentials.[4]
Q4: How does this compound's multi-channel blocking affect experimental interpretation?
A4: The combined blockade of multiple ion channels is key to the anti-arrhythmic potential of this compound.[3] When designing experiments, it is crucial to consider that observed effects, such as changes in action potential duration, are the net result of its actions on hERG, sodium, and calcium channels. This multi-channel effect is thought to contribute to its efficacy in suppressing atrial fibrillation while having a lower proarrhythmic potential compared to more selective hERG blockers.[1][3]
Quantitative Data Summary
The following tables summarize the known ion channel blocking effects of this compound at various concentrations.
Table 1: IC50 Values of this compound on Cardiac Sodium Channels
| Channel Current | IC50 (µM) | Cell Type / Preparation |
| Late Sodium Current (I_Na,late_) | 4.3 | Not Specified |
| Peak Sodium Current (I_Na,peak_) | 66 | Not Specified |
Data derived from studies on the ion channel-blocking profile of this compound.[4]
Table 2: Observed Electrophysiological Effects of this compound at Studied Concentrations
| Concentration (µM) | Preparation Type | Observed Effect |
| 3.0 | Isolated coronary-perfused canine atria | Significant prolongation of APD90 |
| 1.2 - 4.5 | In vivo canine model (plasma concentration) | Preferential prolongation of action potential duration in atria |
These concentrations have been shown to produce significant electrophysiological changes and can serve as a starting point for experimental design.[4][5]
Experimental Protocols & Methodologies
A robust assessment of this compound's effect on the hERG channel requires a well-defined experimental protocol. The whole-cell patch-clamp technique is the gold standard for this purpose.[1][6]
Recommended Protocol: Whole-Cell Patch-Clamp Assay for hERG Current
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.
-
Culture cells in appropriate media and conditions to ensure optimal health and channel expression.
-
-
Solutions:
-
External Solution (in mM): 130 NaCl, 5 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. Adjust pH to 7.3 with KOH.
-
Note: Account for a liquid junction potential of approximately -15 mV with these solutions.
-
-
Electrophysiological Recording:
-
Perform recordings at a near-physiological temperature (e.g., 35-37°C), as temperature can significantly affect hERG channel kinetics and drug potency.
-
Use a patch-clamp amplifier and acquisition software to record membrane currents.
-
Achieve a high-resistance seal (≥1 GΩ) between the patch pipette and the cell membrane.
-
Compensate for at least 80% of the series resistance to minimize voltage errors.
-
-
Voltage Protocol:
-
A step-ramp protocol is often recommended to mimic the cardiac action potential and provide a conservative evaluation of hERG inhibition.
-
A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV or +40 mV to activate the channels, followed by a repolarizing ramp back to -80 mV.
-
The hERG tail current, measured during the repolarizing step, is the primary endpoint for assessing block.
-
-
Data Analysis:
-
Apply this compound at a range of concentrations to establish a concentration-response curve.
-
Measure the peak outward tail current before and after drug application.
-
Calculate the percentage of channel inhibition at each concentration.
-
Fit the data to the Hill equation to determine the IC50 value and Hill coefficient: % inhibition = 100 / (1 + (IC50 / [Drug])^h).[6]
-
Visualizations
Below are diagrams illustrating key experimental and logical workflows relevant to studying this compound and hERG channel interactions.
Figure 1. Experimental workflow for assessing this compound hERG block.
Troubleshooting Guide
Q: My measured hERG currents are unstable or "run down" over time. What can I do?
A: Current rundown is a common issue in patch-clamp experiments.
-
Check Seal Quality: Ensure your gigaseal is stable and remains >1 GΩ throughout the recording.
-
Internal Solution: Include ATP (1.5-5 mM) and GTP (0.1 mM) in your internal solution to support cell metabolism.
-
Perforated Patch: Consider using a perforated patch-clamp configuration (e.g., with amphotericin B or escin) to maintain the integrity of the intracellular environment.
-
Time: Limit the duration of your recordings. Establish a stable baseline and apply the drug promptly.
Q: I am seeing high variability in my IC50 values between experiments. What are the likely causes?
A: Variability in hERG assays is a known challenge. Several factors can contribute:
-
Temperature: hERG channels are highly sensitive to temperature. Ensure strict temperature control (±1°C) at a near-physiological level (35-37°C), as room temperature recordings can underestimate the potency of some drugs.
-
Voltage Protocol: The specific voltage protocol used can significantly alter the measured IC50. Use a standardized protocol, like the CiPA step-ramp, for consistency.
-
Compound Stability/Solubility: this compound, like many compounds, may have limited aqueous solubility. Ensure it is fully dissolved in your external solution. Using a surfactant in the extracellular medium can sometimes improve assay sensitivity. Consider verifying the final concentration in the bath.
-
Cell Passage Number: Use cells from a consistent and low passage number, as channel expression levels can change over time in culture.
Q: this compound is not producing the expected level of block at concentrations reported in the literature. Why might this be?
A: Discrepancies can arise from several sources.
-
Cell Line Differences: The level of hERG expression and the presence of accessory subunits can vary between cell lines, affecting drug sensitivity.
-
Experimental Conditions: As mentioned, temperature and voltage protocols are critical. The original studies may have been conducted under different conditions.
-
Multi-Channel Effects: Remember that this compound also blocks sodium and calcium channels. The net effect on the action potential might mask the full extent of the hERG block if APD is your only readout. Direct measurement of the hERG tail current is more specific.
Figure 2. Troubleshooting decision tree for hERG assay variability.
References
- 1. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AZD1305 - Wikipedia [en.wikipedia.org]
- 4. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dstc.jp [dstc.jp]
Technical Support Center: AZD-1305 Off-Target Effect Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and mitigate off-target effects of AZD-1305 in experimental settings.
Understanding this compound and its Off-Target Effects
This compound is an investigational antiarrhythmic agent designed to treat atrial fibrillation. It functions as a combined ion channel blocker, demonstrating activity against the rapidly activating delayed rectifier potassium current (IKr, mediated by hERG), the L-type calcium current (Cav1.2), and the inward sodium current (Nav1.5).[1] While its multi-target profile was intended to provide therapeutic benefit, it also leads to significant off-target effects, most notably QT interval prolongation and Torsades de Pointes (TdP), a life-threatening cardiac arrhythmia.[1] The development of this compound was discontinued due to an unfavorable benefit-risk profile.
The primary mechanism of this compound's off-target toxicity stems from its potent blockade of the hERG potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can delay the repolarization of cardiomyocytes, leading to a prolonged QT interval on an electrocardiogram and increasing the risk of early afterdepolarizations and TdP.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in experiments?
A1: The most significant off-target effect of this compound is the blockade of the hERG potassium channel, leading to delayed cardiac repolarization, QT interval prolongation, and the potential for life-threatening arrhythmias like Torsades de Pointes.[1] Additionally, its activity on L-type calcium and sodium channels can contribute to complex electrophysiological outcomes that may be considered off-target depending on the specific research question.
Q2: How can I minimize the hERG-related off-target effects of this compound in my cell-based assays?
A2: To minimize hERG-related off-target effects, it is crucial to work at the lowest effective concentration of this compound for your intended target. We recommend performing a detailed concentration-response curve to identify this window. Additionally, consider using cell lines with lower hERG expression if your target of interest is not the hERG channel itself. Including a positive control for hERG blockade (e.g., dofetilide or E-4031) can help to contextualize the off-target effects of this compound.
Q3: Are there any known differences in this compound's effects on atrial versus ventricular myocytes?
A3: Yes, preclinical studies have shown that this compound has a greater inhibitory effect on the sodium current (INa) and the rapidly activating delayed rectifier potassium current (IKr) in atrial myocytes compared to ventricular myocytes.[2][3] This atrial-predominant action was a key aspect of its intended therapeutic profile.
Q4: What are the recommended control experiments when studying this compound?
A4: When conducting experiments with this compound, it is essential to include the following controls:
-
Vehicle Control: To ensure that the solvent used to dissolve this compound does not have an effect on the experimental system.
-
Positive Controls for Off-Target Channels: Use known selective blockers for hERG (e.g., dofetilide), Nav1.5 (e.g., lidocaine), and Cav1.2 (e.g., verapamil) to understand the contribution of each channel to the observed effects.
-
Negative Control Compound: If available, a structurally similar but inactive compound can help to rule out non-specific effects.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its key molecular targets. This data is critical for designing experiments with appropriate concentrations to minimize off-target effects.
| Target Ion Channel | IC50 Value (µM) | Notes |
| Late Sodium Current (INalate) | 4.3 | More potently inhibited than the peak sodium current.[4] |
| Peak Sodium Current (INapeak) | 66 | [4] |
| hERG (IKr) | Not explicitly found | Predominantly blocked in a concentration-dependent manner.[5][6] |
| L-type Calcium Current (Cav1.2) | Not explicitly found | Blocked in a concentration-dependent manner.[5] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell death or cytotoxicity at effective concentrations. | Off-target effects on essential cellular processes. | - Lower the concentration of this compound to the minimum required for the on-target effect. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of concentrations. - Ensure the vehicle is not contributing to toxicity. |
| High variability in electrophysiology recordings. | - Unstable gigaseal formation in patch-clamp experiments. - Fluctuation in temperature. - Run-down of ion channel activity. | - Optimize patch-clamp technique and use high-quality electrodes. - Maintain a stable physiological temperature (35-37°C). - Allow for a stabilization period before recording and monitor for current run-down. |
| Observed phenotype does not match the expected on-target effect. | The phenotype is dominated by off-target effects on other ion channels. | - Use specific ion channel blockers as controls to dissect the contribution of each channel. - Consult the quantitative data to understand the potency of this compound on different channels at the concentration used. |
| Difficulty in reproducing results from published literature. | - Differences in experimental conditions (cell line, temperature, etc.). - Variation in the purity of the this compound compound. | - Carefully replicate the experimental conditions described in the literature. - Verify the identity and purity of your this compound stock. |
Experimental Protocols
Key Experiment: Assessing Off-Target Effects on hERG, Nav1.5, and Cav1.2 using Manual Patch-Clamp Electrophysiology
Objective: To quantify the inhibitory effects of this compound on the hERG, Nav1.5, and Cav1.2 ion channels to determine its off-target liability.
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK-293) cells stably expressing the human genes for hERG (KCNH2), Nav1.5 (SCN5A), or Cav1.2 (CACNA1C).
-
Electrophysiology Setup:
-
Use a manual patch-clamp setup in the whole-cell configuration.
-
Maintain the bath temperature at 35-37°C.
-
-
Solutions:
-
External Solution (for hERG): Contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for hERG): Contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Note: Specific solutions for Nav1.5 and Cav1.2 recordings will vary. Refer to established protocols for these channels.
-
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
-
Recording Procedure:
-
Establish a stable whole-cell recording with a gigaseal (>1 GΩ).
-
Apply a specific voltage protocol to elicit the current of interest (hERG, Nav1.5, or Cav1.2).
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with increasing concentrations of this compound and record the current at each concentration until a steady-state effect is observed.
-
Include a washout step with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Visualizations
Caption: this compound's multi-ion channel blockade and its electrophysiological consequences.
Caption: Workflow for mitigating this compound off-target effects in experimental design.
Caption: A logical approach to troubleshooting unexpected results with this compound.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing AZD-1305-induced cytotoxicity in cell culture
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity issues observed during in-vitro cell culture experiments with AZD-1305.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational antiarrhythmic drug candidate. Its primary mechanism of action is the combined blockade of multiple ion channels, including the rapidly activating delayed-rectifier potassium current (IKr), the L-type calcium current, and the inward sodium current (INa).[1] This multi-channel inhibition was investigated for its potential to manage atrial fibrillation and flutter.[1][2]
Q2: Why am I observing high levels of cytotoxicity in my cell line after treatment with this compound?
A2: While specific cytotoxicity data for this compound across various cell lines is limited due to its discontinued development, the observed cytotoxicity is likely linked to its potent ion channel blocking activity. Disruption of ion homeostasis is a known mechanism that can lead to cellular stress, apoptosis, and necrosis. The sensitivity to ion channel blockade can vary significantly between different cell types.
Q3: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A3: Publicly available information primarily focuses on the on-target effects of this compound on cardiac ion channels. However, unexpected cytotoxicity in non-cardiac cell lines could suggest potential off-target activities or metabolic activation into a more toxic compound.
Q4: What are the typical signs of cytotoxicity I should look for in my cell cultures?
A4: Signs of cytotoxicity include a reduction in cell viability, changes in cell morphology (e.g., rounding, detachment), a decrease in metabolic activity (as measured by assays like MTT or resazurin), and an increase in markers of cell death (e.g., lactate dehydrogenase (LDH) release, caspase activation).
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Sensitivity of the Cell Line | The cell line being used may have a high dependence on the ion channels targeted by this compound for survival and proliferation. Consider using a panel of cell lines with varying expression levels of the target ion channels to assess differential sensitivity. |
| Incorrect Compound Concentration | Verify the stock solution concentration and perform a new serial dilution. Ensure the final concentration in the culture medium is accurate. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Always include a vehicle-only control in your experiments. |
| Compound Instability | Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. Degradation products may be more cytotoxic. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), as this can confound cytotoxicity results. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Health and Density | Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all experiments. Over-confluent or sparse cultures can respond differently to cytotoxic agents.[3] |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents to avoid concentration gradients in multi-well plates. |
| Edge Effects in Multi-Well Plates | Evaporation from the outer wells of a plate can concentrate the compound and affect cell viability.[4] Consider not using the outermost wells for data collection or ensure proper humidification of the incubator. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for compound treatment and assay development. |
Quantitative Data
The following table summarizes the reported inhibitory concentrations (IC50) of this compound on specific ion channels in canine cardiomyocytes. This data can help in designing dose-response experiments.
| Target Ion Channel | Cell Type | IC50 Value (µM) |
| Late Sodium Current (INalate) | Dog Cardiomyocytes | 4.3 |
| Peak Sodium Current (INapeak) | Dog Cardiomyocytes | 66 (extrapolated) |
Data sourced from a 2010 study on the effects of this compound on sodium currents.[5]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol.
-
Measurement: Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Visualizations
Caption: this compound's primary signaling pathway involves the inhibition of key ion channels.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. AZD 1305 - AdisInsight [adisinsight.springer.com]
- 3. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
How to mitigate QT prolongation with AZD-1305 in models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-1305, focusing on the mitigation of QT prolongation in experimental models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpectedly High QT Prolongation Observed in an In Vitro Assay
Question: We are observing a greater than expected QT prolongation in our in vitro cardiac muscle preparation (e.g., Purkinje fibers, ventricular wedge) with this compound. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to exaggerated QT prolongation in in vitro models. Consider the following troubleshooting steps:
-
Verify Experimental Conditions:
-
Electrolyte Concentrations: Ensure that the concentrations of key electrolytes in your superfusate are within the physiological range. Low potassium (hypokalemia) or low magnesium (hypomagnesemia) can significantly exacerbate QT prolongation induced by hERG channel blockers like this compound.
-
Pacing Frequency: The QT interval is inversely related to heart rate (pacing frequency). Ensure you are using a consistent and physiologically relevant pacing cycle length. Slower pacing rates can unmask and amplify QT prolonging effects.
-
Temperature: Maintain a stable and physiological temperature (typically 37°C) as temperature fluctuations can alter ion channel kinetics.
-
-
Consider Drug Accumulation:
-
Some compounds can accumulate in tissues over time, leading to a delayed and more pronounced effect.[1] If your protocol involves long incubation periods, you may be observing the effects of tissue accumulation. Consider running a time-course experiment to assess the onset and stability of the QT prolongation.
-
-
Evaluate Multi-Ion Channel Effects:
-
This compound is a mixed ion channel blocker, affecting not only the hERG (IKr) channel but also sodium (INa) and L-type calcium (ICa,L) channels.[2] The balance of these effects is crucial. If your experimental model has a different baseline expression or sensitivity of these channels compared to native tissue, the net effect on repolarization could be altered.
-
Issue 2: Discrepancy Between In Vitro hERG Assay Data and Functional QT Prolongation
Question: Our hERG patch-clamp assay shows potent blockade by this compound, but the QT prolongation in our tissue model is less than anticipated for the degree of hERG inhibition. Why might this be the case?
Answer:
This is a known phenomenon for multi-ion channel blockers and highlights the importance of integrated cardiac safety assessment.
-
Compensatory Ion Channel Blockade: this compound's blockade of sodium and L-type calcium channels can counteract the QT-prolonging effect of its hERG blockade.[3][4] Blockade of the late sodium current and the L-type calcium current can shorten the action potential duration, thereby mitigating the prolongation caused by reduced IKr.
-
Atrial Selectivity: this compound has been shown to have a greater effect on atrial myocytes compared to ventricular myocytes.[5][6] If you are using a ventricular preparation, the observed QT prolongation may be less pronounced than what might be inferred from a non-specific hERG assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced QT prolongation?
A1: this compound is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[2] Inhibition of IKr delays ventricular repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval on an electrocardiogram.
Q2: How can the multi-ion channel blocking properties of this compound be leveraged to potentially mitigate proarrhythmic risk?
A2: While this compound's hERG blockade prolongs the QT interval, its simultaneous blockade of L-type calcium and late sodium currents is thought to provide a protective effect against Torsade de Pointes (TdP).[3] By reducing inward depolarizing currents during the plateau phase of the action potential, these additional channel blocks can help to prevent early afterdepolarizations (EADs), which are a key trigger for TdP. This inherent multi-channel activity is a key characteristic of the compound.
Q3: In a preclinical in vivo model (e.g., canine), what are key considerations for assessing and potentially mitigating this compound's effects on the QT interval?
A3: When conducting in vivo studies, consider the following:
-
Heart Rate Correction: The QT interval is highly dependent on heart rate. It is crucial to use an appropriate heart rate correction formula (e.g., Bazett's, Fridericia's, or a species-specific formula) to obtain the corrected QT interval (QTc).[7][8]
-
Electrolyte Monitoring: As with in vitro models, maintaining normal serum potassium and magnesium levels is critical.
-
Concomitant Medications: Be aware of any other administered drugs that could have an additive or synergistic effect on QT prolongation.
Q4: Are there any experimental co-administration strategies that could be explored to mitigate this compound-induced QT prolongation?
A4: While the development of this compound was discontinued, researchers studying similar compounds could theoretically explore co-administration with agents that shorten the action potential duration through mechanisms that do not increase proarrhythmic risk. For instance, a pure late sodium current blocker could potentially offset some of the hERG-related QT prolongation. However, any such strategy would require careful validation to ensure it does not introduce new safety liabilities.
Quantitative Data Summary
The following tables summarize the known ion channel blocking potency of this compound and the effects of multi-ion channel blockade on cardiac repolarization.
Table 1: Ion Channel Blocking Potency of this compound
| Ion Channel | Current | IC50 (µM) | Reference |
| hERG | IKr | Not specified in provided search results | [2] |
| hNav1.5 | INa | Not specified in provided search results | [2] |
| L-type Calcium | ICa,L | Not specified in provided search results | [2] |
| Late Sodium | INa,late | 4.3 | [3] |
| Peak Sodium | INa,peak | 66 | [3] |
Table 2: Effects of this compound on Cardiac Electrophysiological Parameters in a Canine Model
| Parameter | Atria | Ventricles | Reference |
| Vmax Reduction (3 µM) | -51% ± 10% | -31% ± 23% | [5] |
Experimental Protocols
Protocol 1: In Vitro hERG Patch-Clamp Assay
Objective: To determine the inhibitory concentration (IC50) of this compound on the hERG potassium channel.
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiology: Employ whole-cell patch-clamp electrophysiology.
-
Solutions:
-
Internal Solution (Pipette): Typically contains high potassium, EGTA, HEPES, and ATP, with a pH of ~7.2.
-
External Solution (Bath): A physiological salt solution (e.g., Tyrode's solution) containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with a pH of ~7.4.
-
-
Voltage Protocol: A standard voltage protocol to elicit hERG current involves a depolarization step (e.g., to +20 mV) to open and inactivate the channels, followed by a repolarization step (e.g., to -50 mV) where the characteristic tail current is measured.
-
Drug Application: After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Protocol 2: In Vivo Anesthetized Canine Model for QT Assessment
Objective: To evaluate the effect of intravenously administered this compound on the QT interval.
Methodology:
-
Animal Model: Use male beagle dogs, a standard non-rodent species for cardiovascular safety assessment.[1][9]
-
Anesthesia: Anesthetize the dogs with an agent known to have minimal effects on the QT interval (e.g., isoflurane).[1]
-
Instrumentation:
-
Place surface ECG electrodes (e.g., Lead II) to continuously monitor the electrocardiogram.
-
Insert an arterial catheter for blood pressure monitoring and a venous catheter for drug administration and blood sampling.
-
-
Procedure:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline ECG and hemodynamic parameters.
-
Administer this compound via intravenous infusion in escalating doses.
-
Continuously record ECG and blood pressure throughout the infusion and for a specified post-infusion period.
-
Collect blood samples at predetermined time points to correlate plasma drug concentration with QT changes.
-
-
Data Analysis:
-
Measure the QT interval from the ECG recordings.
-
Correct the QT interval for heart rate using a validated formula (e.g., Van de Water's for dogs).
-
Analyze the relationship between this compound dose/plasma concentration and the change in QTc from baseline.
-
Visualizations
Caption: this compound's multi-ion channel blockade mechanism.
References
- 1. QT PRODACT: in vivo QT assay in anesthetized dog for detecting the potential for QT interval prolongation by human pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thorough QT/QTc in a Dish: An In Vitro Human Model That Accurately Predicts Clinical Concentration-QTc Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for a crucial modulating role of the sodium channel in the QTc prolongation related to antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QT PRODACT: in vivo QT assay in the conscious dog for assessing the potential for QT interval prolongation by human pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 TQT/QT Study Interval Analysis - BioPharma Services [biopharmaservices.com]
- 7. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 8. researchgate.net [researchgate.net]
- 9. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
Technical Support Center: Enhancing Atrial Selectivity of AZD-1305 Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on improving the atrial selectivity of AZD-1305 derivatives and other potent ion channel modulators for the treatment of atrial fibrillation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's atrial selectivity?
A1: this compound, a multi-ion channel blocker, demonstrates atrial selectivity primarily through its more pronounced inhibition of the fast sodium current (INa) in atrial myocytes compared to ventricular myocytes.[1][2][3] This preferential blockade is attributed to the electrophysiological differences between atrial and ventricular cells, including a more negative half-inactivation voltage (V0.5) of sodium channels in the atria.[3] Additionally, this compound inhibits the rapid delayed rectifier potassium current (IKr) and the L-type calcium current.[1]
Q2: We are not observing the expected atrial selectivity with our this compound analog. What are the potential reasons?
A2: Several factors could contribute to a lack of atrial selectivity:
-
Compound-specific properties: The structural modifications of your analog may have altered its binding affinity and kinetics for atrial versus ventricular sodium channel isoforms or their different states (resting, open, inactivated).
-
Experimental conditions: The holding potential and stimulation frequency used in your patch-clamp experiments can significantly influence the observed state-dependent block and, consequently, the atrial selectivity.
-
Cellular model: The type of cells used (e.g., primary cardiomyocytes from different species, or human induced pluripotent stem cell-derived cardiomyocytes) can exhibit variations in ion channel expression and electrophysiological properties.
-
Inappropriate voltage protocol: The voltage protocol may not be optimized to reveal the differences in drug effects on atrial versus ventricular myocytes.
Q3: How can we enhance the atrial selectivity of our lead compound, which has a mechanism similar to this compound?
A3: To improve atrial selectivity, consider the following strategies:
-
Structure-Activity Relationship (SAR) studies: Systematically modify the chemical structure to enhance binding to the inactivated state of the sodium channel, a state that is more prevalent in atrial myocytes due to their more depolarized resting membrane potential.
-
Targeting multiple channels: Introduce moieties that also target other atrial-specific ion channels, such as those conducting the ultra-rapid delayed rectifier potassium current (IKur), which is present in atria but not ventricles.
-
Optimize for use-dependence: Design compounds that exhibit a higher degree of use-dependent block at the rapid heart rates characteristic of atrial fibrillation.
Q4: What are the key differences in the electrophysiology of atrial and ventricular myocytes that can be exploited for drug design?
A4: Key exploitable differences include:
-
Resting Membrane Potential: Atrial myocytes have a more depolarized resting membrane potential compared to ventricular myocytes.[4]
-
Action Potential Duration (APD): Atrial action potentials are significantly shorter than ventricular action potentials.[4]
-
Ion Channel Expression: The atria express specific ion channels, such as IKur (Kv1.5), which are largely absent in the ventricles.[5]
-
Sodium Channel Inactivation: The steady-state inactivation of sodium channels in atrial myocytes occurs at more negative potentials than in ventricular myocytes.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent cell health or passage number. Fluctuation in experimental temperature. Instability of the patch-clamp recording. | Use cardiomyocytes at a consistent passage number and ensure high cell viability. Maintain a constant temperature throughout the experiment. Monitor seal resistance and access resistance during recordings and discard unstable recordings. |
| No significant difference in Vmax reduction between atrial and ventricular myocytes. | The compound may not be an effective state-dependent sodium channel blocker. The stimulation frequency might be too low to induce use-dependent block. | Screen the compound against different states of the sodium channel. Increase the pacing frequency in your experimental protocol to assess for use-dependent effects. |
| Compound shows ventricular pro-arrhythmic effects in ex vivo models. | The compound may have significant off-target effects, such as potent hERG channel block without compensatory inward current block. Lack of sufficient atrial selectivity. | Profile the compound against a broad panel of cardiac ion channels. Re-evaluate the structure-activity relationship to improve atrial selectivity and reduce off-target effects. |
| Difficulty in isolating healthy primary atrial and ventricular myocytes. | Suboptimal enzymatic digestion protocol. Animal species or age is not ideal. | Optimize the concentration and duration of collagenase and protease treatment. Younger animals often yield healthier cells. Consider using commercially available isolated myocytes or iPSC-derived cardiomyocytes. |
Quantitative Data Summary
The following table summarizes the electrophysiological effects of this compound and other relevant atrial-selective ion channel blockers. This data can serve as a benchmark for the evaluation of novel derivatives.
| Compound | Target(s) | Model System | Atrial Effect | Ventricular Effect | Reference |
| This compound | INa, IKr, ICa,L | Canine isolated myocytes | Greater block of INa | Less block of INa | [1][2] |
| Anesthetized dogs | Vmax reduction: -51% ± 10% (at 3 µM) | Vmax reduction: -31% ± 23% (at 3 µM) | [2] | ||
| Amiodarone | INa, IKr, IK1, ICa,L | Rabbit isolated myocytes | IC50 for INa block: 1.8 ± 1.1 µM | IC50 for INa block: 40.4 ± 11.9 µM | [6] |
| Shift in V0.5 of inactivation: -16.2 ± 1.7 mV | Shift in V0.5 of inactivation: -5.9 ± 0.7 mV | [6] | |||
| Compound 6f (Acetamide Derivative) | TASK-1, KV1.5, NaV1.5 | Human atrial cardiomyocytes from AF patients | Increased action potential duration | Not reported | [5] |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Atrial versus Ventricular Sodium Current Blockade
Objective: To determine the IC50 of a test compound for the fast sodium current (INa) in isolated atrial and ventricular cardiomyocytes.
Materials:
-
Isolated primary atrial and ventricular cardiomyocytes (e.g., from rabbit or dog) or commercially available iPSC-derived atrial and ventricular cardiomyocytes.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (Tyrode's) solution containing (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
Intracellular (pipette) solution containing (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
Test compound stock solution (e.g., in DMSO) and serial dilutions in extracellular solution.
Procedure:
-
Prepare serial dilutions of the test compound in the extracellular solution. The final DMSO concentration should be <0.1%.
-
Isolate atrial and ventricular myocytes using a standard enzymatic digestion protocol or thaw and plate commercially available cells according to the manufacturer's instructions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy myocyte.
-
Hold the cell at a membrane potential of -120 mV to ensure full availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., to -10 mV for 50 ms) to elicit the peak INa.
-
Perfuse the cell with the control extracellular solution until a stable baseline INa is recorded.
-
Sequentially perfuse the cell with increasing concentrations of the test compound, allowing the current to reach steady-state at each concentration.
-
Record the peak INa at each concentration.
-
Repeat the procedure for both atrial and ventricular myocytes.
-
Data Analysis: Normalize the peak INa at each concentration to the control current. Fit the concentration-response data to the Hill equation to determine the IC50 value for each cell type.
Protocol 2: Assessing Use-Dependent Block of the Sodium Current
Objective: To evaluate the use-dependent block of INa by a test compound in atrial and ventricular myocytes.
Procedure:
-
Follow steps 1-7 of Protocol 1.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 2 Hz, and 5 Hz).
-
Record the peak INa for each pulse in the train.
-
Perfuse the cell with the test compound at a concentration around its IC50 (determined from Protocol 1).
-
Repeat the pulse train stimulation at the different frequencies in the presence of the compound.
-
Data Analysis: For each frequency, normalize the peak current of each pulse to the peak current of the first pulse in the train. Compare the rate of current decay in the presence and absence of the compound. A faster decay in the presence of the compound indicates use-dependent block. Compare the extent of use-dependent block between atrial and ventricular myocytes.
Visualizations
Caption: Mechanism of atrial selectivity for an this compound derivative.
Caption: Experimental workflow for assessing atrial selectivity.
Caption: Strategies for improving atrial selectivity of ion channel blockers.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Atrial selectivity in Na+channel blockade by acute amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming limitations of AZD-1305 in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound AZD-1305 in preclinical models. Our aim is to help you overcome common challenges and limitations to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound, and how was it designed to be safer than other Class III antiarrhythmics?
This compound is a multi-ion channel blocker designed to treat atrial fibrillation.[1][2][3] Its primary mechanism involves the inhibition of three key cardiac ion currents:
-
The rapid component of the delayed rectifier potassium current (IKr): This is the hallmark of Class III antiarrhythmic agents and leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP).[1]
-
The L-type calcium current (ICa,L): By blocking this inward current, this compound can suppress early afterdepolarizations (EADs), which are a known trigger for arrhythmias.[1]
-
The late inward sodium current (INa,L): Inhibition of this current helps to prevent repolarization instability and reduces the variability in the APD from one beat to the next.[1][4]
The rationale behind this multi-channel approach was to combine the anti-fibrillatory effects of IKr blockade with the arrhythmia-suppressing effects of ICa,L and INa,L inhibition. This was intended to offer a superior safety profile, specifically a lower risk of ventricular proarrhythmia, compared to selective IKr blockers like dofetilide, which can excessively prolong the APD without a counterbalancing effect.[5][6]
2. Why was the clinical development of this compound discontinued despite promising preclinical data?
The development of this compound was halted due to an unfavorable benefit-risk profile observed in a clinical trial for the pharmacological cardioversion of atrial fibrillation.[7] Despite its efficacy in converting atrial fibrillation to sinus rhythm, the drug was associated with significant QT prolongation and the occurrence of Torsade de Pointes (TdP), a life-threatening ventricular arrhythmia, in some patients.[7][8] This highlighted a critical disconnect between the preclinical safety data, which suggested a low proarrhythmic potential, and the clinical reality in a subset of patients.[5][8][9]
3. What are the key preclinical models for evaluating the cardiac safety of this compound and similar multi-channel blockers?
Several preclinical models are crucial for assessing the cardiac safety of compounds like this compound:
-
In vitro patch-clamp electrophysiology: This is used to determine the potency and kinetics of the drug on individual cardiac ion channels (e.g., hERG, hNav1.5, hCav1.2) expressed in cell lines.[4][9]
-
Isolated cardiac myocytes: These allow for the study of the drug's effect on the action potential of cells from different cardiac regions (e.g., atria, ventricles).[4][6]
-
Isolated perfused hearts (Langendorff preparation): This ex vivo model allows for the assessment of global cardiac electrophysiology and arrhythmia susceptibility in the absence of systemic influences.
-
Anesthetized animal models: Rabbits and dogs are commonly used. For example, the methoxamine-sensitized rabbit model is highly sensitive for detecting TdP risk.[5][9] Dogs with surgically induced atrioventricular block and subsequent cardiac remodeling are also used to mimic a diseased state with increased susceptibility to drug-induced arrhythmias.[5][10][11]
4. What are the IC50 values of this compound for its primary targets?
The inhibitory potency of this compound varies across its target ion channels. The following table summarizes the reported IC50 values from in vitro studies.
| Ion Channel | IC50 (µM) | Experimental System |
| hERG (IKr) | 0.4 | In vitro patch clamp[5] |
| L-type Calcium (ICa,L) | 1.2 | In vitro patch clamp[5] |
| hNav1.5 (peak INa) | 1.5 (extrapolated 66) | In vitro patch clamp[4][5] |
| Late INa (INa,L) | 4.3 | Dog ventricular myocytes[4] |
5. How does this compound's effect on atrial tissue differ from its effect on ventricular tissue?
This compound exhibits a degree of atrial-predominant electrophysiological action.[6][12] Studies in canine models have shown that this compound produces a greater prolongation of the action potential duration and effective refractory period in atrial myocytes compared to ventricular myocytes.[6] It also demonstrates a more pronounced blockade of the fast sodium current (INa) in atrial cells.[6][12] This atrial-selective activity is a desirable characteristic for an anti-atrial fibrillation drug, as it could potentially minimize effects on ventricular repolarization and reduce the risk of ventricular arrhythmias.
Troubleshooting Guide
1. Problem: My preclinical model shows significant QT prolongation with this compound, but I am not observing any arrhythmias. How can I increase the sensitivity of my model to detect proarrhythmic events?
This is a common challenge, as QT prolongation alone is an imperfect biomarker for proarrhythmic risk.[13] Here are several strategies to enhance the sensitivity of your model:
-
Introduce "Proarrhythmic Challenge" Conditions:
-
Hypokalemia: Lowering extracellular potassium levels can increase the sensitivity to IKr blockers and unmask proarrhythmic potential.
-
Bradycardia: Slowing the heart rate, either pharmacologically or through pacing, can exaggerate APD prolongation and increase the risk of EADs.
-
Use of Sensitizing Agents: Co-administration of agents like methoxamine, an α-adrenergic agonist, can increase the susceptibility to TdP in some models, such as the rabbit.[9]
-
-
Analyze Beat-to-Beat Variability of Repolarization:
-
Instead of just measuring the absolute QT interval, assess short-term variability (STV) of the action potential duration or QT interval. An increase in STV is a more sensitive indicator of repolarization instability and impending arrhythmias.[9] Dofetilide, a known torsadogenic drug, significantly increases STV, whereas this compound has been shown to cause less of an increase.[5][9][10]
-
-
Consider a "Diseased" Animal Model:
2. Problem: I am observing Torsade de Pointes (TdP) in my animal model with this compound. How can I experimentally determine which of its ion channel blocking activities is the primary driver of this proarrhythmia?
Dissecting the contribution of each channel blockade to the observed arrhythmia is key. Consider the following approaches:
-
Pharmacological Antagonism:
-
To test the role of ICa,L blockade, you could try to reverse the effect with a calcium channel activator (e.g., Bay K 8644).
-
To investigate the contribution of INa,L, you could compare the effects of this compound with a more selective INa,L blocker.
-
-
In Silico Modeling:
-
Utilize computational models of the human ventricular action potential. By inputting the known IC50 values for each channel and simulating the effects of this compound, you can predict the net effect on the action potential and identify the currents most responsible for the proarrhythmic phenotype.
-
-
Comparative Electrophysiology:
-
Compare the proarrhythmic profile of this compound with that of selective blockers. For instance, compare the TdP incidence and morphology induced by this compound versus a pure IKr blocker like dofetilide and a pure INa,L blocker.
-
3. Problem: I am trying to replicate the "atrial-predominant" effects of this compound in vitro, but I am not seeing a significant difference between atrial and ventricular myocyte responses. What experimental factors could be influencing this?
Several factors can influence the observed atrial-selectivity:
-
Myocyte Source and Health: Ensure that the atrial and ventricular myocytes are healthy and exhibit their characteristic electrophysiological properties. Differences in ion channel expression between species or even between different regions of the heart can be significant.
-
Pacing Frequency: The use-dependent properties of sodium channel blockers are highly dependent on the stimulation frequency. Ensure you are using a range of physiologically relevant pacing cycle lengths, as the atrial-predominant effect on Vmax is more pronounced at faster rates.[6]
-
Voltage-Clamp Protocols: When studying INa, the holding potential and pulse protocols are critical. Atrial myocytes have a more negative half-inactivation voltage for INa, which can contribute to the differential effects of the drug.[6] Ensure your protocols are optimized to detect these differences.
4. Problem: My in vitro patch-clamp experiments are showing inconsistent IC50 values for this compound on the hERG channel. What are the common pitfalls in performing and interpreting these experiments?
Inconsistent IC50 values for hERG blockers are a frequent issue. Here are some potential causes and solutions:
-
Drug Adsorption: this compound, like many lipophilic compounds, may adsorb to the tubing and perfusion system, leading to a lower-than-expected concentration at the cell. Use low-adsorption tubing and ensure adequate equilibration time.
-
Voltage Protocol: The IC50 of many hERG blockers can be voltage-dependent. Use a standardized voltage protocol, such as the one proposed by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, to ensure consistency and comparability of your data.[14] The Milnes protocol, for example, can be used to assess drug trapping, which can influence potency.[14]
-
Temperature: hERG channel kinetics are temperature-sensitive. Maintain a stable and physiological temperature (e.g., 37°C) throughout your experiments.
-
Cell Line Stability: Ensure the stable expression and biophysical properties of the hERG channels in your chosen cell line over time.
5. Problem: How do I design an experiment to test the hypothesis that the balance of inward and outward currents is critical for "unmasking" the proarrhythmic potential of this compound?
This is a critical question given the clinical outcome of this compound. The hypothesis is that in certain individuals or under specific conditions, the protective block of inward currents (ICa,L, INa,L) is insufficient to counteract the proarrhythmic effects of the IKr block.
-
Experimental Workflow:
-
Establish a Baseline: Use an in vitro model with a stable action potential, such as isolated ventricular myocytes or a Purkinje fiber preparation.
-
Induce IKr Blockade: Apply a selective IKr blocker (e.g., dofetilide) at a concentration that causes significant APD prolongation and occasional EADs. This represents the "unbalanced" proarrhythmic state.
-
Titrate Inward Current Blockers: In the continued presence of the IKr blocker, titrate in a selective ICa,L blocker (e.g., verapamil) or a selective INa,L blocker (e.g., ranolazine). Observe if these agents can suppress the EADs and stabilize the action potential.
-
Test this compound: In a parallel experiment, apply this compound alone and compare the degree of repolarization instability (e.g., beat-to-beat variability, incidence of EADs) to the "unbalanced" IKr blockade and the "re-balanced" conditions.
-
Data Analysis: Quantify APD at 90% repolarization (APD90), triangulation of the action potential, beat-to-beat variability of APD90, and the incidence of EADs across all conditions.
-
Experimental Protocols
Protocol 1: Assessing Beat-to-Beat Variability of Repolarization in an Anesthetized Dog Model
-
Animal Preparation: Anesthetize mongrel dogs and instrument them for ECG and hemodynamic monitoring. Surgically induce chronic atrioventricular (AV) block at least two weeks prior to the experiment to allow for cardiac remodeling.[5][10][11]
-
Electrophysiological Recordings: Place a monophasic action potential (MAP) catheter in the left ventricle to record local action potentials.
-
Baseline Recordings: Record baseline ECG and MAP signals for at least 30 minutes to establish a stable baseline.
-
Drug Infusion: Administer this compound intravenously at a constant rate. In a separate cohort, for comparison, administer dofetilide.[5][10]
-
Data Acquisition: Continuously record ECG and MAP signals throughout the infusion and for a post-infusion period.
-
Data Analysis:
-
Measure the QT interval from the ECG and the MAP duration at 90% repolarization (MAPD90).
-
For a series of consecutive beats (e.g., 30 beats), calculate the short-term variability (STV) of MAPD90 using the formula: STV = Σ|MAPDn+1 - MAPDn| / (30 * √2).
-
Compare the change in STV from baseline for this compound and dofetilide.
-
Visualizations
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: Workflow for dissecting the cause of TdP with this compound.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. AZD 1305 - AdisInsight [adisinsight.springer.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [nanion.de]
- 14. CiPA cardiac ion channel assays [metrionbiosciences.com]
Refinement of AZD-1305 experimental protocols for reproducibility
This technical support center provides troubleshooting guidance and refined experimental protocols to enhance the reproducibility of studies involving AZD-1305, an investigational combined ion channel blocker.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound? A1: this compound is a multi-ion channel blocker. Its primary targets are the human ether-a-go-go-related gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr), the L-type calcium current (ICa-L), and the voltage-gated sodium channel (Nav1.5), where it shows a higher potency for the late sodium current (INalate) over the peak current (INapeak).[1][2]
Q2: What is the recommended solvent and storage condition for this compound? A2: For most bioactive small molecules, it is recommended to prepare stock solutions in a suitable solvent like DMSO. Once prepared, stock solutions should be stored in tightly sealed vials as aliquots at -20°C. Generally, these aliquots are usable for up to one month. It is best practice to make up and use solutions on the same day. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Q3: At what concentrations does this compound typically show activity in vitro? A3: In vitro studies on canine cardiac preparations have demonstrated significant electrophysiological effects at concentrations of 1 µM and 3 µM.[3] The IC50 value for the inhibition of the late sodium current (INalate) in dog cardiomyocytes was found to be 4.3 µM.[2]
Q4: Why was the clinical development of this compound discontinued? A4: Although this compound was effective in converting atrial fibrillation to sinus rhythm, its use was associated with significant QT prolongation and the occurrence of Torsade de Pointes (TdP), a potentially fatal ventricular arrhythmia.[4] This led to an unfavorable benefit-risk profile and the discontinuation of its development program.[4]
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Experiments
Q: My whole-cell patch-clamp recordings become unstable after applying this compound, showing a drifting baseline or loss of seal. What can I do? A: This issue can arise from several factors:
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous recording solutions. Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across experiments. Visually inspect the solution for any precipitate.
-
Cell Health: Prolonged exposure or high concentrations of this compound could be cytotoxic, leading to deteriorating cell membrane health and seal instability. Try reducing the incubation time or using a lower concentration range.
-
Voltage-Clamp Quality: Large currents, especially fast sodium currents, can lead to voltage-clamp errors due to uncompensated series resistance.[5][6] This can stress the cell and degrade the recording. Ensure your series resistance is as low as possible and adequately compensated (typically 70-80%).
Q: I am not observing the expected atrial-selective effects on action potential duration (APD). What could be wrong? A: The atrial-predominant effects of this compound are a key characteristic.[3][7] If this is not observed:
-
Tissue Preparation: Ensure the health of your isolated atrial and ventricular preparations. Inadequate perfusion or damage during dissection can alter tissue responsiveness.
-
Pacing Frequency: The effects of ion channel blockers can be frequency-dependent. The original studies often used a cycle length of 500 ms.[3][7] Verify that your pacing protocol is consistent with established methods.
-
Drug Equilibration: Allow sufficient time for the drug to perfuse the tissue and reach a steady-state effect. A minimum of 15 minutes per concentration is recommended.[3]
hERG Inhibition and Cell Viability Assays
Q: My hERG inhibition assay results show high well-to-well variability. How can I improve this? A: High variability in cell-based assays can stem from:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and use calibrated pipettes to dispense cells evenly across the plate. Edge effects in multi-well plates can also be a factor; consider avoiding the outer wells for data analysis.
-
Compound Interference: Some compounds can interfere with the assay signal (e.g., auto-fluorescence in thallium flux assays).[8] Always run compound-only controls (no cells) to check for such interference.
-
Assay Timing: For kinetic assays like the thallium flux assay, the timing of reagent addition and measurement is critical.[9] Automated liquid handlers and kinetic plate readers can significantly improve precision.[9]
Q: My cell viability results (e.g., MTT, MTS) suggest low toxicity, but my electrophysiology recordings are unstable. Why the discrepancy? A: Standard viability assays measure metabolic activity or membrane integrity, which may not reflect functional ion channel health.[10] A cell can be metabolically active but have compromised electrical properties.
-
Endpoint vs. Real-Time: Assays like MTT are endpoint assays and require long incubation times, which might miss acute functional toxicity.[10][11]
-
Mechanism of Action: this compound's primary effect is on ion channels, which is a functional, not necessarily a metabolic, endpoint. The instability in patch-clamp recordings is a direct measure of this functional impact and should be considered a more sensitive indicator of the compound's effects on the cell's electrophysiological health.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound on Cardiac Ion Currents
| Ion Current | Cell Type | IC50 Value | Reference |
| Late Sodium Current (INa-late) | Canine Ventricular Myocytes | 4.3 µM | [2] |
| Peak Sodium Current (INa-peak) | Canine Ventricular Myocytes | 66 µM (extrapolated) | [2] |
| hERG (IKr) | Not specified | Potent Blocker | [1][2] |
| L-type Calcium Current (ICa-L) | Not specified | Blocker | [1][2] |
Table 2: Electrophysiological Effects of this compound in Canine Preparations (3 µM, Cycle Length = 500 ms)
| Parameter | Tissue Type | Effect | Reference |
| Vmax (Action Potential Upstroke) | Atria | -51% ± 10% | [3][7] |
| Vmax (Action Potential Upstroke) | Ventricles | -31% ± 23% | [3][7] |
| Action Potential Duration (APD) | Atria & Ventricles | Prolonged | [3] |
| Effective Refractory Period (ERP) | Atria & Ventricles | Increased | [3] |
Key Experimental Protocols
Whole-Cell Voltage-Clamp Protocol for INa Measurement
This protocol is adapted from methodologies used to study this compound's effect on sodium currents in isolated canine cardiomyocytes.[2]
-
Cell Preparation: Isolate single ventricular or atrial myocytes using standard enzymatic digestion protocols. Allow cells to stabilize before recording.
-
Recording Solutions:
-
External Solution (mM): Appropriate physiological salt solution (e.g., Tyrode's) with channel blockers to isolate INa (e.g., CdCl₂ for ICa-L, and Cs⁺ replacing K⁺ to block K⁺ currents).
-
Internal (Pipette) Solution (mM): Typically contains CsF or CsCl to block K⁺ currents, along with EGTA, HEPES, and ATP/GTP to maintain cell health.
-
-
Voltage-Clamp Protocol:
-
Establish a stable whole-cell recording with low series resistance (< 5 MΩ). Compensate series resistance by at least 80%.
-
Hold the cell at a potential that ensures full channel availability (e.g., -120 mV).
-
To measure peak INa, apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 5 or 10 mV increments).
-
To measure late INa, a longer depolarizing pulse (e.g., 300 ms) to around -10 mV can be used. The late current is the sustained component measured towards the end of the pulse.[2] An enhancer like Anemonia sulcata toxin II (ATX-II) can be used to increase the late current for easier measurement.[2]
-
-
Data Acquisition and Analysis:
-
Record currents before (baseline) and after application of ascending concentrations of this compound (e.g., 0.1 to 30 µM).[2]
-
Allow 3-5 minutes for each concentration to achieve a steady-state effect.
-
Measure the peak inward current for INa-peak and the mean current during the last 50 ms of the depolarizing pulse for INa-late.
-
Construct concentration-response curves and fit with a Hill equation to determine IC50 values.
-
Cell-Based hERG Channel Inhibition Assay (Thallium Flux)
This is a common high-throughput method for assessing hERG liability, adapted from standard protocols.[9][12][13]
-
Cell Culture: Plate a stable hERG-expressing cell line (e.g., hERG-U2OS or hERG-HEK293) in 384- or 1536-well black, clear-bottom microplates and culture overnight.[12][14]
-
Dye Loading:
-
Remove culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Incubate the plate in the dark at room temperature for approximately 60-90 minutes to allow the dye to enter the cells and be cleaved by intracellular esterases.[9]
-
-
Compound Addition:
-
Remove the dye loading buffer.
-
Add assay buffer to the wells, followed by various concentrations of this compound and positive/negative controls (e.g., Astemizole as a known hERG blocker, vehicle as a negative control).
-
Incubate for a short period (e.g., 10 minutes) at room temperature.[9]
-
-
Signal Detection:
-
Place the plate into a kinetic plate reader (e.g., FDSS, FLIPR).
-
Add a stimulus buffer containing thallium to all wells. This buffer should also contain a high concentration of potassium to depolarize the cells and open the hERG channels.
-
Immediately begin measuring fluorescence intensity (e.g., 480 nm excitation / 540 nm emission) every second for 2-3 minutes.[9]
-
-
Data Analysis: The influx of thallium through open hERG channels causes an increase in fluorescence. An inhibitor like this compound will block this influx, resulting in a lower fluorescence signal. Calculate the percentage of inhibition for each concentration relative to controls and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for high variability in this compound experiments.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Managing Proarrhythmic Events in AZD-1305 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-1305 in animal studies. The information is designed to help manage and interpret potential proarrhythmic events during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to proarrhythmia?
A1: this compound is a combined ion channel blocker. It primarily targets the rapidly activating delayed rectifier potassium current (IKr), the L-type calcium current, and the inward sodium current (INa)[1]. By blocking IKr, this compound prolongs the cardiac action potential duration (APD) and the QT interval, which is a class III antiarrhythmic effect. While this is the intended therapeutic action for conditions like atrial fibrillation, significant prolongation of repolarization can increase the risk of proarrhythmias, specifically Torsades de Pointes (TdP)[1][2]. However, the simultaneous blockade of calcium and sodium channels by this compound is believed to mitigate the proarrhythmic risk associated with pure IKr blockade[2][3].
Q2: What is the expected proarrhythmic potential of this compound in animal models compared to other antiarrhythmic drugs?
A2: Preclinical studies have consistently demonstrated that this compound has a lower proarrhythmic potential compared to selective IKr blockers like dofetilide. In animal models such as the methoxamine-sensitized rabbit and dogs with remodeled hearts, this compound induced significantly fewer instances of TdP than dofetilide, even at doses that caused comparable QT prolongation[4][5][6].
Q3: What are the key electrophysiological changes to monitor for in animal studies with this compound?
A3: The primary electrophysiological change to monitor is the prolongation of the QT interval on the electrocardiogram (ECG). Additionally, monitoring for changes in the morphology of the T-wave and the appearance of early afterdepolarizations (EADs) on intracardiac recordings can provide early indications of proarrhythmic risk. It is also important to assess the beat-to-beat variability of repolarization, as an increase can be a predictor of arrhythmias[4][5].
Q4: In which animal models have proarrhythmic events with this compound been studied?
A4: The proarrhythmic potential of this compound has been evaluated in several animal models, including anesthetized dogs, dogs with chronic complete atrioventricular block (a model of remodeled hearts), and the methoxamine-sensitized rabbit model, which is specifically designed to be sensitive to drug-induced TdP[3][4][5][7].
Troubleshooting Guides
In Vivo Electrophysiology and ECG Monitoring in Dogs
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Significant QT Prolongation Without Arrhythmias | This is an expected pharmacological effect of this compound due to IKr blockade. | - Continue monitoring closely. - Ensure accurate QT correction for heart rate (e.g., using Van de Water's formula for dogs)[8]. - Analyze T-wave morphology and beat-to-beat variability for any signs of instability. |
| Appearance of Ventricular Premature Beats (VPBs) or Non-Sustained Ventricular Tachycardia (NSVT) | - High dose of this compound. - Underlying cardiac substrate in the animal. - Anesthetic effects. | - Verify the dose and infusion rate. - Review the animal's baseline ECG for any pre-existing abnormalities. - Consider the potential confounding effects of the anesthetic agent being used. |
| Signal Artifacts Obscuring ECG Interpretation | - Poor electrode contact. - Animal movement. - Electrical interference. | - Check electrode placement and skin contact. - Allow for an acclimatization period for the animal to be calm. - Ensure proper grounding of equipment and a shielded environment. |
| Difficulty Distinguishing Drug Effect from Normal Physiological Variation | Heart rate and other physiological parameters can fluctuate in conscious animals. | - Ensure a sufficient baseline recording period before drug administration. - Use telemetry-implanted animals for cleaner, more stable long-term recordings[8][9]. - Compare data to a vehicle-treated control group. |
Methoxamine-Sensitized Rabbit Model
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High Incidence of TdP in Control Group (Vehicle + Methoxamine) | The model is highly sensitive, and some animals may be inherently more susceptible. | - Review historical control data from your lab. - Ensure consistent and appropriate anesthesia, as this can influence TdP incidence[10][11]. |
| No TdP Observed with a Known Proarrhythmic Agent (Positive Control) | - Insufficient dose of the positive control. - Suboptimal methoxamine sensitization. - Animal age can affect susceptibility[1][12]. | - Verify the dose and administration of the positive control (e.g., dofetilide). - Confirm the continuous infusion of methoxamine at the correct rate. - Use young adult female rabbits, as they tend to be more susceptible. |
| Variable QT Prolongation in Response to this compound | - Individual animal variability in drug metabolism or ion channel expression. - Inconsistent drug administration. | - Increase the number of animals per group to account for variability. - Ensure accurate and consistent intravenous drug administration. |
In Vitro Patch-Clamp Electrophysiology
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unstable Recordings or "Rundown" of hERG Current | - Gradual loss of intracellular components essential for channel function. - Poor seal resistance. | - Include Mg-ATP in the internal pipette solution to support channel function[13]. - Consider using the perforated patch technique to preserve the intracellular environment[13]. - Ensure a high-resistance "giga-seal" is formed before recording[14][15]. |
| Difficulty Isolating Specific Ion Channel Currents | - Incomplete blockade of other channels. - Non-specific effects of the drug. | - Use specific channel blockers to isolate the current of interest. - Apply a voltage protocol designed to minimize contamination from other currents. |
| Inconsistent Drug Effects Between Cells | - Variability in cell health or passage number. - Inaccurate drug concentrations. | - Use cells from a consistent passage number and ensure they are healthy before recording. - Prepare fresh drug solutions daily and verify the final concentrations. |
Data Presentation
Table 1: Incidence of Torsades de Pointes (TdP) in Animal Models
| Compound | Animal Model | Dose/Concentration | Incidence of TdP | Reference |
| This compound | Methoxamine-sensitized rabbit | Not specified | 0/17 | [2][7] |
| Dofetilide | Methoxamine-sensitized rabbit | Not specified | 12/17 | [2][7] |
| This compound | Dogs with chronic AV block | Not specified | 4/11 | [5][6] |
| Dofetilide | Dogs with chronic AV block | Not specified | 14/14 | [5][6] |
Table 2: Electrophysiological Effects of this compound in Animal Studies
| Parameter | Animal Model | Effect of this compound | Reference |
| QT Interval | Anesthetized Dog (Normal Heart) | Increased from 290±7 ms to 397±15 ms | [5] |
| QT Interval | Anesthetized Dog (Chronic AV Block) | Increased from 535±28 ms to 747±36 ms | [5] |
| QT Interval | Methoxamine-sensitized rabbit | Increased from 145±8 ms to 196±18 ms | [2][7] |
| Atrial Action Potential Duration (APD) | Anesthetized Dog | Preferentially prolonged compared to ventricular APD | [2][3] |
| Ventricular Beat-to-Beat Variability | Dogs with chronic AV block | No significant increase | [4][5] |
Experimental Protocols
In Vivo Electrophysiology Study in Anesthetized Dogs
-
Animal Preparation: Mongrel dogs are anesthetized, and ventilation is maintained. Body temperature is kept constant.
-
Catheter Placement: Multipolar electrode catheters are inserted via the femoral veins and positioned in the right atrium and right ventricle under fluoroscopic guidance for recording and stimulation.
-
Baseline Recordings: Stable baseline intracardiac electrograms and a 12-lead surface ECG are recorded.
-
Drug Administration: this compound or vehicle is administered via intravenous infusion at ascending doses.
-
Electrophysiological Measurements: At each dose level, the following parameters are measured:
-
Heart rate, PR interval, QRS duration, and QT interval from the surface ECG.
-
Atrial and ventricular effective refractory periods (AERP and VERP) using programmed electrical stimulation.
-
Action potential duration (APD) using a monophasic action potential catheter.
-
-
Data Analysis: Changes in electrophysiological parameters from baseline are calculated for each dose.
Methoxamine-Sensitized Rabbit Model for TdP Assessment
-
Animal Preparation: Rabbits are anesthetized, and a lead II ECG is continuously recorded. The jugular vein is cannulated for drug infusion.
-
Sensitization: A continuous intravenous infusion of methoxamine is started to induce α-adrenergic stimulation, which sensitizes the heart to proarrhythmic events.
-
Drug Infusion: After a stabilization period with methoxamine, this compound, a positive control (e.g., dofetilide), or vehicle is infused intravenously.
-
Monitoring for Arrhythmias: The ECG is continuously monitored for the occurrence of ventricular extrasystoles, ventricular tachycardia, and TdP.
-
Data Analysis: The incidence and duration of arrhythmic events are quantified for each treatment group. The QT interval is also measured before and during drug infusion.
Mandatory Visualizations
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: Workflow for in vivo proarrhythmia assessment.
References
- 1. Frontiers | TdP Incidence in Methoxamine-Sensitized Rabbit Model Is Reduced With Age but Not Influenced by Hypercholesterolemia [frontiersin.org]
- 2. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variations in hemodynamic parameters and ECG in healthy, conscious, freely moving telemetrized beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ECG arrhythmias in non-implanted vs. telemetry-implanted dogs: need for screening before and sufficient recovery time after implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AV-block and conduction slowing prevail over TdP arrhythmias in the methoxamine-sensitized pro-arrhythmic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 12. TdP Incidence in Methoxamine-Sensitized Rabbit Model Is Reduced With Age but Not Influenced by Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. researchgate.net [researchgate.net]
Stability of AZD-1305 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AZD-1305 under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that are relevant to its stability?
A1: this compound is a crystalline oxabispidine. Its neutral form is basic, with a pK(a) of 9.9. It exists in two polymorphic forms, with Form B being the more thermodynamically stable of the two. The compound has a melting point of approximately 90°C and is non-hygroscopic.[1]
Q2: What are the main factors that can cause the degradation of this compound?
A2: The primary factors leading to the degradation of this compound are elevated temperature and low pH (acidic conditions).[1]
Q3: What are the recommended storage conditions for solid this compound?
A3: For optimal stability, the free base of solid this compound should be stored in a closed container at 25°C. It has been shown to be stable for at least 3 months under these conditions, as well as at 40°C/75% relative humidity in an open container, and at 50°C in a closed container.[1]
Q4: Is there a preferred polymorphic form of this compound for research and development?
A4: Yes, Form B is the most thermodynamically stable polymorphic form of this compound within the typical temperature range of interest for pharmaceutical development and is therefore the preferred form.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays. | Degradation of this compound in acidic solution. | Ensure that the pH of all solutions containing this compound is maintained in a neutral to basic range. Avoid acidic buffers or prolonged exposure to acidic conditions. |
| Loss of compound potency over time in prepared solutions. | Temperature-induced degradation. | Prepare fresh solutions of this compound for each experiment. If short-term storage is necessary, store solutions at 2-8°C and protect from light. For longer-term storage, aliquots should be stored at -20°C or below. |
| Precipitation of this compound in aqueous solutions. | Poor solubility at neutral pH. | As a basic compound, the solubility of this compound is pH-dependent. If precipitation occurs, consider adjusting the pH of the solution. The use of co-solvents may also be necessary for certain applications. |
| Variability in solid-state characterization (e.g., DSC, XRPD). | Presence of different polymorphic forms. | Ensure you are using the thermodynamically stable Form B. If you suspect the presence of other forms, characterization by X-ray powder diffraction (XRPD) is recommended. |
Data on Solid-State Stability of this compound Free Base
| Condition | Container | Duration | Stability Outcome | Reference |
| 25°C | Closed | At least 3 months | Stable | [1] |
| 40°C / 75% Relative Humidity | Open | At least 3 months | Stable | [1] |
| 50°C | Closed | At least 3 months | Stable | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the degradation of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an appropriate volume of the stock solution to a solution of hydrochloric acid (e.g., 0.1 N HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Add an appropriate volume of the stock solution to a solution of sodium hydroxide (e.g., 0.1 N NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add an appropriate volume of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to UV light of a known wavelength for a defined period.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples as needed. Analyze all samples, including an unstressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound.
Visualizations
Caption: Mechanism of action of this compound as a multi-ion channel blocker.
Caption: Workflow for a forced degradation study of this compound.
References
Interpreting unexpected electrophysiological results with AZD-1305
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected electrophysiological results with AZD-1305.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are seeing a significant prolongation of the action potential duration (APD), but with less beat-to-beat variability than we expected for a hERG blocker. Is this a typical result for this compound?
A1: Yes, this is a known characteristic of this compound. While it does block the hERG (IKr) channel, which prolongs the APD, it also blocks the late sodium current (INa-late) and the L-type calcium current. The blockade of INa-late is thought to attenuate the repolarization instability typically associated with potent hERG blockers, resulting in less beat-to-beat variability of the APD.[1][2][3] In some studies, AZD1305 did not significantly increase beat-to-beat variability of the left-ventricular monophasic-action-potential duration, in contrast to the selective IKr blocker dofetilide.[4]
Q2: Our results show a more pronounced effect of this compound on atrial myocytes compared to ventricular myocytes. Is this expected?
A2: Yes, this compound has been shown to have atrial-predominant electrophysiological effects.[5][6] Studies have demonstrated that the block of the fast sodium current (INa) by AZD1305 is greater in atrial myocytes than in ventricular myocytes.[5][6] This atrial selectivity is a key feature of the compound, intended to enhance its efficacy in treating atrial fibrillation while potentially reducing ventricular proarrhythmic risk.[1]
Q3: We observed Torsade de Pointes (TdP) in our experimental model, even though some literature suggests this compound has a low proarrhythmic potential. What could be the reason for this discrepancy?
A3: This is a critical and complex issue. While preclinical studies in some models suggested a lower proarrhythmic potential for this compound compared to pure hERG blockers, clinical trials were ultimately discontinued because of QT prolongation and the occurrence of TdP in some patients.[4][7] Several factors could contribute to this discrepancy in your model:
-
Concentration: High concentrations of this compound can lead to excessive QT prolongation and increase the risk of TdP.
-
Metabolism: The metabolism of this compound, primarily via CYP3A4, can be inhibited by other compounds, leading to higher-than-expected plasma concentrations.[4]
-
Experimental Model: The specific animal model or cell line used can have different sensitivities to the drug's effects.
-
Underlying Conditions: The presence of underlying cardiac remodeling or electrolyte imbalances in your experimental model can increase the susceptibility to drug-induced arrhythmias.
Q4: We are having difficulty obtaining a stable whole-cell patch-clamp recording when studying this compound's effects on hERG channels. What are some general troubleshooting steps we can take?
A4: Instability in patch-clamp recordings can arise from various factors. Here are some general troubleshooting tips:
-
Pipette Quality: Ensure your patch pipettes have the optimal resistance (typically 6-8 MΩ for single-channel recordings) and are properly fire-polished.[8]
-
Solutions: Use freshly prepared and filtered (0.22 µm filter) internal and external solutions to avoid debris clogging the pipette tip.[9][10]
-
Cell Health: Ensure the cells are healthy and not passaged too many times. Unhealthy cells can have unstable membranes.
-
Seal Formation: Difficulty in forming a giga-ohm seal can be due to unhealthy cells, dirty solutions, or improper pipette pressure.[9]
-
Run-down: hERG channels are known to exhibit "run-down" (a gradual decrease in current amplitude over time) in whole-cell patch-clamp recordings.[11] To mitigate this, consider including Mg-ATP in your internal solution. Some researchers also use the perforated patch technique to maintain the intracellular environment and reduce run-down.[11]
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels
| Ion Current | IC50 (µM) | Cell Type | Reference |
| INa-late | 4.3 | Dog ventricular myocytes | [3][12] |
| INa-peak | 66 | Dog ventricular myocytes | [3][12] |
| hERG (IKr) | Predominantly blocked | CHO cells, Canine ventricular myocytes | [12][13] |
| L-type Ca2+ | Predominantly blocked | Not specified | [13] |
Note: Specific IC50 values for hERG and L-type calcium channels were not consistently reported in the provided search results, but they are described as being predominantly blocked by AZD1305.
Table 2: Electrophysiological Effects of this compound in vivo (Rabbit Model)
| Parameter | Control | This compound | Dofetilide | Reference |
| QT Interval (ms) | 145 ± 8 | 196 ± 18 | 256 ± 15 | [13][14] |
| Beat-to-beat QT interval variability (STV, ms) | 2 ± 0.8 | 2 ± 0.3 | 12 ± 1.1 | [13] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of INa in Isolated Cardiomyocytes
This protocol is based on methodologies described for studying the effects of this compound on sodium currents.[12][15]
-
Cell Preparation: Isolate ventricular midmyocardial cells from a suitable animal model (e.g., canine).
-
Solutions:
-
External Solution (in mM): NaCl 135, CsCl 5.4, MgCl2 1, CaCl2 1.8, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH.
-
-
Electrode Fabrication: Pull borosilicate glass capillaries to a resistance of 6-8 MΩ when filled with the internal solution.[8]
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Apply a 300 ms test pulse to -10 mV at a frequency of 0.2 Hz to elicit the sodium current.
-
To isolate the late sodium current (INa-late), anemonia sulcata toxin II (ATX-II) (e.g., 0.03 µM) can be added to the external solution.[12]
-
After obtaining a stable baseline recording, apply ascending concentrations of this compound (e.g., 0.1–30 µM).
-
Use a specific blocker like tetrodotoxin (TTX) (e.g., 30 µM) to determine the zero current level.[12]
-
-
Data Analysis: Measure the peak sodium current (INa-peak) and the late sodium current (INa-late) and plot the concentration-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: General workflow for whole-cell patch-clamp experiments.
Caption: Troubleshooting logic for interpreting this compound results.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
AZD-1305 Technical Support Center: Navigating the Challenges of Bench-to-Bedside Translation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental antiarrhythmic agent AZD-1305. The content is structured to address common questions and troubleshooting scenarios encountered during preclinical and translational research, with a focus on understanding the challenges that led to the discontinuation of its clinical development.
Frequently Asked Questions (FAQs)
Q1: What was the intended therapeutic use for this compound?
This compound was an experimental drug candidate developed for the management and pharmacological conversion of cardiac arrhythmias, particularly atrial fibrillation (AF) and atrial flutter.[1][2]
Q2: What is the primary mechanism of action of this compound?
This compound is a combined ion channel blocker.[1][3] Its primary mechanism involves the inhibition of multiple cardiac ion channels, including:
-
Rapidly activating delayed-rectifier potassium current (IKr): Mediated by the hERG potassium channel, blocking this current prolongs the action potential duration (APD) and increases the refractory period of cardiac myocytes.[1][4]
-
Late inward sodium current (INa-late): It more potently inhibits the late sodium current compared to the peak sodium current.[4] This action helps to prevent early afterdepolarizations (EADs) and reduces repolarization instability that can be caused by IKr blockade alone.[1][5]
-
L-type calcium current (ICa,L): Blocking this current helps to suppress the intracellular calcium rises that can also lead to EADs.[1]
Q3: What was the preclinical rationale for developing this compound for atrial fibrillation?
Preclinical studies, both in vitro and in vivo, suggested that this compound had an "atrial-selective" electrophysiological profile.[1][6] It was shown to prolong the effective refractory period and reduce the maximum rate of rise of the action potential upstroke (Vmax) to a greater extent in atrial myocytes compared to ventricular myocytes.[6] This atrial-predominant action was thought to offer a therapeutic advantage by targeting the substrate of AF while minimizing effects on the ventricles, potentially reducing the risk of ventricular pro-arrhythmias.[1][6][7]
Q4: Why was the clinical development of this compound discontinued?
Despite showing efficacy in converting atrial fibrillation to normal sinus rhythm in a dose-dependent manner, the clinical development of this compound was terminated due to an unfavorable benefit-risk profile.[3] The primary safety concern was significant QT interval prolongation, which led to the development of a life-threatening ventricular arrhythmia called Torsade de Pointes (TdP) in some patients.[3][8] This demonstrated a critical failure in translating the anticipated safety profile from preclinical models to human subjects.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.
Table 1: In Vitro Ion Channel Blocking Potency of this compound
| Ion Current | Channel | IC50 (µM) | Preparation | Reference |
| INa-late | Nav1.5 | 4.3 | Dog Cardiomyocytes | [5] |
| INa-peak | Nav1.5 | 66 | Dog Cardiomyocytes | [5] |
| IKr | hERG | Data not specified | CHO Cells | [9] |
| ICa,L | Cav1.2 | Data not specified | CHO Cells | [9] |
Table 2: Clinical Efficacy of Intravenous this compound in Converting Atrial Fibrillation
| Treatment Group | Dose Rate (mg/h) | Patients (n) | Conversion Rate (%) | P-value vs. Placebo |
| Placebo | - | 43 | 0 | - |
| This compound Dose Group 1 | 50 | 26 | 8 | 0.14 |
| This compound Dose Group 2 | 100 | 45 | 18 | 0.006 |
| This compound Dose Group 3 | 130 | 45 | 38 | <0.001 |
| This compound Dose Group 4 | 180 | 12 | 50 | <0.001 |
Data from a Phase 2 clinical trial (NCT00915356). Conversion was assessed within 90 minutes of starting the infusion.[3][8]
Key Experimental Methodologies & Signaling Pathways
Signaling Pathway of this compound in a Cardiomyocyte
The following diagram illustrates the multi-channel blocking effect of this compound on the cardiac action potential.
Caption: Mechanism of this compound action on key cardiac ion channels and the action potential.
Experimental Workflow: From Bench to Bedside Failure
This diagram outlines the translational pathway for this compound, highlighting the discrepancy between preclinical findings and clinical outcomes.
Caption: Translational pathway of this compound from preclinical promise to clinical failure.
Troubleshooting Guides
Issue 1: Difficulty Replicating Atrial-Selective Electrophysiological Effects In Vitro
Question: My in vitro experiments are not showing a clear atrial-predominant effect of this compound on action potential duration (APD) or Vmax. What could be the cause?
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Cellular Model | The atrial-selective properties of this compound are dependent on the differential expression and kinetics of ion channels between atrial and ventricular myocytes. Ensure you are using well-characterized primary atrial and ventricular cells from a relevant species (e.g., canine, as used in original studies).[6] Transformed cell lines may not replicate these differences. |
| Pacing Frequency | The sodium channel blocking properties of this compound are use-dependent.[10] This means the degree of block increases at faster heart rates (pacing frequencies). Ensure you are comparing effects across a range of physiologically relevant frequencies (e.g., 1 Hz, 2 Hz, 3 Hz) to unmask the full extent of the Vmax depression. |
| Compound Concentration | The multi-channel effects of this compound occur over different concentration ranges. Verify the concentration of your stock solution and ensure accurate dilutions. Run a full concentration-response curve to characterize the effects on different parameters (e.g., APD90, Vmax) in both cell types. |
| Recording Conditions | Ensure temperature, pH, and osmolarity of your internal and external solutions are stable and appropriate for cardiac myocytes. Small variations can alter ion channel kinetics and drug potency. |
Issue 2: Observing Significant APD Instability or EADs in Preclinical Models
Question: I am applying this compound to my cellular or tissue preparations and observing significant beat-to-beat variability in APD and early afterdepolarizations (EADs), which seems to contradict the proposed benefit of late sodium current block. Why is this happening?
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Dominant IKr Blockade | At certain concentrations, the potent IKr blocking effect of this compound can overwhelm the protective effect of the INa-late and ICa,L blockade, leading to excessive APD prolongation and instability.[1] This is the core reason for its clinical failure. You may be replicating the very pro-arrhythmic risk seen in humans. |
| Experimental Conditions | Pro-arrhythmic events are more likely under conditions of slow pacing rates (bradycardia) and low extracellular potassium (hypokalemia). Check your experimental protocol and solution composition. The original clinical trials excluded patients with potassium levels below 3.8 mmol/L.[11] |
| Model Sensitivity | Some animal models or cell types are inherently more susceptible to drug-induced arrhythmias. For example, rabbit Purkinje fibers are highly sensitive to IKr blockers.[5] Characterize the baseline stability of your preparation before applying the compound. |
| Data Interpretation | The key finding was that this compound attenuated the repolarization instability caused by a pure IKr blocker, but did not eliminate it entirely.[5] Consider co-application with a pure IKr blocker (like dofetilide or E-4031) to see if this compound reduces the pro-arrhythmic effect, which would align with published data. |
Troubleshooting Logic for Patch Clamp Experiments with this compound
This diagram provides a decision-making framework for common patch clamp issues when studying this compound.
Caption: Decision tree for troubleshooting inconsistent patch clamp results with this compound.
References
- 1. Isolated myocytes from adult canine left ventricle: Ca2+ tolerance, electrophysiology, and ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. AZD1305 - Wikipedia [en.wikipedia.org]
- 5. Improving Cardiac Action Potential Measurements: 2D and 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 7. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and study of cardiac nuclei from canine myocardium and adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. criver.com [criver.com]
Technical Support Center: Minimizing Torsades de Pointes Risk with AZD1305 Analogs
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the risk of Torsades de Pointes (TdP) when developing analogs of the multi-ion channel blocker AZD1305. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visualizations to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which AZD1305 and its analogs may induce Torsades de Pointes?
A1: The primary mechanism is through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1] Inhibition of IKr prolongs the cardiac action potential duration (APD), leading to a prolongation of the QT interval on the electrocardiogram (ECG).[1] Excessive QT prolongation is a major risk factor for the development of early afterdepolarizations (EADs), which can trigger TdP.[2] AZD1305 is a multi-ion channel blocker, also affecting sodium (Nav1.5) and calcium (Cav1.2) channels, but its potent hERG blocking activity is the principal concern for TdP risk.[3]
Q2: What was the observed proarrhythmic risk of AZD1305 in clinical and preclinical studies?
A2: Preclinical studies in animal models, such as the methoxamine-sensitized rabbit, showed that while AZD1305 prolonged the QT interval, it did not induce TdP, unlike the selective IKr blocker dofetilide.[3] Similarly, in dogs with remodeled hearts, AZD1305 showed a lower proarrhythmic potential compared to dofetilide despite similar QT prolongation.[4] However, in a clinical study involving patients with atrial fibrillation, AZD1305 was associated with QT prolongation and two instances of TdP, one of which required defibrillation.[5] This unfavorable benefit-risk profile led to the discontinuation of its development.[5]
Q3: How can we design AZD1305 analogs with a reduced risk of TdP?
A3: The key is to optimize the selectivity profile of the analogs. The primary goal should be to reduce the affinity for the hERG channel while retaining the desired therapeutic activity. This can be approached through structure-activity relationship (SAR) studies. Modifications to the chemical structure of AZD1305 can alter its binding to the hERG channel's inner cavity, where key residues like tyrosine 652 and phenylalanine 656 are located. For example, altering the polarity or size of substituents on the molecule can impact these interactions and reduce hERG blocking potency. A balanced ion channel blocking profile, where the block of inward currents (e.g., late Na+ or Ca2+) counteracts the proarrhythmic effects of K+ channel blockade, might also be a viable strategy.
Q4: What is the recommended preclinical testing cascade to assess the TdP risk of AZD1305 analogs?
A4: A tiered approach is recommended:
-
In vitro Ion Channel Screening: Begin with high-throughput screening assays (e.g., fluorescence-based or automated patch clamp) to assess the inhibitory activity of the analogs on the hERG channel. Follow up with detailed characterization of potent hERG blockers using the gold-standard manual patch clamp technique to determine the IC50 value.[6][7] Concurrently, assess the activity on other key cardiac ion channels, including Nav1.5 (peak and late current) and Cav1.2, to understand the complete ion channel blocking profile.[8]
-
In vitro Cardiac Tissue Models: Test promising candidates on isolated cardiac preparations, such as Purkinje fibers or ventricular wedge preparations, to evaluate their effects on action potential duration (APD) and to detect early afterdepolarizations (EADs).[8]
-
Ex vivo Perfused Heart Models: Utilize the Langendorff-perfused rabbit heart model to assess the integrated effects on cardiac electrophysiology, including QT interval prolongation and the propensity to induce arrhythmias under baseline and proarrhythmic conditions (e.g., hypokalemia).[9]
-
In vivo Animal Models: Conduct studies in conscious, telemetered animals (e.g., dogs, non-human primates) to evaluate the effects on the QT interval at various doses and to correlate these findings with plasma drug concentrations.[10][11]
Quantitative Data Summary
Table 1: In Vitro Ion Channel Blocking Potency of AZD1305
| Ion Channel | Cell Line | Assay Type | IC50 (µM) |
| hERG (IKr) | HEK293 | Whole-cell Patch Clamp | 0.048 |
| Nav1.5 (peak) | HEK293 | Whole-cell Patch Clamp | 1.3 |
| Cav1.2 | HEK293 | Whole-cell Patch Clamp | 1.8 |
Data compiled from published studies.
Table 2: In Vivo Effects of AZD1305 on QT Interval
| Species | Model | Dose/Infusion Rate | QT Interval Prolongation | TdP Incidence | Reference |
| Rabbit | Anesthetized, methoxamine-sensitized | 0.1 mg/kg + 0.01 mg/kg/min | +51 ms | 0/17 | [3] |
| Dog | Chronic AV block | 0.1 mg/kg | +212 ms | 4/11 | [4] |
| Human | Atrial Fibrillation Patients | 130 mg/h | Dose-dependent increase | 1 patient | [5] |
| Human | Atrial Fibrillation Patients | 180 mg/h | Dose-dependent increase | 1 patient | [5] |
Experimental Protocols
Detailed Methodology for Manual Patch Clamp hERG Assay
This protocol is for determining the inhibitory effect of a test compound on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293 or CHO).
1. Cell Preparation:
-
Culture hERG-expressing cells under standard conditions (e.g., 37°C, 5% CO2).
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in the external recording solution and allow them to recover for at least 30 minutes before use.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
3. Electrophysiological Recording:
-
Use a patch clamp amplifier and data acquisition system (e.g., HEKA EPC10).[7]
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Maintain the bath temperature at approximately 36 ± 1°C.[7]
-
Obtain a gigaohm seal (>1 GΩ) between the pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for series resistance by at least 80%.[7]
4. Voltage Protocol:
-
Apply a standardized voltage protocol to elicit hERG currents. A common protocol is:
-
Holding potential of -80 mV.
-
Depolarizing step to +20 mV for 1000 ms to activate and inactivate the channels.
-
Repolarizing step to -50 mV for 2000 ms to elicit the characteristic hERG tail current.
-
-
Repeat this protocol at a frequency of 0.1 to 0.2 Hz.[7]
5. Compound Application and Data Analysis:
-
Establish a stable baseline recording of the hERG current in the external solution.
-
Apply the vehicle control (e.g., 0.1% DMSO in external solution) to ensure no effect on the current.
-
Apply increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.
-
Measure the peak amplitude of the tail current at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Detailed Methodology for Langendorff-Perfused Rabbit Heart Assay
This ex vivo model assesses the integrated effects of a compound on cardiac electrophysiology and its proarrhythmic potential.
1. Heart Isolation and Perfusion:
-
Anesthetize a New Zealand White rabbit and administer heparin.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta and begin retrograde perfusion with warmed (37°C), oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure.[9]
-
The composition of the Krebs-Henseleit buffer (in mM) is: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 2.5 CaCl2, 11 Glucose.
2. Electrophysiological Recordings:
-
Place a volume-conducted ECG electrode in the perfusion chamber to record a pseudo-ECG and measure the QT interval.
-
Optionally, place monophasic action potential (MAP) electrodes on the epicardial surface of the left ventricle to record action potentials and measure APD.
3. Experimental Protocol:
-
Allow the heart to stabilize for at least 30 minutes.
-
Record baseline ECG and MAP signals.
-
Administer the vehicle control via the perfusate for a defined period and record any changes.
-
Administer increasing concentrations of the test compound through the perfusate.
-
Record ECG and MAP signals continuously to assess changes in heart rate, QT interval, and APD.
-
Monitor for the occurrence of arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia, and TdP.
-
To increase the sensitivity for proarrhythmic events, the experiment can be performed under conditions of low potassium (e.g., 2.5 mM KCl) in the perfusate.
4. Data Analysis:
-
Measure the heart rate and correct the QT interval for changes in heart rate (e.g., using Van de Water's formula for rabbits).
-
Calculate the change in the corrected QT interval and APD from baseline at each compound concentration.
-
Quantify the incidence and severity of any observed arrhythmias.
Troubleshooting Guides
Troubleshooting for Manual Patch Clamp hERG Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unstable gigaohm seal | - Unhealthy cells- Debris in solutions or on pipette tip- Mechanical vibration | - Use cells from a healthy, low-passage culture.- Filter all solutions (0.22 µm filter).- Ensure the anti-vibration table is functioning correctly. |
| Low hERG current amplitude | - Low channel expression in the cell line- "Rundown" of the current over time | - Use a cell line with confirmed high hERG expression.- Include Mg-ATP in the internal solution to slow rundown. Perform experiments quickly after achieving whole-cell configuration. |
| High background noise | - Improper grounding of the setup- Electrical interference from other equipment | - Check all grounding connections.- Turn off unnecessary nearby electrical equipment. Use a Faraday cage. |
| Inconsistent IC50 values | - Compound precipitation at higher concentrations- Incomplete washout between concentrations | - Visually inspect solutions for precipitation. Consider using a surfactant in the external solution for poorly soluble compounds.[12]- Ensure adequate time for washout and equilibration between concentrations. |
Visualizations
Signaling Pathway of TdP Induction
Caption: Mechanism of TdP induction by hERG-blocking drugs.
Experimental Workflow for TdP Risk Assessment
Caption: Tiered workflow for preclinical TdP risk assessment.
References
- 1. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of torsades de pointes: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 8. Comprehensive in vitro pro‐arrhythmic assays demonstrate that omecamtiv mecarbil has low pro‐arrhythmic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing drug delivery of AZD-1305 in in vivo research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD-1305 in in vivo studies. The information is designed to address common challenges and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vivo?
This compound is a potent and selective inhibitor of the human Ether-a-go-go-Related Gene (hERG) potassium channel (Kv11.1). In vivo, its primary action is the blockade of this channel, which plays a crucial role in cardiac repolarization. This inhibition leads to a prolongation of the QT interval on an electrocardiogram (ECG), a biomarker for potential proarrhythmic risk.
Q2: What is the recommended vehicle for formulating this compound for in vivo administration?
For oral gavage, a common and effective vehicle for this compound is a 0.5% solution of methylcellulose in purified water. This suspension helps to ensure uniform delivery of the compound.
Q3: What are typical dosage levels of this compound used in preclinical animal models?
Dosage can vary depending on the animal model and study objectives. However, a commonly referenced oral dose in dog models is 1 mg/kg, which has been shown to produce a significant and measurable prolongation of the QT interval. Researchers should perform dose-ranging studies to determine the optimal concentration for their specific experimental setup.
Q4: How should I monitor the physiological effects of this compound in my animal model?
Continuous electrocardiogram (ECG) monitoring is essential to track changes in the QT interval, which is the primary pharmacodynamic endpoint. It is also advisable to monitor for any signs of arrhythmia.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Variability in QT Interval Prolongation | Inconsistent drug formulation or administration. | Ensure this compound is homogeneously suspended in the vehicle (e.g., 0.5% methylcellulose) before each administration. Use precise oral gavage techniques to ensure accurate dosing. |
| Precipitation of this compound in Formulation | Poor solubility of the compound in the chosen vehicle. | Prepare the formulation fresh before each use. Sonication of the suspension may aid in achieving a more uniform mixture. |
| Unexpected Animal Mortality or Severe Adverse Events | Potential for proarrhythmic events at higher doses. | Start with lower doses and perform a careful dose-escalation study. Implement continuous ECG monitoring to detect early signs of adverse cardiac events. |
| Difficulty in Detecting a Clear QT Prolongation Effect | Suboptimal dose or insufficient exposure. | Verify the dose and administration route. Consider conducting pharmacokinetic studies to confirm systemic exposure to this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Objective: To prepare a homogeneous suspension of this compound for oral gavage.
-
Materials:
-
This compound powder
-
0.5% methylcellulose in purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Weighing scale
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and number of animals.
-
Weigh the this compound powder accurately.
-
Add a small amount of the 0.5% methylcellulose vehicle to the this compound powder in a mortar and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension.
-
Stir the final suspension using a magnetic stir bar for at least 30 minutes before administration to maintain homogeneity.
-
Visual Guides
Caption: Workflow from this compound administration to physiological effect.
Caption: Troubleshooting logic for variable experimental results.
Validation & Comparative
AZD-1305 Versus Dofetilide for Atrial Fibrillation: A Comparative Analysis
An examination of two antiarrhythmic agents for the treatment of atrial fibrillation reveals critical differences in their mechanisms of action, clinical efficacy, and safety profiles. While dofetilide remains a therapeutic option, the development of AZD-1305 was halted due to safety concerns, specifically an unfavorable risk-benefit profile related to QT interval prolongation and Torsades de Pointes (TdP).
This guide provides a detailed comparison of this compound and dofetilide, presenting data on their electrophysiological effects, clinical trial outcomes, and the experimental protocols used in key studies. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of atrial fibrillation therapies.
Mechanism of Action: A Tale of Two Blockers
Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG). This selective action prolongs the cardiac action potential and increases the effective refractory period in both the atria and ventricles, thereby exerting its antiarrhythmic effect.
In contrast, this compound is a combined ion channel blocker, targeting not only the IKr current but also the late inward sodium current (INa) and the L-type calcium current. A key characteristic of this compound is its atrial-predominant action, with a more pronounced effect on atrial myocytes compared to ventricular myocytes. This atrial selectivity was a strategic approach to reduce the risk of ventricular proarrhythmias, a common concern with antiarrhythmic drugs.
Efficacy in Atrial Fibrillation
Both this compound and dofetilide have demonstrated efficacy in the conversion of atrial fibrillation to sinus rhythm and in the maintenance of sinus rhythm. However, the clinical development of this compound was terminated before large-scale comparative trials against dofetilide could be conducted in a patient population.
Conversion of Atrial Fibrillation to Sinus Rhythm
A dose-escalation study of intravenous this compound showed a dose-dependent increase in the conversion of atrial fibrillation to sinus rhythm.[1] Similarly, clinical trials with dofetilide have established its efficacy in converting atrial fibrillation and atrial flutter to sinus rhythm.[2][3]
| Drug | Study | Patient Population | Conversion Rate | Placebo Conversion Rate |
| This compound | IV Dose-Escalation | Atrial Fibrillation (3h - 3mo) | 8-50% (dose-dependent) | 0% |
| Dofetilide | Danish Dofetilide in AF and Flutter Study | Atrial Fibrillation or Flutter | 30% | 3.3% |
| Dofetilide | DIAMOND-AF Substudy | Atrial Fibrillation/Flutter with LV dysfunction | 59% (including electrical cardioversion) | 34% (including electrical cardioversion) |
Table 1. Efficacy in Conversion of Atrial Fibrillation/Flutter.
Maintenance of Sinus Rhythm
The DIAMOND (Danish Investigations of Arrhythmia and Mortality on Dofetilide) studies demonstrated that dofetilide is effective in maintaining sinus rhythm in patients with atrial fibrillation and left ventricular dysfunction.[4][5] Data on the long-term maintenance of sinus rhythm with this compound from large patient populations is unavailable due to its discontinued development.
| Drug | Study | Patient Population | Maintenance of Sinus Rhythm at 1 Year | Placebo Maintenance at 1 Year |
| Dofetilide | DIAMOND-AF Substudy | Atrial Fibrillation/Flutter with LV dysfunction | 79% | 42% |
Table 2. Efficacy in Maintenance of Sinus Rhythm.
Safety Profile: The Decisive Factor
The primary differentiator between this compound and dofetilide lies in their safety profiles, specifically the risk of proarrhythmia.
QT Prolongation and Torsades de Pointes (TdP)
Both drugs are known to prolong the QT interval, a major risk factor for the life-threatening ventricular arrhythmia, Torsades de Pointes. Clinical trials with this compound revealed a dose-dependent increase in the QTcF interval, and cases of TdP were reported, ultimately leading to the cessation of its development program.[1]
Dofetilide also carries a significant risk of TdP, which is dose-dependent and influenced by factors such as renal function and drug interactions.[6][7][8] This risk necessitates in-hospital initiation of dofetilide therapy for close monitoring of the QT interval and renal function.[9]
A head-to-head preclinical study in a canine model with chronic complete atrioventricular block, a model known to be susceptible to TdP, provided valuable comparative data. In this study, while both drugs prolonged ventricular repolarization to a similar extent, this compound was associated with a significantly lower incidence of TdP compared to dofetilide.[10][11]
| Drug | Study | Key Safety Findings |
| This compound | IV Dose-Escalation (Human) | Dose-dependent QTcF prolongation; 2 cases of TdP (one requiring defibrillation).[1] |
| Dofetilide | Various Clinical Trials (Human) | Known risk of dose-dependent QT prolongation and TdP, necessitating in-hospital initiation and monitoring.[6][12] |
| This compound vs. Dofetilide | Canine Model with AV Block | Similar QT prolongation. TdP induced in 4 of 11 dogs with this compound vs. all 14 dogs with dofetilide.[10] |
Table 3. Comparative Safety Profile Regarding Proarrhythmia.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key studies cited in this comparison.
This compound Intravenous Dose-Escalation Study for AF Conversion
-
Study Design: A double-blind, randomized, placebo-controlled, multicenter, dose-escalation study.[1]
-
Patient Population: Patients with atrial fibrillation episodes lasting from 3 hours to 3 months.[1]
-
Intervention: Patients were randomized (3:1) to receive a maximum 30-minute intravenous infusion of this compound or a matching placebo. Four ascending dose groups were assigned sequentially with dose rates of 50, 100, 130, and 180 mg/h.[1]
-
Primary Efficacy Endpoint: The proportion of patients converting to sinus rhythm within 90 minutes from the start of the infusion.[1]
-
Safety Monitoring: Continuous ECG monitoring, with a focus on the QTcF interval.[1]
DIAMOND (Danish Investigations of Arrhythmia and Mortality on Dofetilide) Studies
-
Study Design: Two large, double-blind, placebo-controlled, randomized survival studies (DIAMOND-CHF and DIAMOND-MI).[13]
-
Patient Population: High-risk patients with left ventricular dysfunction (ejection fraction ≤ 35%) and either congestive heart failure or a recent myocardial infarction.[13] A substudy focused on patients with atrial fibrillation or flutter at baseline.[4][5]
-
Intervention: Patients were randomized to receive either dofetilide (titrated based on renal function and QTc interval) or a matching placebo.[13]
-
Primary Endpoints: All-cause mortality in the main trials. The AF substudy evaluated the conversion to and maintenance of sinus rhythm.[4][5][13]
-
Safety Monitoring: In-hospital initiation with continuous telemetry for at least the first 3 days to monitor for arrhythmias and QT prolongation.[13]
Preclinical Canine Model of Torsades de Pointes
-
Animal Model: Anesthetized mongrel dogs with surgically induced chronic complete atrioventricular (AV) block, which leads to myocardial remodeling and increased susceptibility to TdP.[10]
-
Intervention: The electrophysiological and proarrhythmic effects of intravenous this compound were compared with those of the selective IKr blocker dofetilide in the same animals.[10]
-
Measurements: Ventricular and atrial electrophysiological parameters, including QT interval and monophasic action potential duration, were assessed. The incidence of TdP was the primary safety endpoint.[10]
-
Rationale: This model allows for a direct comparison of the proarrhythmic potential of different drugs in a highly sensitive in vivo system.
Conclusion
The comparison between this compound and dofetilide highlights a critical challenge in antiarrhythmic drug development: balancing efficacy with the risk of proarrhythmia. While this compound's multi-channel blocking and atrial-selective properties were promising in preclinical models for reducing ventricular proarrhythmia compared to a pure IKr blocker like dofetilide, this theoretical advantage did not translate into an acceptable safety profile in human clinical trials. The observed incidence of TdP with this compound led to the discontinuation of its development.
Dofetilide, despite its own risk of proarrhythmia, remains a valuable therapeutic tool for selected patients with atrial fibrillation, particularly those with structural heart disease. Its use, however, is governed by a strict risk evaluation and management strategy, including in-hospital initiation and careful monitoring. The story of this compound and dofetilide serves as an important case study for researchers and drug developers, emphasizing the complexities of cardiac ion channel pharmacology and the paramount importance of a favorable risk-benefit profile in the treatment of atrial fibrillation.
References
- 1. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Intravenously Administered Dofetilide in Acute Termination of Atrial Fibrillation and Flutter: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 3. Clinical experience with dofetilide in the treatment of patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of dofetilide in the treatment of atrial fibrillation-flutter in patients with reduced left ventricular function: a Danish investigations of arrhythmia and mortality on dofetilide (diamond) substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dofetilide-induced long QT and torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Dofetilide in patients with left ventricular dysfunction and either heart failure or acute myocardial infarction: rationale, design, and patient characteristics of the DIAMOND studies. Danish Investigations of Arrhythmia and Mortality ON Dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Proarrhythmic Risk of AZD1305 and Amiodarone
For researchers, scientists, and drug development professionals, understanding the proarrhythmic potential of novel antiarrhythmic agents in comparison to established therapies is critical. This guide provides an objective comparison of the proarrhythmic risk associated with AZD1305, a combined ion channel blocker, and amiodarone, a widely used antiarrhythmic drug with a complex pharmacological profile.
This comparison synthesizes data from preclinical and clinical studies to evaluate key parameters associated with proarrhythmia, including the incidence of Torsades de Pointes (TdP), effects on cardiac action potential duration (APD), and QT interval prolongation.
Executive Summary
While direct head-to-head clinical trials comparing the proarrhythmic risk of AZD1305 and amiodarone are limited, preclinical evidence suggests that AZD1305 may possess a lower proarrhythmic potential than drugs that selectively block the hERG (human Ether-à-go-go-Related Gene) potassium channel. Amiodarone, despite its known effect on QT prolongation, is associated with a relatively low incidence of TdP, a characteristic attributed to its multi-channel blocking effects. This guide presents the available data to facilitate a comparative assessment.
Quantitative Data Comparison
The following table summarizes key quantitative data from various studies to compare the proarrhythmic profiles of AZD1305 and amiodarone. It is important to note that the data for AZD1305 is primarily from studies comparing it to dofetilide, a potent IKr blocker known for its proarrhythmic risk.
| Parameter | AZD1305 | Amiodarone | Key Findings & Citations |
| Incidence of Torsades de Pointes (TdP) | 0/11 dogs in a chronic atrioventricular block (AVB) model where dofetilide induced TdP in 14/14 dogs.[1] 0/17 rabbits in a methoxamine-sensitized model where dofetilide induced TdP in 12/17 rabbits.[2] | Overall incidence of TdP is reported to be less than 1.0%.[3] In a review of 17 studies with 2878 patients, the incidence of TdP was 0.7%.[3] | AZD1305 demonstrated a lower incidence of TdP in preclinical models compared to selective IKr blockers.[1][2] Amiodarone has a clinically established low incidence of TdP.[3] |
| QT Interval Prolongation | Increased QT interval from 145 ± 8 ms to 196 ± 18 ms in rabbits.[2] Increased QT interval from 535 ± 28 ms to 747 ± 36 ms in dogs with chronic AVB.[1] | Known to prolong the QTc interval.[4] In one study, chronic amiodarone treatment resulted in a QTc of 580 ± 80 ms.[4] | Both drugs prolong the QT interval, a class III antiarrhythmic effect.[1][2][4] |
| Beat-to-Beat Variability of Repolarization (BVR) | Did not significantly increase BVR in a canine model (2.8 ± 0.3 to 3.7 ± 0.3 ms).[1] | Data on direct BVR measurements are less consistently reported in the context of proarrhythmia. | Increased BVR is considered a marker of repolarization instability and proarrhythmic risk. AZD1305 showed less effect on BVR compared to dofetilide.[1] |
| Ion Channel Blocking Profile | Predominantly blocks hERG, L-type calcium, and hNav1.5 currents.[2] Also blocks the late sodium current (INaL).[5] | Blocks multiple potassium channels (IKr, IKs, Ito, IK1), sodium channels, calcium channels, and has anti-adrenergic properties.[6] | The multi-channel blocking activity of both drugs is thought to contribute to their efficacy and relative safety profiles compared to selective IKr blockers.[2][6] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of typical experimental protocols used to assess the proarrhythmic risk of these compounds.
Preclinical In Vivo Proarrhythmia Assessment (Canine Chronic AV Block Model)
This model is designed to increase susceptibility to drug-induced arrhythmias.
-
Animal Model: Adult mongrel dogs.
-
Induction of AV Block: Complete AV block is surgically induced. This leads to cardiac remodeling and a prolonged QT interval, making the animals more susceptible to TdP.
-
Drug Administration: After a recovery and remodeling period (e.g., >2 weeks), AZD1305 or a comparator drug is administered intravenously or orally.[1]
-
Electrophysiological Monitoring:
-
Continuous ECG monitoring to measure QT interval and heart rate.
-
Placement of monophasic action potential (MAP) catheters in the ventricles to measure action potential duration (APD) and assess for early afterdepolarizations (EADs).
-
Assessment of beat-to-beat variability of repolarization.
-
-
Endpoint Assessment: The primary endpoint is the incidence of spontaneous or induced TdP. Other endpoints include changes in QT interval, APD, and the occurrence of EADs.[1]
Preclinical In Vitro Ion Channel Electrophysiology (Whole-Cell Patch Clamp)
This technique is used to determine the potency and kinetics of drug binding to specific cardiac ion channels.
-
Cell Lines: Human embryonic kidney (HEK) cells or Chinese hamster ovary (CHO) cells stably transfected with the gene encoding the ion channel of interest (e.g., hERG, hNav1.5, Cav1.2).
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to record the ionic currents flowing through the specific channels in response to voltage clamp protocols.
-
Drug Application: The drug is perfused at increasing concentrations to determine the concentration-response relationship for channel block.
-
Data Analysis: The IC50 value (the concentration of the drug that causes 50% inhibition of the current) is calculated to quantify the potency of the drug for each ion channel.[2]
Signaling Pathways and Experimental Workflows
The proarrhythmic potential of a drug is intimately linked to its effects on cardiac ion channels and the resulting changes in the cardiac action potential.
The diagram above illustrates a typical workflow for assessing the proarrhythmic risk of a new chemical entity, moving from preclinical in vitro and in vivo studies to clinical trials.
The complex interplay of ion channel blockade by amiodarone is thought to be a key reason for its relatively low proarrhythmic risk despite significant QT prolongation. By blocking not only the repolarizing potassium currents (like IKr) but also inward depolarizing currents (sodium and calcium currents), amiodarone may prevent the triggers for TdP, such as early afterdepolarizations (EADs).
Conclusion
Based on the available preclinical data, AZD1305 appears to have a favorable proarrhythmic profile, particularly when compared to selective IKr blockers like dofetilide. Its multi-ion channel blocking activity, including blockade of the late sodium current, likely contributes to this safety profile.
Amiodarone, while effective, is associated with a well-characterized but low risk of TdP. Its complex pharmacology, involving the blockade of multiple cardiac ion channels, is believed to be protective against the proarrhythmic effects typically associated with significant QT prolongation.
For researchers and drug developers, the comparison suggests that a multi-channel blockade strategy, as seen with both AZD1305 and amiodarone, may offer a superior safety profile concerning proarrhythmia compared to highly selective IKr inhibitors. Further direct comparative studies would be beneficial to more definitively delineate the relative proarrhythmic risks of these two compounds.
References
- 1. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone-associated proarrhythmic effects. A review with special reference to torsade de pointes tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiodarone in patients with previous drug-mediated torsade de pointes. Long-term safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, sematilide, using a canine chronic atrioventricular block model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD-1305: An Atrial-Predominant Ion Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental drug candidate AZD-1305 with other antiarrhythmic agents, focusing on its atrial-predominant electrophysiological effects. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.
Introduction to this compound
This compound is an investigational antiarrhythmic compound that demonstrates a multi-ion channel blocking mechanism of action.[1] It was developed for the management of atrial fibrillation (AF) and atrial flutter.[1][2] In vitro studies have shown that this compound inhibits the rapid delayed-rectifier potassium current (IKr), the L-type calcium current, and the inward sodium current (INa).[1] A key characteristic of this compound is its atrial-selective activity, which is advantageous for targeting atrial arrhythmias while potentially minimizing the risk of ventricular pro-arrhythmias, a significant concern with many antiarrhythmic drugs.[1][3] Despite promising preclinical data, the clinical development of this compound was discontinued due to an unfavorable benefit-risk profile observed in clinical trials, including QT prolongation and instances of Torsades de Pointes (TdP).
Mechanism of Action: A Multi-Ion Channel Approach
This compound's primary mechanism involves the blockade of several key cardiac ion channels, which synergistically contribute to its antiarrhythmic and atrial-predominant effects.
-
IKr (hERG) Blockade : As a class III anti-arrhythmic agent, this compound blocks the hERG potassium channel, which is responsible for the IKr current.[1] This action prolongs the action potential duration (APD) and increases the refractory period in both atrial and ventricular myocytes.[1]
-
Sodium Channel (INa) Blockade : this compound also blocks voltage-gated sodium channels. This effect is more pronounced in atrial myocytes compared to ventricular ones.[3][4] This atrial-predominant INa blockade reduces the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction preferentially in the atria.[3][4] The blockade of the late sodium current (INalate) by this compound helps to modulate the instability in repolarization that can be induced by IKr blockade alone.[1]
-
L-type Calcium Current Blockade : The compound also inhibits the L-type calcium current, which can help to suppress the intracellular calcium oscillations that may lead to early afterdepolarizations (EADs), a potential trigger for arrhythmias.[1]
This combined blockade of INa, IKr, and the L-type calcium current is central to the antiarrhythmic potential of this compound.[1]
Comparative Electrophysiological Data
The atrial-predominant effects of this compound are most evident when comparing its impact on atrial versus ventricular tissue, and when benchmarked against agents with different selectivity profiles, such as the selective IKr blocker Dofetilide.
Table 1: Atrial vs. Ventricular Effects of this compound in Canine Models
| Parameter | Atrial Tissue | Ventricular Tissue | Concentration | Source |
| Action Potential Duration (APD90) Prolongation | 224±12 to 298±30 ms | 167±14 to 209±14 ms | 3.0 µM | [3] |
| Effective Refractory Period (ERP) Increase | Significant Increase | Moderate Increase | 1.2 and 4.5 µM | [3] |
| Vmax (AP Upstroke) Reduction | -51 ± 10% | -31 ± 23% | 3 µM | [3][4] |
| Fast Sodium Current (INa) Block | Greater Inhibition | Lesser Inhibition | Not specified | [3][4] |
Table 2: this compound vs. Dofetilide - Proarrhythmic Potential in Anesthetized Rabbits
| Parameter | This compound | Dofetilide (Selective IKr Blocker) | Source |
| QT Interval Prolongation | 145±8 to 196±18 ms | 161±3 to 256±15 ms | [5] |
| Incidence of Torsades de Pointes (TdP) | 0/17 rabbits | 12/17 rabbits | [5] |
| Beat-to-beat Variability of Repolarization | No significant increase | Significant increase | [5] |
Experimental Protocols
The following are summaries of the methodologies used in key preclinical studies to validate the effects of this compound.
In Vitro Canine Coronary-Perfused Preparations
-
Objective : To assess the electrophysiological effects of this compound on isolated atrial and ventricular tissues.
-
Methodology :
-
Canine hearts were excised and specific regions (e.g., right atrial crista terminalis, pectinate muscle, and ventricular free wall) were dissected and arterially perfused with Tyrode's solution.
-
Transmembrane action potentials were recorded using glass microelectrodes.
-
Tissues were stimulated at a fixed cycle length (e.g., 500 ms).
-
This compound was added to the perfusate at varying concentrations.
-
Parameters such as Action Potential Duration at 90% repolarization (APD90), Effective Refractory Period (ERP), and maximum upstroke velocity (Vmax) were measured before and after drug administration.
-
-
Source Reference : This protocol is based on the methods described in the study by Burashnikov et al. (2010).[3]
Whole-Cell Patch-Clamp Technique
-
Objective : To measure the effect of this compound on specific ion currents (e.g., INa, IKr) in isolated cardiac myocytes.
-
Methodology :
-
Atrial and ventricular myocytes were enzymatically isolated from canine hearts.
-
The whole-cell patch-clamp technique was employed to record ion currents.
-
Specific voltage protocols were applied to isolate the current of interest (e.g., a test pulse to -10 mV to activate INa).
-
This compound was applied at various concentrations to the extracellular solution.
-
The peak and late components of the sodium current and other currents were measured to determine the extent of blockade and calculate IC50 values.
-
-
Source Reference : This methodology is detailed in studies by Burashnikov et al. (2010) and Andersson et al. (2010).[3][6]
Comparison with Alternatives
This compound's profile is distinct from other antiarrhythmic agents due to its multi-channel blocking and atrial-predominant nature.
-
Dofetilide : A selective IKr blocker, Dofetilide effectively prolongs APD but does so uniformly across the atria and ventricles. This lack of selectivity increases the risk of ventricular proarrhythmias like TdP, a risk that this compound's additional INa and calcium channel blockade was intended to mitigate.[1][5]
-
Ranolazine and Amiodarone : These are other examples of drugs with atrial-selective sodium channel blocking properties.[7][8] Like this compound, they show a greater effect on atrial than ventricular sodium channel parameters.[7][8] However, their overall mechanisms and potencies on different channels vary. Amiodarone, for instance, is a multi-channel blocker with a complex pharmacological profile that also includes beta-blocking and potassium channel blocking effects beyond IKr.[8]
Conclusion
This compound represents a rational drug design approach aimed at achieving atrial-selective antiarrhythmic effects to improve the safety profile for AF treatment. Preclinical data robustly supports its atrial-predominant action, demonstrating a greater effect on sodium and potassium currents in atrial versus ventricular myocytes.[3][4] This translates to a preferential prolongation of the refractory period and slowing of conduction in the atria.
However, the translation of these promising preclinical findings to the clinical setting was not successful, as the drug was associated with significant QT prolongation and proarrhythmic events. This guide highlights the value of a multi-channel blocking, atrial-selective strategy while underscoring the complexities of predicting clinical outcomes from preclinical models. The data and protocols presented serve as a valuable reference for the ongoing development of safer and more effective antiarrhythmic therapies.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Atrial-selective sodium channel block as a novel strategy for the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of AZD-1305 and Ranolazine on Cardiac Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the electrophysiological effects of two sodium channel modulating compounds, AZD-1305 and ranolazine. The information presented is collated from preclinical studies to support further research and drug development in the field of cardiac arrhythmias.
Introduction
This compound is an investigational antiarrhythmic agent known for its combined ion channel blocking properties, exhibiting a preferential effect on atrial tissue.[1][2] Ranolazine is an approved antianginal medication that also displays antiarrhythmic effects, primarily through the inhibition of the late sodium current (INaL).[3][4] Both compounds have garnered interest for their potential in managing atrial fibrillation, yet their precise mechanisms and profiles of sodium channel blockade exhibit notable differences. This guide aims to dissect these differences through a comparative analysis of their effects on sodium channel kinetics, supported by experimental data and detailed methodologies.
Mechanism of Action on Sodium Channels
Both this compound and ranolazine exert their primary effects by interacting with voltage-gated sodium channels (Nav), particularly the cardiac isoform Nav1.5. However, their mechanisms of blockade and selectivity differ significantly.
Ranolazine is characterized by its potent and selective inhibition of the late sodium current (INaL) over the peak sodium current (INaP).[3][4] The late sodium current, which can be pathologically enhanced in conditions like ischemia and heart failure, contributes to intracellular sodium and subsequent calcium overload, leading to arrhythmias. Ranolazine's inhibition of INaL is use-dependent, meaning its blocking effect is more pronounced at higher heart rates.[5] It primarily binds to the open and inactivated states of the sodium channel.[6] The atrial selectivity of ranolazine is attributed to the distinct electrophysiological properties of atrial myocytes, including a more negative resting membrane potential and a different inactivation gating profile compared to ventricular myocytes.[4][6][7]
This compound , in contrast, is a multi-ion channel blocker that affects not only sodium channels but also potassium and calcium channels.[1][8] Its effect on sodium channels is notable for its atrial-predominant blockade of both peak and late sodium currents.[2][9] A key distinction from ranolazine is that this compound exhibits significant tonic block, meaning it can bind to the resting state of the sodium channel, in addition to use-dependent block.[2] This combined effect contributes to its potent and atrial-selective antiarrhythmic properties.[9][10]
Quantitative Comparison of Sodium Channel Blockade
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and ranolazine on peak and late sodium currents as reported in various preclinical studies. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Drug | Current | Species/Cell Line | IC50 | Reference |
| This compound | Late INa (INalate) | Dog Cardiomyocytes | 4.3 µM | [11][12] |
| Peak INa (INapeak) | Dog Cardiomyocytes | 66 µM | [11][12] | |
| Ranolazine | Late INa (INalate) | HEK293 cells (R1623Q mutant) | 1.9 µM (at 5 Hz) | [5] |
| Peak INa (INapeak) | HEK293 cells (WT) | 154 µM (at 5 Hz) | [5] | |
| Peak INa (INapeak) | Canine Atrial Myocytes | 285 µM | [3] | |
| Peak INa (INapeak) | Canine Ventricular Myocytes | 286 µM | [3] |
Experimental Protocols
The following section details a representative experimental protocol for assessing the effects of this compound and ranolazine on sodium channels using whole-cell patch-clamp electrophysiology. This protocol is a composite of methodologies reported in the cited literature.
Cell Preparation
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel α-subunit (hNav1.5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Dissociation: For electrophysiological recordings, cells are dissociated using a non-enzymatic cell dissociation solution or brief exposure to trypsin-EDTA. Dissociated cells are then plated onto glass coverslips and allowed to adhere for at least 1-2 hours before recording.
Electrophysiological Recording
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH.
-
-
Patch-Clamp Setup: Whole-cell patch-clamp recordings are performed using an amplifier (e.g., Axopatch 200B) and a data acquisition system (e.g., pCLAMP software). Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution are used.
-
Voltage Protocols:
-
Peak Sodium Current (INaP): From a holding potential of -120 mV, cells are depolarized to a range of test potentials (e.g., -80 mV to +40 mV in 10 mV increments) for 50 ms.
-
Late Sodium Current (INaL): To measure the late component, a longer depolarizing pulse (e.g., 500 ms) to a potential of -20 mV is applied from a holding potential of -120 mV. The late current is typically measured as the mean current during the last 100 ms of the pulse.
-
Use-Dependency: To assess use-dependent block, a train of depolarizing pulses (e.g., 20 pulses at 2 Hz or 5 Hz) is applied. The peak current of each pulse is measured and normalized to the peak current of the first pulse.
-
State-Dependence (Inactivated State): The voltage dependence of steady-state inactivation is determined by applying a 500 ms prepulse to various potentials (e.g., -140 mV to -40 mV) followed by a test pulse to -20 mV.
-
Data Analysis
-
Current amplitudes are measured and analyzed using electrophysiology software.
-
IC50 values are determined by fitting the concentration-response data to a Hill equation.
-
Statistical analysis is performed using appropriate tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
Visualizations
Signaling Pathways
Caption: Ranolazine's primary mechanism of action.
Caption: this compound's multi-channel blocking effects.
Experimental Workflow
Caption: Workflow for whole-cell patch-clamp experiments.
Conclusion
This compound and ranolazine represent two distinct approaches to sodium channel modulation for the potential treatment of cardiac arrhythmias, particularly atrial fibrillation. Ranolazine's targeted inhibition of the late sodium current offers a specific mechanism to counteract the pathological consequences of sodium and calcium overload. In contrast, this compound's broader ion channel blocking profile, combined with its potent tonic and use-dependent sodium channel blockade, provides a multi-faceted antiarrhythmic strategy with pronounced atrial selectivity.
The data and protocols presented in this guide are intended to provide a foundation for researchers to further explore the nuanced differences between these two compounds. A deeper understanding of their respective interactions with cardiac sodium channels is crucial for the development of safer and more effective antiarrhythmic therapies. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive comparison of their potencies and electrophysiological signatures.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial-Selective Sodium Channel Block Strategy to Suppress Atrial Fibrillation: Ranolazine versus Propafenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antiarrhythmic Properties of Ranolazine: Inhibition of Atrial Fibrillation Associated TASK-1 Potassium Channels [frontiersin.org]
- 5. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of atrial-selective block of Na+ channels by ranolazine: I. Experimental analysis of the use-dependent block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of atrial-selective block of Na⁺ channels by ranolazine: II. Insights from a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms Underlying Atrial-Selective Block of Sodium Channels by Wenxin Keli: Experimental and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Electrophysiological Profile of AZD-1305: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of AZD-1305 across multiple species, based on available preclinical and clinical data. This compound is an investigational antiarrhythmic agent that has been studied for its potential in managing atrial fibrillation. Its mechanism of action involves the modulation of multiple cardiac ion channels, leading to distinct electrophysiological effects that exhibit some species-specific differences.
Executive Summary
This compound demonstrates a consistent multi-ion channel blocking profile, primarily targeting the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-late), and the L-type calcium current (ICa,L). Across species, this translates to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP). A key characteristic of this compound is its atrial-predominant action, particularly evident in canine models, suggesting a potential for atrial-selective antiarrhythmic efficacy with a reduced risk of ventricular proarrhythmia.
Quantitative Data Comparison
The following tables summarize the key quantitative electrophysiological effects of this compound in canine, rabbit, and human studies.
Table 1: Effects of this compound on Action Potential Duration (APD) and QT Interval
| Species | Preparation | Parameter | Concentration/Dose | Baseline | Post-AZD-1305 | % Change / Absolute Change | Citation |
| Dog | Anesthetized, in vivo | Atrial MAPD90 | 1.2 µM (plasma) | 224±12 ms | 298±30 ms | +74 ms | [1] |
| Ventricular MAPD90 | 1.2 µM (plasma) | 167±14 ms | 209±14 ms | +42 ms | [1] | ||
| QT Interval | 30 min infusion | 290±7 ms | 397±15 ms | +37% | [2][3] | ||
| Chronic AV block, in vivo | QT Interval | - | 535±28 ms | 747±36 ms | +40% | [2][3] | |
| Rabbit | Anesthetized, methoxamine-sensitized, in vivo | QT Interval | - | 145±8 ms | 196±18 ms | +35% | [4] |
| Human | Patients after atrial flutter ablation | Paced QT Interval | Dose group 3 | - | - | +70 ms | [5] |
Table 2: Effects of this compound on Effective Refractory Period (ERP)
| Species | Preparation | Parameter | Concentration/Dose | Baseline | Post-AZD-1305 | % Change / Absolute Change | Citation |
| Dog | Isolated coronary-perfused atria | Atrial ERP | 3.0 µM | - | - | Significant Prolongation | [1][6] |
| Isolated coronary-perfused ventricles | Ventricular ERP | 3.0 µM | - | - | Significant Prolongation | [1][6] | |
| Human | Patients after atrial flutter ablation | Left Atrial ERP | Dose group 3 | - | - | +55 ms | [5] |
| Right Atrial ERP | Dose group 3 | - | - | +84 ms | [5] | ||
| Right Ventricular ERP | Dose group 3 | - | - | +59 ms | [5] |
Table 3: Effects of this compound on Cardiac Ion Channels (IC50 values)
| Ion Channel | Species/Cell Line | IC50 | Citation |
| INa (peak) | Dog ventricular myocytes | 66 µM | [7] |
| INa (late) | Dog ventricular myocytes | 4.3 µM | [7] |
| IKr (hERG) | CHO cells | - | [7] |
| IKur | - | Higher IC50 than INa or IKr | [1] |
| ICa,L | - | Blockade contributes to effects | [7] |
Experimental Protocols
In Vivo Electrophysiology Studies in Anesthetized Dogs
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Animals are anesthetized, typically with a combination of agents such as pentobarbital, and ventilation is maintained.
-
Surgical Preparation: Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Multielectrode catheters are positioned in the right atrium and right ventricle for recording and stimulation.
-
Electrophysiological Measurements: Baseline measurements of heart rate, blood pressure, ECG intervals (PR, QRS, QT), atrial and ventricular effective refractory periods (AERP, VERP), and monophasic action potential duration (MAPD) are recorded.
-
Drug Administration: this compound is administered as an intravenous infusion over a defined period to achieve pseudo steady-state plasma concentrations.[1][2]
-
Data Analysis: Electrophysiological parameters are measured before, during, and after drug infusion to assess the effects of this compound.
Isolated Langendorff-Perfused Heart and Coronary-Perfused Preparations (Dog)
-
Preparation: Hearts are excised from anesthetized dogs and the aorta is cannulated for retrograde perfusion with Tyrode's solution (Langendorff preparation), or specific arteries are cannulated to perfuse isolated regions of the atria or ventricles.
-
Recording: Transmembrane action potentials are recorded using glass microelectrodes from various cardiac tissues (e.g., atrial crista terminalis, pectinate muscle, ventricular epicardium, and M-cell region).[1]
-
Stimulation: Tissues are stimulated at a constant cycle length (e.g., 500 ms).
-
Drug Application: this compound is added to the perfusate at known concentrations.
-
Measured Parameters: Action potential duration at 90% repolarization (APD90), maximum upstroke velocity (Vmax), and effective refractory period (ERP) are measured before and after drug application.[1][6]
Whole-Cell Patch-Clamp Electrophysiology in Isolated Canine Myocytes
-
Cell Isolation: Single atrial and ventricular myocytes are isolated from canine hearts by enzymatic digestion.
-
Recording Configuration: The whole-cell patch-clamp technique is used to record ionic currents.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure individual ionic currents, such as the fast sodium current (INa) and the late sodium current (INa-late). For example, to measure INa, cells are held at a negative holding potential and then depolarized to elicit the current.[1][7]
-
Drug Application: this compound is applied to the extracellular solution at various concentrations to determine its effect on the amplitude and kinetics of the ionic currents and to calculate the IC50.[7]
hERG (IKr) Channel Assays in Transfected Cell Lines
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the hERG gene are commonly used.
-
Methodology: Automated or manual patch-clamp electrophysiology is used to measure hERG current.
-
Voltage Protocol: A specific voltage protocol is applied to activate the hERG channels and elicit the characteristic tail current upon repolarization.
-
Drug Evaluation: The effect of different concentrations of this compound on the hERG tail current is measured to determine the IC50 value, which indicates the potency of the drug in blocking the channel.
Visualizations
Caption: Mechanism of action of this compound on cardiac ion channels and resulting electrophysiological effects.
Caption: General experimental workflow for characterizing the electrophysiological effects of a compound like this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiologic and antiarrhythmic effects of AZD1305 in canine pulmonary vein sleeves - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-1305 Safety Profile in Remodeled Hearts: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug AZD-1305 with alternative antiarrhythmic agents, focusing on their safety and efficacy profiles in the context of remodeled hearts. The development of this compound, a combined ion channel blocker, was discontinued due to an unfavorable benefit-risk profile, primarily the induction of Torsade de Pointes (TdP), a potentially fatal ventricular arrhythmia. This document presents supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate an objective evaluation.
Executive Summary
This compound was developed for the management of atrial fibrillation and demonstrated a unique mechanism of action by blocking multiple cardiac ion channels, including the rapid delayed rectifier potassium current (IKr), the L-type calcium current (ICa,L), and the late inward sodium current (INa-late). This multi-channel blockade was intended to provide antiarrhythmic efficacy with a reduced proarrhythmic risk compared to selective IKr blockers. However, clinical and preclinical studies revealed a persistent risk of TdP, ultimately leading to the cessation of its development. This guide compares the preclinical safety and electrophysiological data of this compound with established antiarrhythmic drugs possessing different mechanisms of action: dofetilide (a selective IKr blocker), amiodarone (a multi-channel blocker), ranolazine (a selective INa-late inhibitor), and vernakalant (an atrial-selective multi-channel blocker).
Comparative Data on Electrophysiological and Proarrhythmic Effects
The following tables summarize key quantitative data from preclinical and clinical studies. It is important to note that the data for different drugs may not be from directly comparable head-to-head studies, except where specified.
Table 1: Electrophysiological Effects of this compound vs. Dofetilide in a Canine Model of Remodeled Hearts (Chronic Atrioventricular Block) [1][2][3][4]
| Parameter | Baseline | This compound | Dofetilide |
| QT Interval (ms) | 535 ± 28 | 747 ± 36 (+40%) | 703 ± 45 (+38%) |
| Beat-to-Beat Variability of Repolarization (ms) | 2.8 ± 0.3 | 3.7 ± 0.3 | 6.3 ± 0.7 |
| Incidence of Torsade de Pointes (TdP) | 0/11 | 4/11 (36%) | 14/14 (100%) |
Table 2: Overview of Safety and Efficacy of Comparator Drugs in Cardiac Remodeling and Arrhythmia
| Drug | Mechanism of Action | Key Efficacy in Remodeled Hearts | Primary Safety Concerns in Remodeled Hearts |
| Dofetilide | Selective IKr Blocker | Effective in converting and maintaining sinus rhythm in atrial fibrillation/flutter.[5][6] | High risk of Torsade de Pointes, especially with renal impairment or electrolyte imbalances.[5][6][7] |
| Amiodarone | Multi-channel Blocker (Classes I, II, III, IV) | Effective for various atrial and ventricular arrhythmias, including in patients with structural heart disease.[8][9] Can reverse some aspects of electrical and structural remodeling.[8] | Numerous potential side effects including pulmonary, hepatic, and thyroid toxicity. Can cause QT prolongation and TdP, though the risk is considered lower than pure IKr blockers.[7][10] |
| Ranolazine | Selective Late INa Current Inhibitor | Reduces late INa, which is often enhanced in remodeled hearts, thereby reducing calcium overload and diastolic dysfunction.[11][12][13] May have antiarrhythmic effects.[14][15] | Generally well-tolerated. Can cause modest QT prolongation, but the risk of TdP is considered low.[14] |
| Vernakalant | Atrial-selective Multi-channel Blocker | Rapid conversion of recent-onset atrial fibrillation.[16][17][18][19][20][21] | Generally safe with a low proarrhythmic risk.[16][17][21][22] Efficacy may be reduced and adverse events higher in patients with heart failure.[16][20][23] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Electrophysiology Study in a Canine Model of Remodeled Hearts
This protocol is based on studies comparing this compound and dofetilide in a chronic atrioventricular (AV) block dog model, which induces significant cardiac remodeling.[1][2][3]
-
Animal Model: Adult mongrel dogs are used. Chronic complete AV block is induced by radiofrequency ablation of the AV junction. This leads to ventricular remodeling and hypertrophy over a period of >2 weeks.
-
Anesthesia and Instrumentation: Animals are anesthetized (e.g., with pentobarbital). Catheters are inserted for drug administration, blood pressure monitoring, and intracardiac recordings. A multi-electrode basket catheter or epicardial electrodes are placed to record monophasic action potentials (MAPs) and local electrograms.
-
Electrophysiological Recordings:
-
Baseline recordings of ECG (for QT interval), heart rate, and MAPs are obtained.
-
The investigational drug (e.g., this compound) or comparator (e.g., dofetilide) is infused intravenously at predefined doses.
-
Continuous monitoring of electrophysiological parameters is performed.
-
-
Proarrhythmia Assessment: The incidence of spontaneous or inducible ventricular arrhythmias, including Torsade de Pointes, is recorded. Programmed electrical stimulation can be used to assess ventricular vulnerability.
-
Data Analysis: Changes in QT interval, MAP duration, and beat-to-beat variability of repolarization are quantified and compared between treatment groups.
Whole-Cell Patch-Clamp Technique for Cardiac Ion Currents
This protocol outlines the general procedure for recording specific ion currents (e.g., IKr, INa-late) in isolated cardiomyocytes.
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine, rabbit) or obtained from human cardiac tissue.
-
Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution specific for the ion current being measured.
-
Recording Configuration: The whole-cell patch-clamp configuration is established, allowing control of the membrane potential and measurement of the total membrane current.
-
Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to isolate and measure the current of interest. For example, to measure IKr, a depolarizing pulse is followed by a repolarizing ramp or step to elicit the characteristic tail current. To measure INa-late, a long depolarizing pulse is used, and the sustained component of the inward sodium current is quantified.
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and specialized software. Current-voltage relationships, activation/inactivation kinetics, and the effects of different drug concentrations are analyzed to determine the IC50 for channel block.
Histological Assessment of Cardiac Fibrosis
This protocol describes the use of Masson's Trichrome staining to visualize and quantify cardiac fibrosis.
-
Tissue Preparation: Heart tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning: 5 µm thick sections are cut and mounted on glass slides.
-
Staining Procedure:
-
Deparaffinize and rehydrate the sections.
-
Stain in Weigert's iron hematoxylin for nuclear staining.
-
Stain in Biebrich scarlet-acid fuchsin solution.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain in aniline blue solution for collagen staining.
-
Dehydrate and mount with a coverslip.
-
-
Image Acquisition and Analysis: Stained sections are imaged using a light microscope. The area of blue-stained collagen (fibrosis) is quantified relative to the total myocardial area using image analysis software.
Visualizing Key Pathways and Workflows
Signaling Pathways in Cardiac Remodeling
Cardiac remodeling involves a complex network of signaling pathways that lead to changes in cardiac structure and function. The diagram below illustrates some of the key pathways involved.
Caption: Key signaling pathways in cardiac remodeling.
Experimental Workflow for Preclinical Safety Assessment
The following diagram illustrates a typical workflow for assessing the proarrhythmic potential of a new antiarrhythmic drug in a preclinical model of remodeled hearts.
Caption: Preclinical proarrhythmia assessment workflow.
Mechanism of Action of this compound and Comparators
This diagram illustrates the primary ion channel targets of this compound and the comparator drugs discussed in this guide.
Caption: Ion channel targets of antiarrhythmic drugs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Reduced ventricular proarrhythmic potential of the novel combined ion-channel blocker AZD1305 versus dofetilide in dogs with remodeled hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effects of amiodarone on electrical and structural remodeling induced in a canine rapid pacing-induced persistent atrial fibrillation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Remodelling in atrial fibrillation: the impact of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute electrophysiologic effects of amiodarone in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ranolazine and late cardiac sodium current – a therapeutic target for angina, arrhythmia and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ranolazine antagonizes the effects of increased late sodium current on intracellular calcium cycling in rat isolated intact heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bjcardio.co.uk [bjcardio.co.uk]
- 15. Ranolazine versus amiodarone for prevention of postoperative atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effectiveness and Safety Profiles of Vernakalant for Cardioversion of Acute-onset Atrial Fibrillation: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vernakalant for the conversion of atrial fibrillation: the new kid on the block? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Predictors of Successful Cardioversion with Vernakalant in Patients with Recent‐Onset Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological cardioversion of atrial fibrillation with vernakalant: evidence in support of the ESC Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of intravenous vernakalant for the rapid conversion of recent‐onset atrial fibrillation: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Real-world experience with vernakalant in the urgent management of atrial fibrillation: results from the VERITA study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ion Channel Blockade by AZD-1305 and AZD7009
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the ion channel blocking properties of two investigational antiarrhythmic agents, AZD-1305 and AZD7009. The information presented is collated from preclinical studies and is intended to support further research and development in the field of cardiac electrophysiology.
Introduction
This compound and AZD7009 are multi-ion channel blockers developed for the management of atrial fibrillation (AF).[1] Both compounds exhibit a complex pharmacology, targeting several key cardiac ion channels. Their primary mechanism of action involves the modulation of cardiac action potential duration and refractoriness, with a degree of atrial selectivity aimed at reducing the risk of ventricular proarrhythmia.[2][3] this compound is structurally related to AZD7009 and was developed to optimize the balance between efficacy and safety.[4] While both drugs have shown promise in preclinical and early clinical studies, they have also faced development hurdles.[1] This guide offers a comparative look at their ion channel blockade profiles based on available experimental data.
Comparative Ion Channel Blockade: In Vitro Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and AZD7009 for various cardiac ion channels as determined by in vitro electrophysiological studies.
| Ion Channel | This compound IC50 (µM) | Ion Channel | AZD7009 IC50 (µM) |
| hERG (IKr) | 0.4 | hERG (IKr) | 0.6 |
| hNav1.5 (INa, peak) | 1.5 | Nav1.5 (INa, peak) | 8 (or 4.3) |
| L-type Ca2+ (ICaL) | 1.2 | L-type Ca2+ (ICaL) | 90 |
| Late INa | ~0.1 (15x more potent than peak INa) | Late INa | 11 |
| Kv1.5 (IKur) | 27 | ||
| Kv4.3/KChIP2.2 (Ito) | 24 | ||
| Kir3.1/Kir3.4 (IKACh) | 166 | ||
| KvLQT1/minK (IKs) | 193 |
Key Mechanistic Differences and Similarities
Both this compound and AZD7009 are potent blockers of the rapid delayed rectifier potassium current (IKr), mediated by the hERG channel, which is a hallmark of Class III antiarrhythmic agents.[2][6] This action contributes to the prolongation of the action potential duration (APD).
A key differentiator lies in their relative potency on the sodium current (INa) and the late sodium current (INalate). This compound is a significantly more potent blocker of the late sodium current compared to the peak sodium current.[1] Blockade of the late INa is thought to be a crucial mechanism for preventing early afterdepolarizations (EADs) and reducing proarrhythmic risk, particularly in the context of IKr blockade.[2][7]
AZD7009 also blocks the sodium current but with a lower potency for the late component compared to this compound.[1] Furthermore, AZD7009 exhibits a broader spectrum of potassium channel blockade at higher concentrations, including the ultra-rapid delayed rectifier potassium current (IKur), the transient outward potassium current (Ito), and the slow delayed rectifier potassium current (IKs).[3][6] The blockade of IKur, an atrial-specific channel, is believed to contribute to its atrial-selective effects.[8]
This compound also demonstrates a more potent blockade of the L-type calcium current (ICaL) compared to AZD7009.[5][6] This action can help to suppress the intracellular calcium elevations that can trigger EADs.[2]
Atrial Selectivity
Both drugs have been reported to exhibit atrial-predominant electrophysiological effects.[3][4] This is a desirable property for an anti-AF drug as it may reduce the risk of ventricular arrhythmias. The atrial selectivity of these agents is attributed to a combination of factors, including the differential expression of ion channels in atrial versus ventricular myocytes and the specific biophysical properties of the drug-channel interactions.[4][8] For instance, the more depolarized resting membrane potential of atrial cells can enhance the block of sodium channels by these drugs.[4]
Experimental Protocols
The data presented in this guide were primarily generated using the whole-cell patch-clamp technique .[5][6] This electrophysiological method allows for the direct measurement of ionic currents across the membrane of isolated cardiac myocytes or cells expressing specific ion channels.
General Whole-Cell Patch-Clamp Protocol for IC50 Determination:
-
Cell Preparation: Single cardiac myocytes are isolated from animal models (e.g., canine, rabbit) or human cell lines (e.g., HEK-293) stably expressing the human ion channel of interest are cultured.[6]
-
Electrode and Solution Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is used as the recording electrode. The external solution is a physiological saline solution that bathes the cell.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ), known as a "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols (voltage steps or ramps) are applied to elicit the ionic current of interest.[9] The resulting currents are recorded using a patch-clamp amplifier and digitized for analysis.
-
Drug Application: The drug is applied to the external solution at increasing concentrations. The effect of the drug on the peak or steady-state current is measured at each concentration.
-
IC50 Calculation: The concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the drug that causes a 50% inhibition of the ionic current.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of these multi-ion channel blockers and a typical experimental workflow for their characterization.
Caption: Mechanism of action for this compound and AZD7009.
Caption: Workflow for IC50 determination of ion channel blockers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. AZD1305 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. academic.oup.com [academic.oup.com]
- 8. Atrial-selective sodium channel block as a novel strategy for the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
AZD-1305: A Multi-Ion Channel Blocker Deviating from the Traditional Antiarrhythmic Paradigm
For Immediate Release
In the landscape of antiarrhythmic drug development, AZD-1305 emerges as a significant departure from the classical therapeutic strategies. Unlike traditional antiarrhythmics, which are categorized by the Vaughan-Williams classification based on their primary action on a single ion channel, this compound exhibits a multi-channel blockade mechanism. This comprehensive guide provides a detailed comparison of this compound's mechanism of action with that of traditional antiarrhythmics, supported by available experimental data, for an audience of researchers, scientists, and drug development professionals.
Differentiating Mechanisms of Action: A Paradigm Shift
Traditional antiarrhythmic drugs are systematically classified into four main classes based on their primary molecular target, a system known as the Vaughan-Williams classification.[1][2] This classification has been a cornerstone in understanding and prescribing antiarrhythmic therapies.
In stark contrast, this compound is an investigational drug that does not fit neatly into any single class.[3][4] It is a combined ion channel blocker that simultaneously targets multiple currents involved in the cardiac action potential.[3][5] This multi-faceted approach is designed to offer a more comprehensive and potentially safer antiarrhythmic effect, particularly in the management of atrial fibrillation and flutter.[3][6]
The primary distinction lies in this compound's ability to inhibit the rapidly activating delayed-rectifier potassium current (IKr), the L-type calcium current, and the inward sodium current (both peak and late components).[3][5][7] This contrasts with traditional agents that are more selective for a single channel type. For example, Class I drugs primarily block sodium channels, Class III drugs predominantly block potassium channels, and Class IV drugs target calcium channels.[1][8][9]
Furthermore, in vitro and in vivo studies have indicated that this compound exhibits a degree of atrial selectivity, meaning its effects are more pronounced in atrial myocytes compared to ventricular myocytes.[3][10] This is a significant advantage as it may reduce the risk of proarrhythmic events in the ventricles, a major concern with many traditional antiarrhythmic agents.[3]
Comparative Data on Ion Channel Blockade
The following table summarizes the key differences in the ion channel targets and effects of this compound compared to the traditional Vaughan-Williams classes of antiarrhythmics.
| Feature | This compound | Traditional Antiarrhythmics (Vaughan-Williams Classification) |
| Primary Mechanism | Combined ion channel blockade[3][5] | Primarily single ion channel blockade[1][2] |
| Sodium Channel (INa) Blockade | Attenuates both peak and late INa[3][5] | Class I: Blocks fast sodium channels (subclasses IA, IB, IC with varying potency)[1][8] |
| Potassium Channel (IKr) Blockade | Blocks the hERG potassium channel, contributing to Class III activity[3] | Class III: Predominantly block potassium channels, delaying repolarization[1][8] |
| Calcium Channel (ICa,L) Blockade | Blocks L-type calcium channels[3] | Class IV: Block L-type calcium channels[1][8] |
| Beta-Adrenergic Blockade | No direct beta-blocking activity reported. | Class II: Beta-blockers, antagonize sympathetic activity[1][2] |
| Atrial Selectivity | Demonstrates atrial-predominant effects[3][10] | Generally not a primary feature, though some drugs may exhibit some level of selectivity. |
Quantitative Comparison of Ion Channel Inhibition
The table below presents available quantitative data on the inhibitory concentrations (IC50) of this compound on various ion channels. This data provides a more granular understanding of its potency at different molecular targets.
| Ion Channel | This compound IC50 | Notes |
| INa (late) | 4.3 µM | In dog cardiomyocytes[5] |
| INa (peak) | 66 µM (extrapolated) | In dog cardiomyocytes[5] |
| IKr (hERG) | Potent blockade | Specific IC50 values vary across studies. |
| ICa,L | Concentration-dependent blockade | [7] |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways affected by this compound and traditional antiarrhythmics, as well as a typical experimental workflow for assessing antiarrhythmic drug effects.
References
- 1. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 2. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 3. AZD1305 - Wikipedia [en.wikipedia.org]
- 4. AZD 1305 - AdisInsight [adisinsight.springer.com]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
Assessing AZD-1305: A Comparative Analysis of a Discontinued Antiarrhythmic Candidate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental antiarrhythmic drug AZD-1305 with other alternatives, supported by available preclinical and clinical data. The development of this compound was discontinued due to an unfavorable benefit-risk profile, specifically the risk of Torsade de Pointes (TdP)[1][2]. This guide will delve into the electrophysiological properties and clinical findings of this compound, offering insights into its mechanism of action and the challenges that led to its discontinuation.
Executive Summary
This compound was an investigational drug for the management of atrial fibrillation and flutter[3][4]. It was designed as a combined ion channel blocker, targeting the rapid delayed-rectifier potassium current (IKr), the L-type calcium current, and the inward sodium current (INa)[3]. This multi-channel approach aimed to provide atrial-selective antiarrhythmic effects with a lower risk of ventricular pro-arrhythmias compared to single-channel blockers[3]. However, clinical trials revealed a dose-dependent QT prolongation and instances of TdP, ultimately leading to the cessation of its development[1][2].
Comparative Electrophysiological Data
The following tables summarize the quantitative data from various studies, comparing the effects of this compound with other antiarrhythmic agents, primarily dofetilide, a selective IKr blocker.
Table 1: In Vivo Electrophysiological Effects of this compound vs. Dofetilide in Rabbits
| Parameter | This compound | Dofetilide | Reference |
| QT Interval Increase | 145 ± 8 to 196 ± 18 ms (P < 0.01) | 161 ± 3 to 256 ± 15 ms (P < 0.001) | [5] |
| Torsades de Pointes (TdP) Incidence | 0/17 rabbits | 12/17 rabbits (P < 0.01 vs. This compound) | [5] |
| QTend-peak Interval Increase | 14 ± 4 ms | 30 ± 6 ms (P < 0.05 vs. This compound) | [5] |
| Short-Term Variability (STV) of QT Interval | 2 ± 0.8 to 2 ± 0.3 ms (NS) | 2 ± 0.2 to 12 ± 1.1 ms (P < 0.001) | [5] |
| Effect on Dofetilide-induced TdP | Suppressed TdP in 6/6 rabbits (P < 0.01 vs. saline) | - | [5] |
| QT Interval Abbreviation (post-TdP) | 275 ± 25 to 216 ± 9 ms (P < 0.05) | - | [5] |
| STV Reduction (post-TdP) | Reduced to 1 ± 0.1 ms (P < 0.001) | - | [5] |
Table 2: In Vitro and In Vivo Effects of this compound on Canine Cardiac Electrophysiology
| Parameter | Atria | Ventricles | Reference |
| Vmax Reduction (in vivo, 3 µM) | -51% ± 10% | -31% ± 23% | [6][7] |
| APD90 Prolongation (in vitro, 3.0 µM) | Crista terminalis: 224±12 to 298±30 ms (p<0.001)Pectinate muscle: 205±8 to 283±17 ms (p<0.001) | M cell region: 167±14 to 209±14 ms (p<0.01)Epicardial region: 148±12 to 191±24 ms (p<0.01) | [7] |
| Sodium Current (INa) Blockade | Greater tonic inhibition | Less tonic inhibition | [6][7] |
Table 3: Clinical Trial Data on Pharmacological Cardioversion of Atrial Fibrillation
| Dose Group (mg/h) | Conversion Rate (this compound) | Conversion Rate (Placebo) | P-value vs. Placebo | Reference |
| 50 | 8% (2/26) | 0% (0/43) | 0.14 | [1] |
| 100 | 18% (8/45) | 0% (0/43) | 0.006 | [1] |
| 130 | 38% (17/45) | 0% (0/43) | < 0.001 | [1] |
| 180 | 50% (6/12) | 0% (0/43) | < 0.001 | [1] |
Experimental Protocols
In Vivo Rabbit Model for Proarrhythmia Assessment
-
Objective: To assess the proarrhythmic potential of this compound compared to dofetilide.
-
Method: Anesthetized, methoxamine-sensitized rabbits were used. This compound or dofetilide was infused intravenously.
-
Measurements: QT interval, incidence of ventricular extrasystoles and TdP, QTend-peak interval, and beat-to-beat QT interval variability (short-term variability, STV) were measured.
-
Intervention for Dofetilide-induced TdP: In a separate experiment, after inducing TdP with dofetilide, rabbits were injected with either saline or this compound to assess its potential to suppress TdP.[5]
Canine In Vitro and In Vivo Electrophysiology Studies
-
Objective: To compare the electrophysiological effects of this compound in canine atria and ventricles.
-
In Vivo Method: Anesthetized dogs were administered this compound. Monophasic action potential duration (MAPD90) and effective refractory period (ERP) were measured from the endocardial surface of the right atrium and right ventricle.
-
In Vitro Method: Isolated, coronary-perfused canine right atrial and ventricular preparations were used. Transmembrane action potentials were recorded to measure action potential duration (APD90) and the maximum rate of rise of the action potential upstroke (Vmax).
-
Isolated Myocyte Studies: Whole-cell patch-clamp techniques were used on isolated canine atrial and ventricular myocytes to measure the fast sodium current (INa).[6][7]
Clinical Trial for Pharmacological Cardioversion
-
Objective: To evaluate the efficacy and safety of intravenous this compound for the conversion of atrial fibrillation (AF) to sinus rhythm.
-
Design: A double-blind, randomized, placebo-controlled, multicenter, dose-escalation study.
-
Participants: Patients with AF episodes lasting from 3 hours to 3 months.
-
Intervention: Patients received a maximum 30-minute intravenous infusion of this compound or placebo in four ascending dose groups.
-
Primary Efficacy Endpoint: The proportion of patients converting to sinus rhythm within 90 minutes of the start of the infusion.
-
Safety Monitoring: Continuous ECG monitoring for QT interval changes and arrhythmias.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Proarrhythmia Assessment Workflow
Caption: Experimental workflow for proarrhythmia assessment.
Conclusion
The research findings on this compound demonstrate a compound with potent antiarrhythmic effects, particularly in its atrial-predominant actions. The multi-ion channel blockade approach showed promise in preclinical models, suggesting a potential for efficacy in treating atrial fibrillation with a reduced risk of ventricular proarrhythmias compared to selective IKr blockers like dofetilide. However, the translation to clinical studies revealed that the risk of QT prolongation and Torsade de Pointes was not sufficiently mitigated. The data presented in this guide highlights the complexities of antiarrhythmic drug development and the critical importance of the therapeutic window. While this compound itself did not succeed, the research provides valuable insights for the development of future antiarrhythmic therapies.
References
- 1. Pharmacological cardioversion of atrial fibrillation--a double-blind, randomized, placebo-controlled, multicentre, dose-escalation study of AZD1305 given intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AZD1305 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of AZD-1305's Effects on Cardiac Repolarization: A Comparative Guide
An objective analysis of the electrophysiological properties of the investigational antiarrhythmic agent AZD-1305, with a focus on its impact on cardiac repolarization. This guide provides a comparative overview with other agents, supported by experimental data and detailed methodologies.
This compound is an investigational drug candidate designed for the management of cardiac arrhythmias, particularly atrial fibrillation.[1] It is characterized as a combined ion channel blocker, exhibiting effects on multiple cardiac currents involved in the cardiac action potential.[1][2] This guide synthesizes findings from independent studies to provide a comprehensive comparison of this compound's effects on cardiac repolarization against other agents, primarily the selective IKr blocker dofetilide.
Comparative Electrophysiological Profile
This compound's primary mechanism of action involves the blockade of several key cardiac ion channels. In vitro studies have demonstrated its concentration-dependent inhibition of the rapidly activating delayed-rectifier potassium current (IKr) mediated by hERG channels, the L-type calcium current (ICaL), and the fast inward sodium current (INa).[1][2] Notably, its blocking effect on the fast sodium current is more pronounced in atrial myocytes compared to ventricular myocytes.[3][4]
Ion Channel Blocking Potency
The following table summarizes the in vitro potency of this compound on various cardiac ion channels.
| Ion Channel | Current | IC50 (μM) | Species | Reference |
| hERG | IKr | 0.4 | Human (recombinant) | [5] |
| hNav1.5 | INa (peak) | 1.5 | Human (recombinant) | [5] |
| Cav1.2 | ICaL | 1.2 | Human (recombinant) | [5] |
| Nav1.5 | INa (late) | 4.3 | Dog (cardiomyocytes) | [6] |
| Nav1.5 | INa (peak) | 66 | Dog (cardiomyocytes) | [6] |
In Vivo Electrophysiological Effects: Comparison with Dofetilide
Studies in animal models have compared the in vivo electrophysiological effects of this compound with dofetilide, a selective IKr blocker known for its potential to cause proarrhythmias.
| Parameter | This compound | Dofetilide | Animal Model | Key Findings | Reference |
| QT Interval Prolongation | Increased from 145 ± 8 ms to 196 ± 18 ms | Increased from 161 ± 3 ms to 256 ± 15 ms | Anesthetized methoxamine-sensitized rabbits | This compound induced less QT prolongation than dofetilide. | [2] |
| Increased from 290 ± 7 ms to 397 ± 15 ms (+37%) | - | Anesthetized dogs (normal hearts) | Significant QT prolongation observed. | [5] | |
| Increased from 535 ± 28 ms to 747 ± 36 ms (+40%) | Increased from 511 ± 22 ms to 703 ± 45 ms (+38%) | Dogs with chronic atrioventricular block | Similar degrees of repolarization delay observed. | [5] | |
| Proarrhythmic Potential (Torsades de Pointes - TdP) | 0/17 rabbits | 12/17 rabbits | Anesthetized methoxamine-sensitized rabbits | This compound did not induce TdP, unlike dofetilide. | [2] |
| 4/11 dogs | 14/14 dogs | Dogs with chronic atrioventricular block | This compound showed a lower incidence of TdP. | [5] | |
| Beat-to-Beat Variability of Repolarization (Short-Term Variability - STV) | Changed from 2 ± 0.8 ms to 2 ± 0.3 ms (NS) | Changed from 2 ± 0.2 ms to 12 ± 1.1 ms | Anesthetized methoxamine-sensitized rabbits | This compound did not increase repolarization instability. | [2] |
| Changed from 2.8 ± 0.3 ms to 3.7 ± 0.3 ms (NS) | Changed from 2.3 ± 0.2 ms to 6.3 ± 0.7 ms | Dogs with chronic atrioventricular block | Dofetilide significantly increased beat-to-beat variability of monophasic action potential duration, while this compound did not. | [5] | |
| Action Potential Duration (APD90) | Prolonged from 224±12 to 298±30 ms (atria) and 167±14 to 209±14 ms (ventricles) at 3.0 μM | - | Isolated coronary-perfused canine preparations | This compound prolonged APD more in atrial than ventricular tissue. | [4] |
| Effective Refractory Period (ERP) | Increased dose-dependently in atria and ventricles | - | Patients after catheter ablation of atrial flutter | This compound demonstrated potential antiarrhythmic efficacy in a clinical setting. | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound on cardiac ion channels and a typical experimental workflow for assessing its effects.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD1305 Exerts Atrial-Predominant Electrophysiological Actions and Is Effective in Suppressing Atrial Fibrillation and Preventing Its Re-induction in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The combined ion channel blocker AZD1305 attenuates late Na current and IKr-induced action potential prolongation and repolarization instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized invasive cardiac electrophysiology study of the combined ion channel blocker AZD1305 in patients after catheter ablation of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Electrophysiological Response to AZD-1305: An In-depth Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological responses to AZD-1305, an experimental multi-ion channel blocker investigated for the treatment of atrial fibrillation. Due to the discontinuation of its development in 2010, publicly available information on the comparative genomics of response to this compound is limited.[1] This document therefore focuses on the well-documented comparative effects of this compound on different cardiac tissues and its pharmacological profile in comparison to other antiarrhythmic agents, based on available preclinical data.
Mechanism of Action
This compound is a potent antagonist of multiple cardiac ion channels. Its primary mechanism of action involves the blockade of:
-
The rapid delayed-rectifier potassium current (IKr): Mediated by the hERG potassium channel, this blockade prolongs the action potential duration (APD).[2]
-
The L-type calcium current (ICa,L): This action helps in suppressing early afterdepolarizations (EADs).[2]
-
The inward sodium current (INa): Notably, this compound exhibits a more pronounced effect on the late component of the sodium current (INa,late) and shows atrial-selective sodium channel blockade.[2][3]
This multi-channel blockade was designed to offer a superior antiarrhythmic efficacy with a reduced risk of proarrhythmia compared to single-channel blockers.[2]
Caption: Mechanism of action of this compound on cardiac myocyte ion channels.
Comparative Electrophysiological Effects
This compound demonstrated a distinct electrophysiological profile with a notable atrial-selective action. This section compares its effects on different cardiac preparations and ion channels.
Atrial vs. Ventricular Myocytes
In vivo and in vitro studies revealed that this compound has a more pronounced effect on atrial tissue compared to ventricular tissue.[2][3] This atrial-predominant action was a key feature being explored for the targeted treatment of atrial fibrillation while minimizing ventricular proarrhythmic risk.[2]
Table 1: Comparative Effects of this compound on Atrial and Ventricular Tissues
| Parameter | Atria | Ventricles | Reference |
| Sodium Channel Blockade | Greater inhibition | Lesser inhibition | [3] |
| Action Potential Duration (APD) Prolongation | Significant | Less pronounced | [3] |
| Effective Refractory Period (ERP) Increase | Significant | Less pronounced | [3] |
| Vmax Reduction | -51% ± 10% (3 µM) | -31% ± 23% (3 µM) | [3] |
Ion Channel Inhibition
The inhibitory effects of this compound on various cardiac ion channels have been quantified in different experimental models.
Table 2: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels
| Ion Current | Cell Type | IC50 | Reference |
| IKr (hERG) | CHO cells | Not specified | [4] |
| Late INa | Dog ventricular myocytes | 4.3 µM | [4] |
| Peak INa | Dog ventricular myocytes | 66 µM (extrapolated) | [4] |
| ICa,L | Not specified | Not specified | [4] |
Comparison with Other Antiarrhythmic Drugs
This compound's multi-ion channel blocking profile distinguishes it from agents that target a single channel.
This compound vs. Dofetilide
Dofetilide is a selective IKr blocker. In a comparative in vivo study using a methoxamine-sensitized rabbit model, this compound, unlike dofetilide, did not induce Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.[5] While both drugs prolonged the QT interval, this compound did not increase the beat-to-beat variability of repolarization.[5]
Table 3: Comparative Proarrhythmic Potential of this compound and Dofetilide
| Parameter | This compound | Dofetilide | Reference |
| Torsades de Pointes (TdP) Induction | No | Yes | [5] |
| Beat-to-beat QT Interval Variability | No significant change | Increased | [5] |
This compound vs. Lidocaine
The effects of this compound were also compared to lidocaine in rabbit Purkinje fibers and ventricular muscle.[4] While specific quantitative comparisons are not detailed in the provided search results, the differing mechanisms (lidocaine being a pure sodium channel blocker) would imply distinct electrophysiological profiles.
Experimental Protocols
The following methodologies were utilized in the key studies cited:
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effects of this compound on specific ion currents (INa, IKr, ICa,L).
-
Cell Preparations: Isolated canine atrial and ventricular myocytes, and Chinese Hamster Ovary (CHO) cells expressing specific human ion channels.[3][4]
-
Procedure: Glass micropipettes are used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior. Voltage-clamp protocols are applied to isolate and record specific ion currents in the absence and presence of varying concentrations of this compound.[4]
Caption: Simplified workflow for whole-cell patch-clamp experiments.
In Vivo Electrophysiology Studies in Anesthetized Dogs
-
Objective: To assess the atrial-selective effects of this compound on action potential parameters in vivo.[3]
-
Procedure: Anesthetized dogs were instrumented for epicardial and endocardial recordings from both the atria and ventricles. Programmed electrical stimulation was used to measure parameters such as action potential duration (APD), effective refractory period (ERP), and conduction time before and after the administration of this compound.[3]
Proarrhythmia Assessment in Methoxamine-Sensitized Rabbits
-
Objective: To evaluate the potential of this compound to induce Torsades de Pointes (TdP) in a sensitive animal model.[5]
-
Procedure: Anesthetized rabbits were sensitized with methoxamine, an alpha-1 adrenergic agonist, to increase their susceptibility to drug-induced arrhythmias. ECG parameters, including the QT interval and its beat-to-beat variability, were monitored following the administration of this compound or a comparator drug like dofetilide.[5]
Conclusion
This compound was a multi-ion channel blocker with a promising preclinical profile, characterized by its atrial-selective electrophysiological effects and a lower proarrhythmic potential compared to selective IKr blockers. While the lack of genomic response data limits a broader comparative analysis in the context of personalized medicine, the available electrophysiological data provides valuable insights into its mechanism of action and its differential effects on various cardiac tissues. These findings remain relevant for the ongoing development of novel antiarrhythmic therapies.
References
- 1. AZD 1305 - AdisInsight [adisinsight.springer.com]
- 2. AZD1305 - Wikipedia [en.wikipedia.org]
- 3. AZD1305 exerts atrial predominant electrophysiological actions and is effective in suppressing atrial fibrillation and preventing its reinduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Assessment of the ion channel-blocking profile of the novel combined ion channel blocker AZD1305 and its proarrhythmic potential versus dofetilide in the methoxamine-sensitized rabbit in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AZD-1305
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of AZD-1305, an experimental drug candidate. The following procedural guidance is based on general laboratory safety protocols and the known hazard classifications of this compound, as a specific Safety Data Sheet (SDS) was not located in the available resources.
Hazard Profile of this compound
Based on available information, this compound is classified with the following hazards:
-
GHS06: Toxic : This indicates that the substance can cause death or serious health effects if swallowed, inhaled, or in contact with skin.
-
GHS08: Health hazard : This indicates the substance may cause or is suspected of causing serious health effects.
The associated hazard statements are:
-
H301 : Toxic if swallowed.
-
H373 : May cause damage to organs through prolonged or repeated exposure.
The precautionary statement for disposal is:
-
P501 : Dispose of contents/container in accordance with local/regional/national/international regulations.
Due to its toxicity, this compound must be handled and disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., concentration limits for neutralization) is available. The disposal procedure should be guided by the qualitative hazard assessment.
| Parameter | Value | Source |
| GHS Hazard Pictograms | GHS06 (Toxic), GHS08 (Health hazard) | [1] |
| Hazard Statements | H301 (Toxic if swallowed), H373 (May cause damage to organs through prolonged or repeated exposure) | [1] |
| Disposal Precautionary Statement | P501 | [1] |
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
-
Conduct all handling and disposal preparations within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid generating dust when handling the solid form of this compound.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container must be compatible with the chemical waste. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Do not mix this compound waste with other types of chemical waste, such as solvents or acids, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.[2]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, syringes, contaminated glassware) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[3]
-
3. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.[4]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at any one time.[5]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][5]
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used; consult your institution's EHS for guidance.[6]
-
After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, as per your institution's policy.[4]
6. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to treat or neutralize the this compound waste unless you have a specific, approved protocol from your EHS department.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound hazardous waste.
References
- 1. AZD1305 - Wikipedia [en.wikipedia.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. vumc.org [vumc.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
Essential Safety and Handling Precautions for AZD-1305
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for the experimental drug candidate AZD-1305. Due to the limited public availability of a comprehensive Safety Data Sheet (SDS), this guidance is based on the available hazard information and general best practices for handling potent pharmaceutical compounds.
Hazard Summary and Personal Protective Equipment
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of the compound. | Minimizes the risk of inhalation, which can lead to systemic toxicity. |
| Body Protection | A disposable lab coat or gown. | Prevents contamination of personal clothing. To be removed before exiting the designated handling area. |
Operational and Disposal Plans
A clear and logical workflow is critical to ensure the safe handling and disposal of this compound. The following diagram outlines the recommended operational procedure from receipt of the compound to its final disposal.
Caption: Operational workflow for handling this compound.
Step-by-Step Handling and Disposal Protocol:
1. Preparation:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a designated, secure, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.
-
PPE: Before handling the compound, all personnel must don the required PPE as specified in Table 1.
2. Handling:
-
Weighing and Aliquoting: All handling of the solid form of this compound must be conducted within a certified chemical fume hood to prevent inhalation of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Experimental Use: Conduct all experimental procedures involving this compound within a designated and controlled area.
3. Disposal:
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with an appropriate cleaning agent.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and other materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Final Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on pharmaceutical waste disposal.
Important Note: As a comprehensive Safety Data Sheet for this compound is not publicly available, users are strongly encouraged to contact the chemical supplier to obtain a complete SDS before handling this compound. The information provided here is intended as a preliminary guide and is not a substitute for a formal risk assessment and the detailed information contained within a manufacturer-provided SDS.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
